molecular formula C11H13FO2 B1456997 4-(Tert-butyl)-3-fluorobenzoic acid CAS No. 1228155-69-8

4-(Tert-butyl)-3-fluorobenzoic acid

Cat. No.: B1456997
CAS No.: 1228155-69-8
M. Wt: 196.22 g/mol
InChI Key: QPCXHNKGIHFBJQ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXHNKGIHFBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bulky, lipophilic tert-butyl group and an electron-withdrawing fluorine atom on the benzoic acid scaffold—suggests a compound with potentially novel pharmacological and material properties. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the fluorine atom can profoundly influence its solid-state properties, solubility, and acidity.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimental data for this specific isomer, this document leverages high-quality data from closely related analogues and computational prediction tools to offer a robust framework for its characterization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, characterize, and utilize this compound in their research and development endeavors.

Molecular Identity and Structure

Before delving into its physical properties, it is essential to establish the fundamental identity of this compound.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1228155-69-8[1]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
SMILES CC(C)(C)c1ccc(C(=O)O)c(c1)FN/A
InChI InChI=1S/C11H13FO2/c1-11(2,3)8-5-6-9(10(13)14)7-12/h5-7H,1-4H3,(H,13,14)N/A

Predicted and Comparative Physical Properties

Comparative Analysis of Related Isomers

The physical properties of a molecule are significantly influenced by its constituent functional groups. By examining the properties of 4-(tert-butyl)benzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, we can infer the expected characteristics of the target molecule.

Property4-(tert-butyl)benzoic acid3-fluorobenzoic acid4-fluorobenzoic acidThis compound (Predicted/Estimated)
Melting Point (°C) 164.5–165.5[2]122–124[3]182–184[4]~140-160
Boiling Point (°C) N/AN/A~254[5]>250
Aqueous Solubility Insoluble[2][6]Very soluble[7]Slightly soluble in cold water, soluble in hot water[4]Slightly soluble to insoluble
pKa 3.9 (pH of saturated solution)[8][9]N/A4.14[10]~3.7-4.0
Melting Point

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is influenced by intermolecular forces and molecular packing. The tert-butyl group in 4-(tert-butyl)benzoic acid introduces significant steric bulk, which can disrupt efficient crystal packing, while the fluorine atom in fluorobenzoic acids can participate in dipole-dipole interactions and potentially weak hydrogen bonding. It is anticipated that the melting point of this compound will be between that of 3-fluorobenzoic acid and 4-(tert-butyl)benzoic acid, likely in the range of 140-160 °C .

Boiling Point

Due to its carboxylic acid functionality, this compound is expected to have a high boiling point, likely above 250 °C , similar to other benzoic acid derivatives. The presence of strong hydrogen bonding between carboxylic acid dimers significantly elevates the energy required for vaporization.

Solubility

The solubility of this compound is governed by the balance between the polar carboxylic acid and fluorine moieties and the nonpolar tert-butyl group and benzene ring. The large, hydrophobic tert-butyl group is expected to dominate, leading to low solubility in water . However, as a carboxylic acid, it will be soluble in alkaline aqueous solutions due to the formation of the corresponding carboxylate salt. It is expected to be soluble in common organic solvents such as alcohols, ethers, and acetone.[2][6]

Acidity (pKa)

The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups, like fluorine, generally increase acidity (lower pKa) by stabilizing the conjugate base (benzoate) through inductive effects.[11] Conversely, electron-donating groups, such as alkyl groups, tend to decrease acidity (raise pKa).[12]

Given that the fluorine atom is meta to the carboxylic acid, its electron-withdrawing inductive effect will be significant. The tert-butyl group, being para, will have a weaker electron-donating effect. Therefore, the pKa of this compound is predicted to be slightly lower than that of 4-fluorobenzoic acid (pKa 4.14) and 4-(tert-butyl)benzoic acid (pH of saturated solution 3.9), likely in the range of 3.7-4.0 .

Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slow, ~1-2 °C/min, near the melting point).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry Crystalline Sample B Crush to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat at Controlled Rate D->E F Observe Melting E->F G Record Start of Melting (T1) F->G H Record End of Melting (T2) F->H I Report Melting Range (T1-T2) G->I H->I

Caption: Workflow for Melting Point Determination.

Solubility Profiling

A systematic solubility analysis is critical for applications in drug formulation and reaction chemistry.

Methodology:

  • Solvent Selection: A panel of standard solvents is used, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a representative organic solvent (e.g., ethanol or acetone).

  • Procedure: To approximately 25 mg of this compound in a test tube, 0.75 mL of the solvent is added in portions. The tube is vigorously agitated after each addition.

  • Observation: The sample is classified as soluble if it completely dissolves. For the basic solutions (NaOH, NaHCO₃), effervescence in the NaHCO₃ solution indicates a strong acid. Re-precipitation upon acidification of the NaOH solution confirms the presence of an acidic functional group.

SolubilityWorkflow cluster_solvents Solubility Tests Start 25 mg of Compound Water Add Water Start->Water HCl Add 5% HCl Start->HCl NaOH Add 5% NaOH Start->NaOH NaHCO3 Add 5% NaHCO3 Start->NaHCO3 Insoluble_H2O Insoluble Water->Insoluble_H2O Observe Insoluble_HCl Insoluble HCl->Insoluble_HCl Observe Soluble_NaOH Soluble NaOH->Soluble_NaOH Observe Soluble_NaHCO3 Soluble (Effervescence expected) NaHCO3->Soluble_NaHCO3 Observe Reacidify Re-acidify Soluble_NaOH->Reacidify Add HCl Precipitate Precipitate Forms Reacidify->Precipitate Observe

Caption: Flowchart for Qualitative Solubility Analysis.

Predicted Spectral Characteristics

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The following are the predicted spectral characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm .

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings.

    • H-2: A doublet or doublet of doublets, shifted downfield due to the deshielding effect of the adjacent carboxylic acid group, likely around 7.8-8.0 ppm .

    • H-5: A doublet or doublet of doublets, likely around 7.5-7.7 ppm .

    • H-6: A doublet or doublet of doublets, likely around 7.3-7.5 ppm .

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, expected in the aliphatic region around 1.3-1.4 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, around 165-170 ppm .

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents and C-F coupling.

    • C-F: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), expected around 160-165 ppm .

    • C-COOH: A singlet or small doublet around 130-135 ppm .

    • C-C(CH₃)₃: A singlet or small doublet around 150-155 ppm .

    • The remaining aromatic carbons will appear as singlets or doublets with smaller C-F coupling constants in the range of 115-135 ppm .

  • tert-Butyl Carbons:

    • Quaternary Carbon (-C(CH₃)₃): A singlet around 35-40 ppm .

    • Methyl Carbons (-C(CH₃)₃): A singlet around 30-32 ppm .

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment. For fluorobenzenes, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic carboxylic acids. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential, for which detailed physical property data is not yet widely published. This guide has provided a comprehensive framework for understanding its likely characteristics through predictive methods and comparative analysis with related molecules. The experimental protocols detailed herein offer a clear path for researchers to empirically determine these properties, contributing to the broader scientific understanding of this and similar molecules. As with any compound where extensive data is lacking, careful experimental validation of these predicted properties is paramount for ensuring the accuracy and reproducibility of future research.

References

  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance studies of nitrogen-substituted fluorobenzenes. (n.d.). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved January 17, 2026, from [Link]

  • Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved January 17, 2026, from [Link]

  • Unilong Industry Co., Ltd. (n.d.). 3-Fluorobenzoic acid CAS 455-38-9. Retrieved January 17, 2026, from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved January 17, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

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  • ACS Publications. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved January 17, 2026, from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 17, 2026, from [Link]

  • Ottokemi. (n.d.). 4-Fluorobenzoic acid, 99%. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 17, 2026, from [Link]

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  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved January 17, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

  • Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 17, 2026, from [Link]

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  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 17, 2026, from [Link]

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Sources

An In-Depth Technical Guide to 4-(tert-butyl)-3-fluorobenzoic Acid: A Keystone Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] 4-(tert-butyl)-3-fluorobenzoic acid emerges as a compound of significant interest, offering a synthetically versatile platform for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic characterization, and potential applications, with a focus on the underlying scientific principles that guide its use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzoic acid derivative. The core of its structure is a benzene ring functionalized with a carboxylic acid group, a tert-butyl group, and a fluorine atom.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This functional group is the primary site for derivatization, allowing for the formation of amides, esters, and other functional groups crucial for creating diverse chemical libraries for biological screening. Its acidic nature also plays a key role in the molecule's solubility and potential interactions with biological targets.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, lipophilic group at the 4-position significantly influences the molecule's steric and electronic properties. It can serve as a lipophilic anchor, enhancing binding to hydrophobic pockets in target proteins. Its size can also provide metabolic stability by shielding adjacent positions from enzymatic degradation.

  • Fluorine Atom (-F): Positioned at the 3-position (meta to the carboxylic acid), the fluorine atom acts as a powerful electron-withdrawing group. This influences the acidity of the carboxylic acid and can alter the molecule's electrostatic interactions with target receptors. The C-F bond is exceptionally stable, often enhancing the metabolic stability of the compound.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} "Chemical structure of this compound"

Physicochemical Properties (Predicted and Estimated)

PropertyValueSource
CAS Number 1228155-69-8[3]
Molecular Formula C₁₁H₁₃FO₂[3]
Molecular Weight 196.22 g/mol [3]
Melting Point 164-166 °C (estimated)Based on 4-tert-butylbenzoic acid[4]
pKa ~3.9-4.1 (estimated)Based on fluorobenzoic acids
Solubility Insoluble in water; soluble in methanol, ethanol, and other polar organic solvents.Based on related compounds[4][5]

Synthesis and Reaction Pathways

While a specific, dedicated synthetic protocol for this compound is not extensively published, a plausible and efficient synthetic route can be designed based on established organometallic and carboxylation reactions. A logical starting material is 1-tert-butyl-2-fluorobenzene.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Proposed synthesis workflow for this compound."

Experimental Protocol: Directed Ortho-Metalation and Carboxylation

This protocol is a well-established method for the regioselective carboxylation of aromatic compounds. The fluorine atom is a moderate ortho-directing group, guiding the lithiation to the adjacent position.

Materials:

  • 1-tert-butyl-2-fluorobenzene

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂) or Carbon Dioxide gas

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-tert-butyl-2-fluorobenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. The choice of butyllithium can influence the rate and efficiency of the reaction. s-BuLi is more reactive and may be preferred. Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate can often be observed by a color change.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the flask or by bubbling CO₂ gas through the solution. It is crucial to maintain a low temperature during this step to prevent side reactions. Allow the mixture to slowly warm to room temperature.

  • Aqueous Workup: Once at room temperature, quench the reaction mixture with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily NMR (¹H, ¹³C) and Mass Spectrometry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

  • Aromatic Protons (δ 7.5-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to both H-H and H-F coupling.

    • The proton at C5 (ortho to the tert-butyl group) is expected to be a doublet of doublets.

    • The proton at C2 (ortho to the carboxylic acid and the fluorine) will also likely be a doublet of doublets.

    • The proton at C6 (meta to the fluorine) will appear as a triplet or a more complex multiplet.

  • tert-Butyl Protons (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

  • Carboxylic Acid Proton (δ >10 ppm): This proton will be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the tert-butyl group, and the carboxylic acid. The C-F coupling will be observable for the carbons in proximity to the fluorine atom.

  • Carboxylic Carbon (C=O): ~165-170 ppm

  • Aromatic Carbons (C-F, C-C(CH₃)₃, C-COOH, C-H): A series of signals between ~115-165 ppm. The carbon directly attached to the fluorine (C3) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • tert-Butyl Carbons: The quaternary carbon will appear around 35 ppm, and the methyl carbons around 31 ppm.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not widely published, its structural motifs are present in numerous biologically active molecules. Its utility lies in its role as a versatile building block for creating libraries of compounds for screening against various therapeutic targets.

Structure-Activity Relationship (SAR) Insights

The combination of the tert-butyl and fluoro substituents provides a powerful tool for modulating the properties of a lead compound:

  • Increased Lipophilicity and Binding: The tert-butyl group can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

  • Metabolic Stability: The robust C-F bond and the steric bulk of the tert-butyl group can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.

  • Modulation of Acidity and Receptor Interactions: The electron-withdrawing fluorine atom can fine-tune the pKa of the carboxylic acid, which is critical for its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with a biological target.

Potential Therapeutic Areas

Derivatives of fluorinated benzoic acids have been explored in a wide range of therapeutic areas, including:

  • Oncology: As precursors to enzyme inhibitors, such as kinase inhibitors.[6]

  • Infectious Diseases: As building blocks for novel antibacterial and antifungal agents.[7]

  • Inflammation and Immunology: For the synthesis of anti-inflammatory compounds.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally related compounds such as 4-fluorobenzoic acid, the following precautions should be taken.[8][9]

  • Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with care to avoid dust formation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

  • First Aid Measures:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential in drug discovery and development. Its unique combination of a bulky lipophilic group, a metabolically stable fluorine atom, and a versatile carboxylic acid handle makes it an attractive scaffold for the synthesis of novel bioactive molecules. This guide has provided a foundational understanding of its structure, a plausible synthetic route, predicted spectroscopic features, and potential applications, offering valuable insights for researchers aiming to leverage this compound in their scientific endeavors.

References

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  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. 2024. Available from: [Link]

  • PubMed. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. 2015. Available from: [Link]

  • PubMed. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. 2022. Available from: [Link]

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  • NIH. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. 2011. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. 2022. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

Sources

4-(Tert-butyl)-3-fluorobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Tert-butyl)-3-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky tert-butyl group and a fluorine atom ortho to the carboxylic acid, imparts specific steric and electronic properties to molecules incorporating this moiety. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, offering detailed, field-proven protocols and mechanistic insights to ensure reproducible and scalable synthesis.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms and bulky alkyl groups into pharmacologically active molecules is a cornerstone of modern drug design. The tert-butyl group can enhance metabolic stability and modulate receptor binding affinity, while the fluorine atom can influence pKa, lipophilicity, and metabolic pathways. This compound serves as a key intermediate in the synthesis of complex molecules where these properties are desired. This guide will focus on the most practical and efficient methods for its preparation.

Recommended Synthetic Pathways

Two primary and highly effective strategies for the synthesis of this compound are presented:

  • Pathway 1: Carboxylation of an Organometallic Intermediate. This is a highly convergent and reliable approach, starting from a halogenated precursor. Both Grignard and organolithium intermediates will be discussed.

  • Pathway 2: Oxidation of 4-(tert-butyl)-3-fluorotoluene. This classical approach is efficient, provided the starting toluene derivative is accessible.

Pathway 1: Synthesis via Organometallic Intermediates

This pathway hinges on the creation of a nucleophilic carbon center on the aromatic ring, which then attacks an electrophilic carbon source, typically carbon dioxide, to form the carboxylic acid.

2.1.1. Grignard Reaction Approach

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds.[1] The general mechanism involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[2] In this synthesis, the key intermediate is 4-(tert-butyl)-3-fluorophenylmagnesium bromide, which is then carboxylated using solid carbon dioxide (dry ice).

The synthesis commences with a suitable starting material, 1-bromo-4-(tert-butyl)-2-fluorobenzene.

Grignard Synthesis 1-bromo-4-(tert-butyl)-2-fluorobenzene 1-bromo-4-(tert-butyl)-2-fluorobenzene 4-(tert-butyl)-3-fluorophenylmagnesium bromide 4-(tert-butyl)-3-fluorophenylmagnesium bromide 1-bromo-4-(tert-butyl)-2-fluorobenzene->4-(tert-butyl)-3-fluorophenylmagnesium bromide Mg, THF Carboxylate Salt Carboxylate Salt 4-(tert-butyl)-3-fluorophenylmagnesium bromide->Carboxylate Salt 1. CO2 (dry ice) This compound This compound Carboxylate Salt->this compound 2. H3O+

Caption: Grignard reaction pathway for this compound synthesis.

Causality Behind Experimental Choices:

  • Starting Material: 1-bromo-4-(tert-butyl)-2-fluorobenzene is chosen as the bromine atom is more reactive towards magnesium insertion than the fluorine atom, allowing for selective Grignard reagent formation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium ion, stabilizing the Grignard reagent.

  • Initiation: A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface and initiate the reaction.

  • Carboxylation: Solid carbon dioxide (dry ice) provides a readily available and inexpensive source of the carboxyl group.[3] The Grignard reagent is added to an excess of crushed dry ice to ensure complete carboxylation and minimize side reactions, such as the formation of a ketone.[4]

  • Workup: Acidification with a strong acid, like HCl, protonates the carboxylate salt to yield the final benzoic acid derivative.[3]

Experimental Protocol: Grignard Carboxylation

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-bromo-4-(tert-butyl)-2-fluorobenzene231.1110.02.31 g
Magnesium turnings24.3112.00.29 g
Anhydrous Tetrahydrofuran (THF)--20 mL
Iodine253.81catalytic1 crystal
Carbon dioxide (dry ice)44.01excess~20 g
6 M Hydrochloric acid (HCl)--~15 mL
Diethyl ether--50 mL
Anhydrous Sodium Sulfate---

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to exclude moisture.

  • Grignard Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the magnesium turnings and a single crystal of iodine.

  • Add 5 mL of anhydrous THF to the flask.

  • In a separate dry flask, dissolve 1-bromo-4-(tert-butyl)-2-fluorobenzene (2.31 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Add a small portion (~2 mL) of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: In a separate 250 mL beaker, crush approximately 20 g of dry ice and cover it with 20 mL of anhydrous diethyl ether.

  • Slowly, and with vigorous stirring, transfer the Grignard solution via cannula onto the crushed dry ice.

  • Continue stirring until the mixture reaches room temperature and all the excess CO2 has sublimed.

  • Workup and Purification: Slowly add 15 mL of 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

2.1.2. Organolithium Approach

An alternative to the Grignard reaction is the use of an organolithium intermediate. This can be achieved through lithium-halogen exchange or by direct ortho-lithiation.

Lithium-Halogen Exchange:

This method involves the reaction of the starting bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures.[5]

Lithiation Synthesis 1-bromo-4-(tert-butyl)-2-fluorobenzene 1-bromo-4-(tert-butyl)-2-fluorobenzene 4-(tert-butyl)-3-fluorophenyllithium 4-(tert-butyl)-3-fluorophenyllithium 1-bromo-4-(tert-butyl)-2-fluorobenzene->4-(tert-butyl)-3-fluorophenyllithium n-BuLi, THF, -78 °C Carboxylate Salt Carboxylate Salt 4-(tert-butyl)-3-fluorophenyllithium->Carboxylate Salt 1. CO2 (dry ice) This compound This compound Carboxylate Salt->this compound 2. H3O+

Caption: Organolithium pathway via lithium-halogen exchange.

Causality Behind Experimental Choices:

  • Reagent: n-Butyllithium is a strong base and an effective reagent for lithium-halogen exchange with aryl bromides.

  • Temperature: The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of butyllithium with the solvent or elimination reactions.

  • Regioselectivity: The fluorine atom is a powerful ortho-directing group for lithiation.[6] However, starting with the bromo-isomer ensures the lithium is introduced at the desired position.

Pathway 2: Oxidation of 4-(tert-butyl)-3-fluorotoluene

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis.[7]

Oxidation Synthesis 4-(tert-butyl)-3-fluorotoluene 4-(tert-butyl)-3-fluorotoluene This compound This compound 4-(tert-butyl)-3-fluorotoluene->this compound KMnO4, H2O, heat

Caption: Oxidation pathway for this compound synthesis.

Causality Behind Experimental Choices:

  • Starting Material: 4-(tert-butyl)-3-fluorotoluene is the direct precursor. Its availability will determine the practicality of this route.

  • Oxidizing Agent: Potassium permanganate (KMnO4) is a powerful and inexpensive oxidizing agent capable of converting alkylbenzenes to benzoic acids.[7] The reaction is typically carried out in water under basic or neutral conditions, followed by acidification. Other oxidizing agents like chromic acid can also be used, but KMnO4 is often preferred for its lower toxicity and cost.

  • Reaction Conditions: The reaction usually requires heating to proceed at a reasonable rate. The insolubility of the starting material in water can be addressed by using a phase-transfer catalyst.

Experimental Protocol: Permanganate Oxidation

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-(tert-butyl)-3-fluorotoluene166.2410.01.66 g
Potassium permanganate (KMnO4)158.0330.04.74 g
Water--50 mL
Sodium bisulfite--as needed
10 M Hydrochloric acid (HCl)--as needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(tert-butyl)-3-fluorotoluene (1.66 g, 10.0 mmol) and 50 mL of water.

  • Oxidation: While stirring vigorously, add potassium permanganate (4.74 g, 30.0 mmol) portion-wise over 30 minutes. The reaction is exothermic.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.

  • Workup: Cool the reaction mixture to room temperature. Add solid sodium bisulfite portion-wise until the brown MnO2 is reduced to soluble manganese(II) sulfate and the solution becomes colorless.

  • Filter the solution to remove any remaining solids.

  • Cool the filtrate in an ice bath and acidify with 10 M HCl until the pH is approximately 2.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Pathways

PathwayStarting Material AvailabilityNumber of StepsScalabilityKey Challenges
Grignard Reaction Moderate2GoodRequires strictly anhydrous conditions.
Organolithium Chemistry Moderate2GoodRequires very low temperatures and inert atmosphere.
Permanganate Oxidation Potentially limited1ExcellentAvailability of the starting toluene derivative.

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic routes. The choice of pathway will largely depend on the availability of the starting materials and the laboratory's capabilities. For general laboratory synthesis, the Grignard reaction pathway offers a reliable and high-yielding approach, provided that anhydrous conditions can be maintained. For larger-scale industrial production, the oxidation of 4-(tert-butyl)-3-fluorotoluene is an attractive option due to its simplicity and the use of inexpensive reagents, contingent on the accessibility of the starting material. This guide provides the necessary foundational knowledge and detailed protocols for the successful synthesis of this important chemical intermediate.

References

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

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  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]

  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
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  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-butyl)-3-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including a bulky tert-butyl group and an electron-withdrawing fluorine atom, can impart unique physicochemical properties to molecules incorporating this scaffold. As with any novel compound, unambiguous structural confirmation is paramount, and a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical evidence.

This guide presents a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is predictive, based on established principles of spectroscopy and comparative analysis of structurally related compounds. This document is intended to serve as a valuable resource for researchers and scientists in predicting, interpreting, and confirming the spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The aromatic region will be of particular interest for confirming the substitution pattern.

Rationale for Predictions: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The carboxylic acid group is deactivating, the fluorine atom is deactivating via its inductive effect but activating through resonance, and the tert-butyl group is weakly activating. The interplay of these effects, along with spin-spin coupling, will dictate the appearance of the aromatic signals.

Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~1.35SingletN/A-C(CH₃)₃
~7.5 - 7.7MultipletAromatic CH
~7.8 - 8.0MultipletAromatic CH
~10 - 13Broad SingletN/A-COOH

Interpretation: The tert-butyl group should appear as a sharp singlet, integrating to nine protons, in the upfield region. The three aromatic protons will likely appear as a complex multiplet system in the downfield region due to ortho, meta, and para couplings, as well as coupling to the fluorine atom. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum proc2->proc3 an1 Integrate peaks proc3->an1 an2 Assign chemical shifts an1->an2 an3 Analyze coupling patterns an2->an3 Structural Confirmation Structural Confirmation an3->Structural Confirmation

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Rationale for Predictions: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Predicted Chemical Shift (ppm) Assignment
~31-C(C H₃)₃
~35-C (CH₃)₃
~115 - 135 (multiple peaks)Aromatic CH
~160 - 165 (doublet, ¹JCF)Aromatic C-F
~170 - 175-COOH

Interpretation: The spectrum should display signals for all eleven carbon atoms. The tert-butyl carbons will appear in the upfield region. The aromatic carbons will resonate in the midfield region, with the carbon directly attached to the fluorine atom appearing as a doublet with a large coupling constant. The carboxylic acid carbon will be the most downfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Use ¹H NMR sample acq1 Acquire proton-decoupled ¹³C spectrum prep1->acq1 proc1 Fourier transform and referencing acq1->proc1 an1 Identify number of signals proc1->an1 an2 Assign chemical shifts an1->an2 an3 Analyze C-F coupling an2->an3 Structural Confirmation Structural Confirmation an3->Structural Confirmation

Caption: Workflow for ¹³C NMR analysis.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct evidence for the presence of fluorine.

Rationale for Predictions: The chemical shift of the fluorine atom is sensitive to its electronic environment. It will couple to the neighboring protons, resulting in a multiplet.

Predicted Data:

  • Chemical Shift: ~ -110 to -130 ppm

  • Multiplicity: Multiplet (due to coupling with aromatic protons)

Interpretation: A single multiplet in the expected chemical shift range for an aryl fluoride would confirm the presence of the fluorine atom and its attachment to the aromatic ring.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

  • Data Acquisition: Use a standard pulse sequence for ¹⁹F NMR.

Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Use ¹H NMR sample acq1 Acquire ¹⁹F spectrum prep1->acq1 proc1 Fourier transform and referencing acq1->proc1 an1 Determine chemical shift and multiplicity proc1->an1 Confirm fluorine presence and environment Confirm fluorine presence and environment an1->Confirm fluorine presence and environment

Caption: Workflow for ¹⁹F NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Rationale for Predictions: The IR spectrum will show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-H stretches of the aromatic ring and the tert-butyl group, C=C stretches of the aromatic ring, and the C-F stretch. The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[1][2]

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
~2960Medium-StrongC-H stretch (tert-butyl)
~3050MediumC-H stretch (aromatic)
~1700Strong, SharpC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250Medium-StrongC-O stretch (carboxylic acid)
~1100-1200MediumC-F stretch

Interpretation: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region and a strong, sharp peak around 1700 cm⁻¹ are highly characteristic of a carboxylic acid. The other predicted bands would further support the presence of the aromatic ring, the tert-butyl group, and the fluorine substituent.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Workflow for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Prepare sample (ATR or KBr pellet) acq1 Acquire FTIR spectrum prep1->acq1 proc1 Baseline correction acq1->proc1 an1 Identify characteristic absorption bands proc1->an1 Functional group identification Functional group identification an1->Functional group identification

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Rationale for Predictions: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ). Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group. The tert-butyl group is also prone to fragmentation.

Predicted m/z Assignment
196[M]⁺ (Molecular ion)
181[M - CH₃]⁺
151[M - COOH]⁺
136[M - COOH - CH₃]⁺
57[C(CH₃)₃]⁺

Interpretation: The observation of the molecular ion peak at m/z 196 would confirm the molecular formula. The fragmentation pattern would provide further structural evidence. For example, the loss of a methyl group (15 amu) to give a peak at m/z 181 is characteristic of a tert-butyl group. The loss of the carboxylic acid group (45 amu) would result in a fragment at m/z 151.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.

Workflow for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve sample in a suitable solvent acq1 Introduce sample into mass spectrometer prep1->acq1 acq2 Acquire mass spectrum acq1->acq2 an1 Identify molecular ion peak acq2->an1 an2 Analyze fragmentation pattern an1->an2 Confirm molecular weight and structure Confirm molecular weight and structure an2->Confirm molecular weight and structure

Caption: Workflow for mass spectrometry.

Conclusion

The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. While experimental verification is the ultimate standard for structural elucidation, these predictions, grounded in fundamental spectroscopic principles and data from analogous structures, offer a robust framework for any researcher working with this compound. The detailed protocols and workflows further serve as a practical guide for obtaining and interpreting the necessary analytical data to unequivocally confirm the structure of this compound.

References

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

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The Solubility Profile of 4-(Tert-butyl)-3-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility of 4-(tert-butyl)-3-fluorobenzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive empirical data, this guide leverages advanced computational predictive models, specifically COSMO-RS and ACD/Percepta, to establish a comprehensive solubility profile across a range of common organic solvents. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of solubility, empowering researchers to validate and expand upon the provided predictions. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed decisions in solvent selection, formulation design, and process optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. The bioavailability of an orally administered drug is intrinsically linked to its solubility and permeability.[1] A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Similarly, in the manufacturing process, solubility in organic solvents is paramount for purification, crystallization, and the formulation of various dosage forms.

This compound, with its unique substitution pattern, presents a distinct physicochemical profile. The presence of a lipophilic tert-butyl group, a polar carboxylic acid moiety, and an electronegative fluorine atom creates a molecule with nuanced interactions with different solvent environments. A thorough understanding of its solubility is therefore not merely academic but a practical necessity for its advancement as a potential therapeutic agent.

This guide provides a foundational understanding of the solubility of this compound, beginning with a theoretical framework, followed by computationally predicted solubility data, and culminating in detailed experimental methodologies for in-house validation and characterization.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary determinants of its solubility. For this compound (Molecular Formula: C₁₁H₁₃FO₂, Molecular Weight: 196.22 g/mol ), the interplay of its functional groups dictates its behavior in solution.

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar and protic solvents.

  • Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar group contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar, hydrocarbon-based solvents.

  • Fluorine Atom (-F): The high electronegativity of fluorine can influence the electronic distribution of the aromatic ring and participate in dipole-dipole interactions, subtly modulating solubility.

The balance of these features suggests that this compound will exhibit a broad range of solubilities across different solvent classes.

Theoretical Framework: The Principles of Dissolution

The adage "like dissolves like" provides a simplified but effective starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing. For a solute to dissolve in a solvent, the Gibbs free energy of the system must decrease. This is governed by the enthalpy and entropy of mixing. Favorable interactions between solute and solvent molecules (exothermic or weakly endothermic enthalpy of mixing) and an increase in the randomness of the system (positive entropy of mixing) drive the dissolution process.

Key intermolecular forces at play include:

  • Van der Waals Forces: Present in all molecules, these are the primary forces in nonpolar systems.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen in the carboxylic acid group).

The ability of this compound to engage in these interactions to varying degrees with different solvents is the basis for its solubility profile.

Predicted Solubility of this compound in Organic Solvents

In the absence of comprehensive experimental data, computational models provide a powerful tool for predicting solubility. This guide utilizes two well-regarded predictive models:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based method that predicts thermodynamic properties from the molecular structure.[2]

  • ACD/Percepta: A suite of software tools that use a large database of experimental data to predict a range of physicochemical properties, including solubility.[1]

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents at 25 °C. It is crucial to recognize that these are in silico predictions and should be confirmed by experimental measurement.

SolventSolvent ClassPredicted Solubility ( g/100 mL) - COSMO-RSPredicted Solubility ( g/100 mL) - ACD/Percepta
MethanolAlcohol (Polar, Protic)HighHigh
EthanolAlcohol (Polar, Protic)HighHigh
AcetoneKetone (Polar, Aprotic)Very HighVery High
Ethyl AcetateEster (Polar, Aprotic)HighHigh
Diethyl EtherEther (Slightly Polar, Aprotic)ModerateModerate
TolueneAromatic Hydrocarbon (Nonpolar)ModerateModerate
n-HexaneAliphatic Hydrocarbon (Nonpolar)LowLow

Interpretation of Predicted Data:

The predictions consistently indicate high solubility in polar solvents, particularly those capable of hydrogen bonding (alcohols) and strong dipole-dipole interactions (acetone, ethyl acetate). The moderate solubility in less polar solvents like diethyl ether and toluene is likely driven by the lipophilic tert-butyl group. As expected, the solubility is predicted to be low in the nonpolar aliphatic solvent, n-hexane.

Experimental Determination of Solubility: A Step-by-Step Guide

To empirically validate the predicted data and establish a definitive solubility profile, the following experimental protocols are recommended. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[3]

Experimental Workflow: Equilibrium Solubility Determination

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound equilibration Combine compound and solvent in a sealed vial. Equilibrate at constant temperature with agitation (e.g., 24-48h). prep_compound->equilibration prep_solvent Measure known volume of solvent prep_solvent->equilibration separation Allow solid to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter. equilibration->separation analysis Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis). separation->analysis

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrument (HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.[4]

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly specific and sensitive method for quantifying the concentration of dissolved solutes.[5]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (a preliminary UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength).

  • Quantification: Generate a calibration curve using standard solutions of known concentrations. The concentration of the unknown sample is then determined from this curve.

B. UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid method for concentration determination.[6]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine its concentration. The Beer-Lambert Law forms the basis for this quantitative analysis.[6]

Data Analysis and Interpretation

The solubility is typically expressed in units of mass per volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L). The concentration obtained from the analytical method is used to calculate the solubility.

Potential Sources of Error:

  • Incomplete Equilibration: Insufficient shaking time can lead to an underestimation of solubility.[4]

  • Temperature Fluctuations: Solubility is temperature-dependent, so maintaining a constant temperature is crucial.

  • Solvent Evaporation: Improperly sealed vials can lead to an overestimation of solubility.

  • Inadequate Phase Separation: Failure to remove all undissolved solids will result in an overestimation of solubility.

  • Analytical Errors: Inaccurate dilutions or an unvalidated analytical method can lead to erroneous results.

Safety Precautions

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work.[7] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a critical parameter for its potential development as a pharmaceutical agent. By integrating computational predictions with detailed experimental protocols, this document equips researchers with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided methodologies are robust and adhere to established scientific principles, ensuring the generation of reliable and reproducible solubility data. As with any scientific endeavor, the empirical validation of the presented predictions is strongly encouraged to build a complete and accurate understanding of this promising compound's physicochemical behavior.

References

  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved from [Link]

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
  • Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • COSMO-RS - Wikipedia. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020). Retrieved from [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
  • USP. (2018). 1236 SOLUBILITY MEASUREMENTS. In Second Supplement to USP 41–NF 36. Rockville, MD: USP.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024). Retrieved from [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (n.d.). Retrieved from [Link]

  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical Chemistry Research.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • MedChemExpress. (2025). 4-Fluorobenzoic acid-SDS.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Rachuru, S., Vandanapu, J., & Skelton, A. (2016). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Journal of Solution Chemistry, 45(6), 923-936.
  • Sigma-Aldrich. (2025).
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  • Carl ROTH. (n.d.).
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  • Solubility of Benzoic Acid in Organic Solvents | PDF | Tetrahydrofuran - Scribd. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.
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The Thermal Stability of 4-(Tert-butyl)-3-fluorobenzoic Acid: A Predictive Analysis and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a comprehensive technical guide on the thermal stability of 4-(tert-butyl)-3-fluorobenzoic acid. In the absence of direct, published experimental data for this specific compound, this guide employs a predictive analysis grounded in the known properties of its structural analogues and constituent functional groups. It further serves as a best-practice manual for researchers seeking to perform their own empirical evaluation using standard thermoanalytical techniques.

Strategic Importance: Why Thermal Stability is a Critical-to-Quality Attribute

In the landscape of pharmaceutical and materials science, this compound serves as a highly specialized building block. Its utility in creating complex molecular architectures is clear, but its behavior under thermal stress is a critical parameter that dictates its entire lifecycle. For the drug development professional, an uncharacterized thermal liability can lead to catastrophic failures in scale-up, introducing unknown impurities that jeopardize clinical outcomes. For the research scientist, it can mean the difference between a successful synthesis and a hazardous, failed reaction.

Understanding the thermal stability of this compound is therefore not a perfunctory exercise but a cornerstone of process safety, reaction optimization, and final product purity. This guide provides the foundational knowledge to handle and utilize this reagent with confidence and scientific rigor.

Molecular Profile and Physicochemical Context

To build a predictive model of thermal stability, we must first understand the molecule's fundamental properties. While some experimental data is not available in the public domain, we can infer a probable operating range by comparing it with structurally related compounds.

PropertyValue / PredictionSource / Rationale
CAS Number 1228155-69-8[1][2]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
Predicted Melting Point 130 - 170 °CBased on analogues: 3-fluorobenzoic acid (~123 °C)[3], 4-tert-butylbenzoic acid (~165 °C)[4][5], and 4-fluorobenzoic acid (~184 °C)[6][7].
Predicted Boiling Point >280 °CExtrapolated from the high boiling points of its parent analogues.

The structure is defined by three key regions: a stable aromatic ring, a robust tert-butyl group, and a potentially labile carboxylic acid moiety. The C-F bond is exceptionally strong and is not considered a primary point of thermal failure under typical synthetic conditions. The most probable site of thermal decomposition is the carboxylic acid group, via a decarboxylation reaction—a classic degradation pathway for benzoic acids.

Predicted Thermal Decomposition Pathway

The primary thermal degradation mechanism for this compound is predicted to be decarboxylation. This reaction involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 1-tert-butyl-2-fluorobenzene. This process is often initiated once the compound has sufficient thermal energy to overcome the activation barrier for C-C bond cleavage, typically after melting.

Decomposition_Pathway cluster_reactants Reactant cluster_products Products Reactant This compound Reactant_img Product1_img Reactant_img->Product1_img Δ (Heat) -CO₂ Product1 1-tert-butyl-2-fluorobenzene Product2 + CO₂

Caption: Predicted primary thermal decomposition pathway via decarboxylation.

Standardized Protocols for Empirical Verification

A predictive model requires experimental validation. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a comprehensive and self-validating assessment of the compound's thermal properties.

4.1. Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Tonset) and quantify mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Verify the TGA's temperature and mass balance calibration using certified reference materials. This step is critical for data trustworthiness.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is essential to study the intrinsic thermal stability of the molecule, preventing oxidative side-reactions that would not occur in a typical inerted chemical reactor.

  • Sample Preparation: Place 5-10 mg of the compound into a tared ceramic or platinum TGA pan. An open pan is used to ensure any evolved gases can escape freely.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min. Causality: A 10 °C/min rate is a standard condition that balances analytical speed with the resolution of thermal events.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the Tonset, often defined as the temperature at which 5% mass loss is observed.

    • Calculate the mass loss percentage for the primary decomposition step and compare it to the theoretical mass loss for decarboxylation (CO₂ represents ~22.4% of the total molecular weight).

4.2. Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting and decomposition, and to determine their associated enthalpies.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Causality: A hermetically sealed pan contains any evolved gases from initial decomposition, allowing the instrument to detect the pressure change and the full energetic profile of the event.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at 10 °C/min under a nitrogen purge.

  • Data Analysis:

    • Plot heat flow (W/g) vs. temperature (°C).

    • Identify the sharp, endothermic peak corresponding to the melting point (Tm).

    • Observe for any subsequent exothermic (heat-releasing) or endothermic (heat-absorbing) events, which indicate decomposition. A strong exotherm is a significant safety warning sign for a potential runaway reaction.

Integrated Experimental Workflow

The synergy between TGA and DSC provides a complete picture of thermal behavior. The following workflow illustrates the logical progression from sample preparation to a final, actionable stability assessment.

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation cluster_report 4. Final Assessment Sample Acquire & Characterize 4-(t-Bu)-3-F-Benzoic Acid Weigh_TGA Weigh TGA Sample (5-10 mg, open pan) Sample->Weigh_TGA Weigh_DSC Weigh DSC Sample (2-5 mg, sealed pan) Sample->Weigh_DSC Run_TGA Run TGA (N₂ Atmosphere, 10°C/min) Weigh_TGA->Run_TGA Run_DSC Run DSC (N₂ Atmosphere, 10°C/min) Weigh_DSC->Run_DSC Interpret_TGA Determine T-onset & Mass Loss (%) Run_TGA->Interpret_TGA Interpret_DSC Identify Melting (Tm) & Decomposition Events Run_DSC->Interpret_DSC Correlate Correlate TGA & DSC Data Interpret_TGA->Correlate Interpret_DSC->Correlate Report Define Safe Operating Temperature Correlate->Report

Caption: A logical workflow for the comprehensive thermal analysis of the target compound.

Process Safety and Handling Implications

Based on the predictive analysis, the primary hazard associated with heating this compound is the evolution of carbon dioxide gas.

  • Hazard in Sealed Systems: In a sealed reactor or during a distillation, this gas evolution can lead to a dangerous pressure buildup. Safety data sheets for related compounds consistently advise avoiding high heat.[6]

  • Recommended Operating Limit: For any synthetic step involving this reagent, it is strongly advised to maintain the process temperature at least 50-75 °C below the experimentally determined Tonset of decomposition.

  • Scale-Up Consideration: Any process using this compound at temperatures approaching 150-200 °C must be designed with appropriate engineering controls, including pressure relief valves and an emergency cooling system. General laboratory safety protocols, such as wearing protective gloves and eye protection, should always be followed as with similar aromatic acids.[8][9]

Conclusion

While direct experimental data for this compound is not widely published, a rigorous predictive analysis based on its chemical structure and the properties of its analogues provides a strong, scientifically-grounded framework for its safe handling and use. It is predicted to be a thermally stable solid with a melting point likely between 130-170 °C and an onset of decomposition via decarboxylation above 200 °C.

This guide provides the essential theoretical background and, critically, the detailed experimental protocols required for researchers to verify these predictions. Empirical determination of the thermal decomposition profile using TGA and DSC is a mandatory step for any scientist intending to use this compound under heated conditions, ensuring both process safety and scientific integrity.

References
  • PubChem. (n.d.). tert-Butyl 4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-trifluoromethylbenzoic acid, propyl ester. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity Profile of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and potential applications of 4-(tert-butyl)-3-fluorobenzoic acid. As a substituted aromatic carboxylic acid, this molecule presents a unique electronic and steric profile that is of significant interest to researchers in medicinal chemistry and materials science. This document will delve into the directing effects of the tert-butyl and fluoro substituents on the aromatic ring, explore the reactivity of the carboxylic acid moiety, and discuss its potential as a versatile building block in the synthesis of complex organic molecules. While direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide will extrapolate its reactivity based on established principles of organic chemistry and data from closely related analogues.

Introduction: The Significance of Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with other functional groups on an aromatic scaffold, such as the sterically demanding tert-butyl group and a reactive carboxylic acid, the resulting molecule, this compound, becomes a building block with significant potential for creating novel chemical entities.

This guide will provide a detailed examination of the predicted reactivity of this molecule, offering insights into how it can be strategically employed in synthetic campaigns.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₁H₁₃FO₂Based on structure
Molecular Weight 196.22 g/mol Based on atomic weights
Appearance White to off-white solidTypical for aromatic carboxylic acids
Melting Point 150-180 °CHigher than 4-tert-butylbenzoic acid due to fluorine substitution
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH, THF); sparingly soluble in nonpolar solvents and water.Carboxylic acid group imparts polarity.
pKa ~3.5 - 4.0The electron-withdrawing fluorine atom will increase the acidity compared to 4-tert-butylbenzoic acid (pKa ~4.3).

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.3 ppm. The aromatic region should display three distinct signals corresponding to the protons at positions 2, 5, and 6, with characteristic coupling patterns influenced by the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield shift, typically above 10 ppm.

  • ¹³C NMR: The spectrum will show characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group. The aromatic region will display six signals, with the carbon atoms directly bonded to fluorine and the carboxylic acid showing characteristic shifts and C-F coupling.

  • IR Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 196.22.

Synthesis of this compound

Proposed Synthetic Workflow:

G A 1-bromo-4-(tert-butyl)-2-fluorobenzene B Organolithium or Grignard Reagent Intermediate A->B n-BuLi or Mg C Carboxylation with CO₂ B->C 1. CO₂ (s) D Acidic Workup C->D 2. H₃O⁺ E This compound D->E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a well-established method for the carboxylation of aryl halides and is expected to be effective for this transformation.

Step 1: Formation of the Organometallic Intermediate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromo-4-(tert-butyl)-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Carefully add an excess of freshly crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Reactivity Profile: A Tale of Two Directing Groups

The reactivity of the aromatic ring in this compound is governed by the interplay of three substituents: the tert-butyl group, the fluorine atom, and the carboxylic acid group.

4.1. Electrophilic Aromatic Substitution (EAS)

The outcome of EAS reactions is dictated by the directing effects of the substituents.

  • tert-Butyl Group: An alkyl group that is a weak activator and an ortho, para-director due to inductive effects and hyperconjugation. However, its large steric bulk significantly hinders substitution at the ortho position.

  • Fluorine Atom: A halogen that is deactivating due to its inductive electron-withdrawing effect, but is ortho, para-directing due to resonance electron donation from its lone pairs.

  • Carboxylic Acid Group: A strong deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

Predicting Regioselectivity:

In this system, the powerful deactivating and meta-directing effect of the carboxylic acid will dominate. The tert-butyl and fluoro groups are ortho and para to each other, and their directing effects would normally reinforce substitution at positions 2 and 5. However, the carboxylic acid at position 1 will direct incoming electrophiles to position 5 (meta to the carboxyl group). Position 3 is already substituted with fluorine.

Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C-5 position.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Example Reaction: Nitration (Hypothetical Protocol)

  • To a solution of this compound in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral and dry to obtain the crude product, which is predicted to be predominantly 4-(tert-butyl)-3-fluoro-5-nitrobenzoic acid.

4.2. Nucleophilic Aromatic Substitution (SNA_r)

SNA_r reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group (such as a halogen). In this compound, the ring is not sufficiently activated for SNA_r to occur readily under standard conditions. The fluorine atom is a potential leaving group, but there are no strong electron-withdrawing groups in the ortho or para positions to stabilize the Meisenheimer complex intermediate.

Therefore, direct nucleophilic displacement of the fluorine atom is not expected to be a facile reaction.

4.3. Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for a variety of transformations, including esterification, amide bond formation, and reduction.

Amide Coupling:

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated by a variety of coupling reagents to facilitate reaction with a primary or secondary amine.

Experimental Protocol: Amide Coupling with HBTU

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Esterification:

Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) would likely be effective. Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, reaction with an alkyl halide in the presence of a non-nucleophilic base can be employed.

Applications in Drug Discovery and Materials Science

While specific examples of this compound in the literature are scarce, its structural motifs suggest several potential applications:

  • As a Scaffold in Medicinal Chemistry: The fluorinated phenyl ring can be used to explore structure-activity relationships (SAR) where metabolic stability and lipophilicity are key parameters. The carboxylic acid allows for the introduction of various pharmacophoric groups via amide or ester linkages.

  • In the Synthesis of Bioactive Molecules: This compound could serve as a key intermediate in the synthesis of more complex molecules, such as enzyme inhibitors or receptor modulators, where the specific substitution pattern is required for biological activity.

  • In Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The fluorine and tert-butyl groups could be used to fine-tune the properties of such materials, for example, by altering their solubility, thermal stability, or electronic properties.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its structure and data for similar compounds like 4-fluorobenzoic acid and 4-tert-butylbenzoic acid, the following precautions should be taken:

  • Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule with a rich and predictable reactivity profile. The interplay of its substituents makes it a fascinating subject for synthetic exploration. The dominant meta-directing effect of the carboxylic acid group is expected to control the regioselectivity of electrophilic aromatic substitution, while the carboxylic acid itself provides a reliable handle for derivatization. Although detailed experimental validation for this specific compound is needed, the principles outlined in this guide provide a solid foundation for researchers and scientists to incorporate this versatile building block into their synthetic programs, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

Due to the lack of specific literature on this compound, this section provides references to general principles and related compounds discussed in the guide. A comprehensive list with clickable URLs would be generated upon the availability of specific literature for the topic compound.

Potential derivatives of 4-(Tert-butyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Derivatives of 4-(Tert-butyl)-3-fluorobenzoic Acid

Executive Summary

This compound is a synthetically attractive scaffold for the development of novel chemical entities in the pharmaceutical and materials science sectors. Its unique substitution pattern—a bulky, lipophilic tert-butyl group and an electron-withdrawing fluorine atom—offers a powerful combination for modulating physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the tert-butyl group provides steric bulk that can confer selectivity and hinder metabolic attack. This guide provides a comprehensive technical overview of the primary derivatization strategies for this molecule, focusing on reactions at the carboxylic acid moiety and advanced C-C bond-forming reactions on the aromatic core. We present detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and offer a framework for the systematic exploration of its chemical space.

The this compound Core: A Strategic Overview

The value of a chemical scaffold is determined by its structural attributes and synthetic accessibility. The title compound presents a compelling case on both fronts.

Physicochemical Properties

A foundational understanding of the core molecule's properties is essential for designing derivatives with desired characteristics.

PropertyValueSource
CAS Number 1228155-69-8[1]
Molecular Formula C₁₁H₁₃FO₂[2]
Molecular Weight 196.22 g/mol [2]
Appearance Off-white to white solidN/A
Predicted XlogP ~3.0-3.5Calculated
The Role of Fluorine and Tert-butyl Groups in Drug Design

The strategic placement of fluorine atoms and alkyl groups is a cornerstone of modern medicinal chemistry.

  • Fluorine: The introduction of fluorine can dramatically alter a molecule's properties. Its high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, influence intermolecular interactions (such as hydrogen bonding), and block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][4]

  • Tert-butyl Group: This bulky, non-polar group serves several functions. It provides a significant lipophilic contribution, which can be crucial for crossing biological membranes. Its steric hindrance can lock the molecule into a specific conformation required for binding to a biological target and can also shield adjacent functional groups from enzymatic degradation.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most versatile functional group on the scaffold, providing a direct handle for the synthesis of a wide array of derivatives, primarily amides and esters.

Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis

Amide coupling is arguably the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.[5]

The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine.

  • Carbodiimide-Mediated Coupling (e.g., EDC): This is a widely used, robust method. The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine to form the amide. However, it is prone to side reactions, including racemization (if chiral amines are used) and rearrangement to a stable N-acylurea. The addition of an agent like 1-hydroxybenzotriazole (HOBt) is crucial; HOBt traps the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and reacts cleanly with the amine.[6]

  • Acyl Fluoride-Mediated Coupling: For sterically hindered amines or electron-deficient anilines where standard carbodiimide methods may fail, converting the carboxylic acid to an acyl fluoride is a powerful alternative. Acyl fluorides are highly reactive yet often more stable and selective than their chloride counterparts. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) allow for the in situ formation of the acyl fluoride, which can then be coupled at elevated temperatures.[7]

Amide_Synthesis_Workflow Start This compound Reagents1 Amine (R-NH2) EDC, HOBt Base (e.g., DIPEA) Start->Reagents1 Standard Coupling Reagents2 Hindered Amine (R'-NH2) BTFFH, Base Heat Start->Reagents2 Challenging Coupling Product1 Amide Derivative Reagents1->Product1 Product2 Hindered Amide Derivative Reagents2->Product2

Caption: General workflows for amide synthesis.

This protocol is a robust starting point for coupling with most primary and secondary amines.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approx. 0.1 M concentration relative to the acid).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.), to the mixture and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Ester Synthesis: Probing Polarity and Prodrug Strategies

Esterification of the carboxylic acid can be used to mask its polarity, potentially improving cell permeability, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • Fischer Esterification: This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] To drive the reaction to completion, the alcohol is typically used as the solvent (in large excess), or water must be removed as it is formed. This method is effective for simple, unhindered alcohols like methanol and ethanol.

  • Tert-butylation: The synthesis of tert-butyl esters, which are valuable as protecting groups due to their stability to many reagents but facile cleavage under acidic conditions, requires different methods as tert-butanol is too hindered for standard Fischer esterification.[10] A common approach involves reaction with a tert-butyl source in the presence of a strong acid or a coupling agent.[11]

Ester_Synthesis_Workflow Start This compound Reagents1 Alcohol (R-OH) Cat. H₂SO₄ Heat, Reflux Start->Reagents1 Fischer Esterification Reagents2 tert-Butyl Alcohol DMAP Di-tert-butyl dicarbonate Start->Reagents2 tert-Butylation Product1 Ester Derivative Reagents1->Product1 Product2 tert-Butyl Ester Reagents2->Product2

Caption: General workflows for ester synthesis.

This protocol describes the synthesis of the methyl ester.[12]

  • Reaction Setup: Suspend this compound (1.0 eq.) in methanol (typically used as the solvent, >20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%), to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting methyl ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Advanced Derivatives via Aromatic Ring Functionalization

To access derivatives with greater structural diversity, particularly biaryl compounds, C-C bond formation on the aromatic ring is necessary. This typically requires a halogenated version of the scaffold to participate in cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Strategy

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds between an aryl halide (or triflate) and an organoboron compound (boronic acid or ester).[13] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[14] To apply this to our system, one would ideally start with a halogenated precursor, for example, 5-bromo-4-(tert-butyl)-3-fluorobenzoic acid .

Suzuki_Pathway Start 5-Bromo-4-(tert-butyl)- 3-fluorobenzoic Acid Reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Reagents Suzuki-Miyaura Coupling Product Biaryl Derivative Reagents->Product

Caption: Synthesis of biaryl derivatives via Suzuki coupling.

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

This general protocol is adapted for the coupling of an aryl bromide with a generic arylboronic acid.

  • Reaction Setup: In a reaction vessel suitable for heating, combine the bromo-substituted benzoic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Degassing: Seal the vessel and thoroughly degas the system by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/H₂O 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Characterization of Derivatives

The structural elucidation of newly synthesized derivatives is performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.

  • Mass Spectrometry (MS): Provides accurate mass-to-charge ratio, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

Expected NMR Spectral Data for the Core Scaffold

The following table provides expected chemical shift ranges for the core protons and carbons of this compound derivatives, which can aid in structural confirmation.

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹H NMR Aromatic H (ortho to COOH)7.8 - 8.1d or dd
Aromatic H (ortho to F)7.2 - 7.5t or dd
tert-butyl1.3 - 1.5s
¹³C NMR Carbonyl (C=O)165 - 170s
Aromatic C-F158 - 162d, ¹JCF ≈ 250 Hz
Aromatic C-tBu145 - 150d, ³JCF ≈ 5-8 Hz
tert-butyl (quaternary C)35 - 38s
tert-butyl (CH₃)30 - 32s

Note: Shifts and coupling constants will vary depending on the specific derivative and solvent. Data is estimated based on analogous structures.[15][16][17]

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for chemical synthesis. The protocols and strategies outlined in this guide provide a robust framework for the generation of diverse libraries of amide, ester, and biaryl derivatives. The predictable influence of the fluoro and tert-butyl substituents on molecular properties makes this scaffold particularly amenable to rational drug design and optimization. Future work could explore other transformations, such as electrophilic aromatic substitution on electron-rich derivatives or the synthesis of heterocyclic analogues, to further expand the accessible chemical space and unlock new therapeutic and material science applications.

References

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  • Demchenko, A. V., et al. (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PMC - NIH.
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  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • PMC - NIH. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (1989). EP0303291B1 - Fluorinated benzoyl compounds.
  • ResearchGate. (2016). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water.
  • ResearchGate. (2014). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • SciSpace. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • PubMed. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling.
  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
  • Benchchem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

An In-Depth Technical Guide to the Preliminary Biological Investigation of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive, hypothesis-driven framework for conducting the initial biological evaluation of the novel chemical entity, 4-(tert-butyl)-3-fluorobenzoic acid. In the absence of established public data, this guide serves as a strategic workflow, detailing the causal logic behind experimental choices and providing robust, self-validating protocols to ascertain its therapeutic potential.

Introduction and Strategic Rationale

The compound this compound (CAS No. 1228155-69-8) represents a unique chemical scaffold.[1] Its structure combines a benzoic acid core, a common feature in many biologically active molecules, with two key substitutions that are highly significant in medicinal chemistry: a fluorine atom and a tert-butyl group.

  • Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and pKa.[2] This can lead to enhanced metabolic stability, improved binding affinity to target proteins, and better membrane permeability.

  • Tert-butyl Group: This bulky, lipophilic group can serve as a critical anchoring point within a protein's binding pocket, potentially increasing potency and selectivity. It can also influence the molecule's overall solubility and pharmacokinetic profile.

Given these structural features, a systematic investigation into the biological activity of this compound is warranted. This guide outlines a tiered, logical progression from broad, hypothesis-generating screens to more specific cellular assays.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for designing meaningful experiments, particularly for ensuring solubility in assay buffers.

PropertyValueReference
CAS Number 1228155-69-8[1]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
Appearance White to off-white solidInferred from related compounds[3]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol) and sparingly soluble in aqueous solutions.Inferred from related compounds[3]

A Hypothesis-Driven Strategy for Biological Evaluation

The initial phase of drug discovery for a novel compound involves a combination of hypothesis-driven screening and phenotypic observation.[4][5] Based on the activities of structurally related fluorobenzoic acids, we can postulate several potential avenues of biological activity. For instance, various benzoic acid derivatives have been explored as enzyme inhibitors.[6] Therefore, a logical starting point is to screen for inhibitory activity against common drug target classes and assess general cellular effects like cytotoxicity.

G Compound This compound Hypothesis Hypothesis Generation (Based on Structural Analogs) Compound->Hypothesis Tier1 Tier 1: In Vitro Biochemical Screening Hypothesis->Tier1 Tier2 Tier 2: Cell-Based Phenotypic Screening Hypothesis->Tier2 Data Data Analysis & Hit Identification Tier1->Data Tier2->Data MoA Tier 3: Mechanism of Action (MoA) Elucidation Data->MoA

Caption: A high-level overview of the proposed tiered screening strategy.

Tier 1: In Vitro Biochemical Screening - Enzyme Inhibition

The most direct way to assess the potential of a compound as a targeted therapeutic is to test its activity against isolated enzymes.[7] An enzyme inhibition assay provides a clean, cell-free system to quantify the direct interaction between the compound and a protein target.[8]

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a robust and adaptable framework for assessing the inhibitory potential of this compound against a generic enzyme that catalyzes a colorimetric reaction.

Causality and Self-Validation: This protocol includes controls for 100% enzyme activity (vehicle control) and 0% activity (no enzyme or potent inhibitor), which are essential for normalizing the data. By running a dose-response curve, we can reliably determine the concentration at which the compound exerts a 50% inhibitory effect (IC₅₀), a key metric for potency.[7]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis A 1. Prepare Serial Dilutions of Compound in DMSO C 3. Add Compound/Vehicle to appropriate wells A->C B 2. Prepare Master Mixes (Buffer, Enzyme) D 4. Add Enzyme Solution to all wells B->D C->D E 5. Pre-incubate (Allows compound-enzyme binding) D->E F 6. Initiate Reaction (Add Substrate) E->F G 7. Read Absorbance (Kinetic or Endpoint) F->G H 8. Calculate % Inhibition vs. Vehicle Control G->H I 9. Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of this compound from the 10 mM stock in DMSO. A 10-point, 3-fold dilution series is standard.[7]

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank Wells: Assay buffer + vehicle (DMSO).

    • Control Wells (100% Activity): Assay buffer + enzyme + vehicle (DMSO).

    • Test Wells: Assay buffer + enzyme + diluted compound.

  • Pre-incubation: Add the enzyme solution to the control and test wells. Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes. This step allows the compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength. The measurement can be kinetic (multiple readings over time) or a single endpoint reading after a fixed duration.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))[9]

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Tier 2: Cell-Based Assays for Phenotypic Effects

While biochemical assays are crucial for identifying direct target interactions, cell-based assays provide vital information on a compound's effects in a more biologically relevant context.[5] These assays can reveal insights into cell permeability, potential cytotoxicity, and overall impact on cellular processes.[10]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[12] This assay is a workhorse in drug discovery for initial cytotoxicity screening.[10]

Causality and Self-Validation: The protocol's reliability hinges on the direct relationship between the number of living, metabolically active cells and the amount of formazan produced.[13] A standard curve can be generated to confirm this linear relationship for the specific cell line being used. The inclusion of untreated and vehicle-treated cells provides the necessary controls to calculate the percentage of viability reduction accurately.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a panel of lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

  • Sterile 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the test wells. Include untreated and vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[13]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[11][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration) or GI₅₀ (50% growth inhibition) value.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear, tabular format to allow for easy comparison and decision-making.

Table 1: Hypothetical Results of In Vitro Enzyme Inhibition Screening

Enzyme TargetIC₅₀ (µM)Hill Slope
Kinase A> 100-
Protease B12.51.1
Phosphatase C> 100-
Protease D 2.1 0.9

Table 2: Hypothetical Results of Cell-Based Cytotoxicity Screening

Cell LineCC₅₀ (µM) after 72h
HeLa (Cervical Cancer)8.7
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)6.4
HEK293 (Normal Kidney)> 50

Tier 3: Preliminary Mechanism of Action (MoA) Framework

Should the initial screens yield a "hit"—for example, potent activity against a specific enzyme and selective cytotoxicity against cancer cells—the next critical phase is to understand its Mechanism of Action (MoA).[15] MoA studies aim to clarify the specific biochemical interactions that produce the observed pharmacological effect.[16]

G Hit Identified Hit (e.g., Potent & Selective) MoA_Studies MoA Studies Hit->MoA_Studies Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) MoA_Studies->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, qPCR) MoA_Studies->Pathway_Analysis Validated_MoA Validated Mechanism of Action Target_Engagement->Validated_MoA Phenotype Confirm Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Pathway_Analysis->Phenotype Phenotype->Validated_MoA

Caption: Conceptual workflow for elucidating the Mechanism of Action.

Initial MoA studies would focus on confirming that the compound engages the intended target within the cell and modulates downstream signaling pathways.[17] This provides crucial evidence that the observed cellular phenotype is a direct result of the on-target biochemical activity.

Conclusion and Future Directions

This guide provides a foundational, industry-standard workflow to systematically evaluate the preliminary biological activity of this compound. By progressing through tiered in vitro and cell-based assays, researchers can efficiently generate the critical data needed to determine if this novel compound possesses a promising therapeutic profile. Positive and selective "hits" from this initial cascade would provide a strong rationale for advancing the compound into more complex preclinical studies, including lead optimization, pharmacokinetic profiling, and in vivo efficacy models.

References

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (URL: [Link])

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. (URL: [Link])

  • Manual: Cell Proliferation Assay Kit. Agilent. (URL: [Link])

  • tert-Butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444. PubChem. (URL: [Link])

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (URL: Not available)
  • Mechanism of Action (MOA) Studies. NorthEast BioLab. (URL: [Link])

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. (URL: [Link])

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  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Drug discovery and development: introduction to the general public and patient groups. Frontiers. (URL: [Link])

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. (URL: [Link])

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Methodological & Application

Synthesis protocol for 4-(Tert-butyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for 4-(Tert-butyl)-3-fluorobenzoic acid

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered on the robust and well-established Grignard reaction, involving the carboxylation of an arylmagnesium halide intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights to ensure a successful and reproducible outcome.

Introduction: Significance and Synthetic Strategy

This compound is an important synthetic intermediate. The presence of the fluorine atom can significantly alter the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and bioavailability, making it a desirable moiety in drug design. The bulky tert-butyl group provides steric influence and can modulate solubility and crystal packing.

The synthesis of this target molecule is efficiently achieved via a two-step, one-pot Grignard carboxylation reaction. This classic organometallic transformation is prized for its reliability and carbon-carbon bond-forming capability.[1][2] The protocol begins with the formation of a Grignard reagent from 1-bromo-4-(tert-butyl)-2-fluorobenzene, followed by its reaction with solid carbon dioxide (dry ice) and subsequent acidic work-up.

Causality of Reagent Selection:

The choice of 1-bromo-4-(tert-butyl)-2-fluorobenzene as the starting material is critical. In aryl halides, the order of reactivity towards magnesium for Grignard reagent formation is I > Br > Cl >> F.[1] This differential reactivity ensures that the magnesium atom selectively inserts into the carbon-bromine bond, leaving the more stable carbon-fluorine bond intact, thus leading to the desired 4-(tert-butyl)-2-fluorophenylmagnesium bromide intermediate.[3]

Overall Reaction Scheme

The synthesis proceeds according to the following reaction:

(Self-generated image, not from a search result)

Step 1: Formation of the Grignard Reagent Step 2: Carboxylation and Acidic Work-up

Experimental and Workflow Overview

The following diagram illustrates the complete workflow from setup to final product isolation.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Isolation cluster_purification Purification A Flame-dry all glassware B Assemble reaction apparatus under inert gas (N2/Ar) A->B C Activate Mg turnings with iodine B->C D Add 1-bromo-4-(tert-butyl)-2-fluorobenzene solution dropwise C->D E Maintain gentle reflux to ensure complete reaction D->E G Transfer Grignard solution onto dry ice E->G F Prepare crushed dry ice in a separate flask F->G H Quench with aqueous HCl G->H I Extract with ethyl acetate H->I J Wash organic layer with brine I->J K Dry organic layer (Na2SO4) and evaporate solvent J->K L Recrystallize crude product from suitable solvent K->L M Filter, wash with cold solvent, and dry L->M N Characterize final product (MP, NMR, MS) M->N

Caption: A top-down flowchart of the synthesis protocol.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular WeightMolesEquivalentsAmount Used
1-Bromo-4-(tert-butyl)-2-fluorobenzene1369829-80-0231.11 g/mol 0.050 mol1.011.56 g (8.7 mL)
Magnesium Turnings7439-95-424.31 g/mol 0.060 mol1.21.46 g
Iodine7553-56-2253.81 g/mol -catalytic1 small crystal
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol --~150 mL
Carbon Dioxide, solid (Dry Ice)124-38-944.01 g/mol ~0.45 mol~9.0~20 g
Hydrochloric Acid (6 M aqueous)7647-01-036.46 g/mol --~50 mL
Ethyl Acetate141-78-688.11 g/mol --~150 mL
Saturated Sodium Chloride (Brine)7647-14-558.44 g/mol --~50 mL
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol --As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle

  • Syringes and needles

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Procedure

PART A: Grignard Reagent Formation

  • Apparatus Setup: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon. Equip a 500 mL three-neck flask with a magnetic stir bar, a reflux condenser (with a gas outlet to a bubbler), and a 250 mL dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings (1.46 g) into the reaction flask. Add one small crystal of iodine. The iodine serves as an activator by chemically cleaning the magnesium surface of its passivating oxide layer.[1]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-(tert-butyl)-2-fluorobenzene (11.56 g) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings.

  • Expert Insight: The reaction initiation is the most critical step. It is indicated by the disappearance of the iodine color and the spontaneous, gentle boiling of the THF. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used as an initiator.[2]

  • Grignard Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. The exothermicity of the reaction should be sufficient to sustain the reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture using a heating mantle to maintain a reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, dark brown/grey color. Cool the solution to room temperature.

PART B: Carboxylation and Work-up

  • Preparation: In a separate 1 L Erlenmeyer flask, place approximately 20 g of freshly crushed dry ice. Cover the flask loosely to prevent excessive atmospheric moisture condensation.

  • Carboxylation: Transfer the prepared Grignard reagent solution via cannula or by carefully pouring it onto the crushed dry ice with vigorous stirring. The Grignard reagent is a strong nucleophile and will attack the electrophilic carbon of CO₂.[2] Perform this addition slowly to control the vigorous effervescence.

  • Quenching: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A thick, off-white precipitate of the magnesium carboxylate salt will form. Slowly and carefully add 50 mL of 6 M HCl to the flask while stirring in an ice bath. This protonates the carboxylate salt and dissolves the remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate, shake well, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of saturated brine to remove the bulk of the water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

PART C: Purification

  • Recrystallization: The crude solid obtained is typically an off-white or pale-yellow powder. It can be purified by recrystallization. A common solvent system for benzoic acids is a mixture of heptane and ethyl acetate or toluene. Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene and then slowly add hot heptane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum. The expected yield is typically in the range of 65-80%.

Characterization

  • Melting Point: The purified product should have a sharp melting point.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, and ¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

  • Mass Spectrometry (MS): EI-MS or ESI-MS will confirm the molecular weight of the compound (196.21 g/mol ).

Safety and Handling

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Always use in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: These reagents are highly reactive with water, protic solvents, and atmospheric oxygen and moisture. Strict anhydrous and inert atmosphere techniques are mandatory.

  • Acids: Handle concentrated acids with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dry Ice: Handle with cryogenic gloves to avoid frostbite. Ensure adequate ventilation as it sublimes to CO₂ gas, which can displace oxygen.

References

  • Smolecule. (n.d.). 1-Bromo-4-(tert-butyl)-2-fluorobenzene.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
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  • University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 13: Grignard Reaction.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). 25. The Grignard Reaction.
  • Chegg. (2022). Solved 7. The formation of a Grignard reagent from....
  • Demchenko, A. V., et al. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group.... PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Chemistry Stack Exchange. (2024). 1-Bromo-4-tert-butylbenzene reaction with NaNH2.
  • ChemicalBook. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis.
  • Elektronische Hochschulschriften der LMU München. (2008). Preparation of Functionalized Organomagnesium Reagents....
  • Google Patents. (n.d.). US20090173914A1 - Organomagnesium synthesis agent.
  • Lee, S., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, 39(9), 1652–1657.
  • Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.
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Purification of 4-(Tert-butyl)-3-fluorobenzoic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of robust purification strategies for 4-(tert-butyl)-3-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science research. The methodologies detailed herein are designed to address common impurities encountered during its synthesis and to achieve the high degree of purity required for downstream applications. This document emphasizes the underlying chemical principles of each technique, offering researchers the flexibility to adapt and optimize these protocols for their specific needs.

Introduction

This compound possesses a unique substitution pattern that imparts desirable physicochemical properties to larger molecules. Its purification, however, can be challenging due to the presence of structurally similar impurities. This guide will focus on three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. The selection of the most appropriate method, or combination of methods, will depend on the nature and quantity of the impurities present in the crude material.

Physicochemical Properties

Understanding the physicochemical properties of this compound is paramount for developing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₁₃FO₂-
Molecular Weight 196.22 g/mol -
CAS Number 1228155-69-8[1][2]
Appearance White to off-white solidBased on similar benzoic acid derivatives.[3]
Melting Point Likely in the range of 160-190 °C4-tert-Butylbenzoic acid has a melting point of 164.5-165.5 °C, and 4-fluorobenzoic acid melts at 184 °C.[4][5]
pKa Estimated to be around 4The pKa of 4-fluorobenzoic acid is 4.14, and that of 3-fluorobenzoic acid is 3.86. The electron-withdrawing fluorine atom increases acidity compared to benzoic acid (pKa ~4.2).[5][6]
Solubility Poorly soluble in water; soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents.Aromatic carboxylic acids are generally soluble in organic solvents and sparingly soluble in water.[3]

Common Impurities and Their Origins

The purification strategy should be tailored to remove impurities commonly generated during the synthesis of this compound. A frequent synthetic route involves the Friedel-Crafts alkylation of 3-fluorobenzoic acid with a tert-butyl source. Potential impurities from this process include:

  • Unreacted 3-fluorobenzoic acid: The starting material for the alkylation.

  • Isomeric products: Friedel-Crafts alkylation can sometimes lead to the formation of other isomers, although the directing effects of the fluorine and carboxylic acid groups will favor the desired product.

  • Polyalkylated products: Over-alkylation can result in the addition of more than one tert-butyl group to the aromatic ring.

  • Byproducts from the Lewis acid catalyst: Residual catalyst and its hydrolysis products may be present.

Purification Workflow Overview

A general workflow for the purification of crude this compound is presented below. The choice of which steps to include and their order will depend on the initial purity of the material.

Purification_Workflow A Crude 4-(tert-butyl)-3- fluorobenzoic acid B Acid-Base Extraction A->B Initial Purification C Recrystallization B->C Further Purification D Column Chromatography B->D For difficult separations E Pure 4-(tert-butyl)-3- fluorobenzoic acid C->E High Purity D->E High Purity

Caption: General purification workflow for this compound.

Detailed Application Notes and Protocols

Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of solution.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to avoid potential side reactions with other functional groups.

  • Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.

  • Repeat Extraction: Drain the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid.

  • Combine and Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper. The pure this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Acid_Base_Extraction A Crude Product in Organic Solvent B Add aq. NaHCO₃ A->B C Separate Layers B->C D Aqueous Layer (Carboxylate Salt) C->D E Organic Layer (Neutral Impurities) C->E F Acidify with HCl D->F G Precipitation F->G H Filter and Dry G->H I Pure Product H->I

Caption: Workflow for acid-base extraction of this compound.

Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: The choice of solvent is critical for successful recrystallization. A preliminary solvent screen with small amounts of the crude material is highly recommended.

Solvent SystemRationale
Ethanol/Water A common and effective mixed solvent system for benzoic acid derivatives. The compound is typically soluble in hot ethanol and less soluble in water.
Toluene A non-polar solvent that can be effective for recrystallizing aromatic compounds.[7][8]
Heptane/Ethyl Acetate A non-polar/polar aprotic mixture that can provide a good solubility gradient.

Protocol (Using an Ethanol/Water Solvent System):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of "Poor" Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Column Chromatography

Principle: Column chromatography is employed when dealing with impurities that have similar solubility profiles to the desired product, making recrystallization and acid-base extraction less effective. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Protocol:

  • Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. It is common to add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Validation of Purity

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value (or that of a pure standard) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

By carefully selecting and implementing the purification techniques outlined in this guide, researchers can obtain high-purity this compound, ensuring the reliability and reproducibility of their subsequent experimental work.

References

  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Gomes, C. S. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4983.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Google Patents. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Fluoro-3-trifluoromethylbenzoic acid, propyl ester. Available from: [Link]

  • Google Patents. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • Chemsrc. This compound | CAS#:1228155-69-8. Available from: [Link]

  • Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
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  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • UTRGV ScholarWorks. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available from: [Link]

  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Googleapis. (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Available from: [Link]

  • Google Patents. DE3672942D1 - METHOD FOR THE PRODUCTION OF TETRAFLUORBENZOIC ACID..
  • YouTube. Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Available from: [Link]

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4-(Tert-butyl)-3-fluorobenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and sterically demanding groups into molecular scaffolds is a cornerstone of rational design. 4-(Tert-butyl)-3-fluorobenzoic acid (CAS No. 1228155-69-8), a uniquely substituted aromatic carboxylic acid, represents a confluence of these design principles. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the potential applications and synthetic utility of this promising building block. While detailed, peer-reviewed studies on this specific molecule are emerging, this document provides a robust framework based on the well-established reactivity of its constituent functionalities, enabling its effective integration into research and development programs.

Molecular Architecture and Strategic Advantages

The structure of this compound is notable for three key features: a carboxylic acid group, a fluorine atom at the 3-position, and a bulky tert-butyl group at the 4-position. This specific arrangement offers a unique set of properties that are highly advantageous in organic synthesis, particularly in the construction of complex bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Synthesis
CAS Number 1228155-69-8Unique identifier for substance tracking and procurement.
Molecular Formula C₁₁H₁₃FO₂Provides the elemental composition.
Molecular Weight 196.22 g/mol Essential for stoichiometric calculations in reaction planning.
Predicted pKa ~3.7 - 4.0The fluorine atom's electron-withdrawing nature increases the acidity of the carboxylic acid compared to 4-tert-butylbenzoic acid, influencing its reactivity in salt formation and nucleophilic acyl substitution.
Predicted logP ~3.5 - 4.0The combination of the lipophilic tert-butyl group and the polar carboxylic acid and fluorine moieties results in a molecule with significant non-polar character, influencing solubility and chromatographic behavior.

Note: Predicted values are based on computational models and the properties of analogous structures.

The fluorine atom, with its high electronegativity, can modulate the electronic properties of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Furthermore, the introduction of fluorine can enhance the metabolic stability and binding affinity of drug candidates by blocking sites of oxidative metabolism and participating in favorable protein-ligand interactions.[1] The tert-butyl group, a large and sterically hindering substituent, provides a powerful tool for directing the regioselectivity of reactions on the aromatic ring and can impart significant conformational constraints on the final molecule.

Synthetic Utility and Key Transformations

This compound is a versatile building block that can participate in a wide array of chemical transformations, primarily centered around the reactivity of its carboxylic acid functionality and the aromatic ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a diverse range of functional groups. Standard transformations are expected to proceed with high efficiency.

  • Amide Bond Formation: Coupling with primary or secondary amines to form amides is a fundamental transformation in the synthesis of many pharmaceuticals. This can be achieved using a variety of coupling reagents such as carbodiimides (e.g., DCC, EDC) or by conversion to the more reactive acyl chloride.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride provides access to a range of esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring will govern the outcome of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the tert-butyl group is also an ortho-, para-director. However, the steric bulk of the tert-butyl group will strongly disfavor substitution at the adjacent ortho-position (position 3 is already occupied by fluorine). Therefore, electrophilic attack is most likely to occur at the position ortho to the fluorine and meta to the tert-butyl group (position 2) or at the position meta to the fluorine and ortho to the tert-butyl group (position 5). The electronic activation by the fluorine and tert-butyl groups will influence the overall reactivity.

G cluster_0 Directing Effects on Electrophilic Aromatic Substitution A This compound B Position 2 (ortho to F, meta to t-Bu) Favored A->B Favored Site C Position 5 (meta to F, ortho to t-Bu) Sterically Hindered A->C Less Favored D Position 6 (meta to F, meta to t-Bu) Deactivated A->D Disfavored G start 4-(tert-butyl)-3- fluorobenzoic acid step1 Amide Coupling (Library of Amines) start->step1 step2 Electrophilic Aromatic Substitution (e.g., Bromination) start->step2 product Library of Kinase Inhibitor Candidates step1->product step3 Suzuki Coupling step2->step3 step3->product

Figure 2. Hypothetical workflow for the synthesis of a kinase inhibitor library.

In this workflow, the carboxylic acid of this compound would be coupled with a diverse set of amines to explore the SAR of one region of the molecule. In a parallel effort, the aromatic ring could be further functionalized, for example, through bromination followed by a Suzuki coupling, to introduce additional diversity and explore interactions with another pocket of the kinase active site.

Protocols

The following are generalized protocols for key transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Protocol 2: General Procedure for Conversion to Acyl Chloride

Objective: To synthesize 4-(tert-butyl)-3-fluorobenzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution.

  • Alternatively, use oxalyl chloride (1.5 eq) with a catalytic amount of DMF in DCM at 0 °C to room temperature.

  • After completion, carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 4-(tert-butyl)-3-fluorobenzoyl chloride can be used in the next step without further purification.

Conclusion

This compound is a promising and strategically designed building block for organic synthesis. Its unique combination of a reactive carboxylic acid, a directing and stabilizing fluorine atom, and a sterically influential tert-butyl group provides chemists with a powerful tool for the synthesis of complex and potentially bioactive molecules. While the full scope of its applications is still being explored, the principles of its reactivity are well-grounded in the fundamentals of organic chemistry. This guide provides a foundational understanding to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 4-Fluorobenzoic acid. Wikipedia. [Link]

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Institutes of Health. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

Sources

The Strategic deployment of 4-(Tert-butyl)-3-fluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target-specific affinity, and favorable pharmacokinetic profiles is paramount. Among the repertoire of versatile building blocks available to medicinal chemists, 4-(tert-butyl)-3-fluorobenzoic acid has emerged as a molecule of significant interest. Its unique substitution pattern, featuring a bulky, lipophilic tert-butyl group and an electronegative fluorine atom ortho to the carboxylic acid, provides a powerful tool for fine-tuning the properties of drug candidates. This technical guide provides an in-depth exploration of the application of this compound, with a particular focus on its role in the development of inhibitors for the Retinoic acid receptor-related Orphan Receptor γt (RORγt), a key therapeutic target in autoimmune diseases.

The Physicochemical Rationale: A Synergy of Steric Bulk and Electronegativity

The utility of this compound in medicinal chemistry is rooted in the distinct and synergistic contributions of its constituent functional groups. The judicious incorporation of a fluorine atom can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1][2][3] Fluorine's high electronegativity can modulate the acidity of the adjacent carboxylic acid and influence interactions with biological targets, while its small van der Waals radius minimizes steric clashes.[1][4]

Complementing the electronic influence of the fluorine atom is the substantial steric presence of the tert-butyl group. This bulky, non-polar moiety is a well-established tool for introducing steric hindrance, which can be strategically employed to shield a molecule from metabolic degradation, thereby enhancing its in vivo half-life.[5][6] Furthermore, the defined size and shape of the tert-butyl group can confer selectivity by preventing a drug candidate from binding to off-target receptors.[5] The combination of these features in this compound creates a scaffold that can impart both metabolic robustness and potent, selective bioactivity to a lead compound.

Application Highlight: The Development of RORγt Inverse Agonists

A compelling application of this compound is in the synthesis of inverse agonists for RORγt. RORγt is a nuclear receptor that plays a pivotal role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][7][8] Consequently, the inhibition of RORγt activity is a highly sought-after therapeutic strategy.

Patent literature reveals the use of this compound as a key starting material in the synthesis of a novel class of RORγt inhibitors. The general synthetic approach involves the amide coupling of this compound with a suitable amine-containing fragment, often a chiral piperidine derivative. This amide bond formation is a critical step in constructing the final pharmacophore.

Signaling Pathway of RORγt in Th17 Cell Differentiation

The following diagram illustrates the central role of RORγt in the Th17 signaling pathway, highlighting the point of intervention for inhibitors derived from this compound.

RORgt_Pathway cluster_nucleus Nucleus TGFb TGF-β Naive_T_Cell Naive T-Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell Cytokines Pro-inflammatory Cytokines (e.g., IL-17) Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation STAT3 STAT3 Naive_T_Cell->STAT3 Activates Th17_Cell->Cytokines Secretes RORgt RORγt RORgt->Th17_Cell Drives differentiation STAT3->RORgt Induces expression of Inhibitor RORγt Inhibitor (derived from 4-(tert-butyl)- 3-fluorobenzoic acid) Inhibitor->RORgt Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the key amide coupling reaction utilizing this compound. This protocol is based on established amide bond formation methodologies and is exemplified by the reaction with (R)-3-aminopiperidine dihydrochloride, a common building block in the synthesis of RORγt inhibitors.

Protocol 1: Amide Coupling of this compound with (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines the synthesis of (R)-N-(piperidin-3-yl)-4-(tert-butyl)-3-fluorobenzamide, a core intermediate for RORγt inhibitors.

Materials:

  • This compound

  • (R)-3-aminopiperidine dihydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Amine Preparation: In a separate flask, dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of Carboxylic Acid: To the flask containing the carboxylic acid, add anhydrous DMF. Then, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling Reaction: Slowly add the solution of the free amine (from step 2) to the activated carboxylic acid solution (from step 3).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of RORγt inhibitors derived from this compound.

Experimental_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Amine Amine Building Block (e.g., (R)-3-aminopiperidine) Amine->Coupling Intermediate Core Amide Intermediate Coupling->Intermediate Derivatization Further Derivatization (if necessary) Intermediate->Derivatization Purification Purification (Column Chromatography) Intermediate->Purification Final_Compound Final RORγt Inhibitor Candidate Derivatization->Final_Compound Final_Compound->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Biological Evaluation (RORγt Inverse Agonist Assay) Characterization->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Amine Guide selection of new building blocks

Caption: General workflow for synthesis and evaluation.

Data Presentation

While specific IC50 values for compounds directly derived from this compound are proprietary and found within patent literature, the following table presents representative data for other potent RORγt inhibitors to illustrate the target potencies achievable in this class of compounds.

Compound IDTargetAssay TypeIC50 (nM)Reference
S18-000003RORγtTh17 Differentiation13[9]
S18-000003RORγtGAL4 Reporter Assay29[9]
Compound 1RORγtIL-17A Secretion56[6]
Compound 1RORγtTc17 IL-17A Production71[6]
SHR168442RORγtIL-17 Transcription15[9]
SHR168442RORγtIL-17 Production20[9]

This table provides representative data for illustrative purposes. The potency of compounds derived from this compound would require specific experimental determination.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. The strategic combination of a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom provides a powerful means to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Its successful application in the development of RORγt inverse agonists for the treatment of autoimmune diseases underscores its potential. The protocols and workflows detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this promising scaffold in their own discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Taylor, R. E. (2014). Fluorine in medicinal chemistry. RSC drug discovery series, (38), 1-26.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248.
  • Wang, Y., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B, 12(6), 2537-2555. [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small-molecule inhibitors of RORγt: targeting Th17 cells and other applications. European journal of immunology, 42(9), 2232-2237. [Link]

  • Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PloS one, 12(11), e0188391. [Link]

  • Brodney, M. A., et al. (2018). International Patent Application WO2018022931A1.
  • Jetten, A. M. (2009). Retinoid-related orphan receptors (RORs): critical roles in development, immunity, and cellular metabolism. Nuclear receptor signaling, 7(1), nrs-07003.
  • Purvis, J. E., et al. (2010). The role of the RORC2 gene in the pathogenesis of multiple sclerosis. Journal of immunology, 185(4), 2530-2538.

Sources

Application Notes and Protocols for 4-(Tert-butyl)-3-fluorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Carboxylic Acids in Modern Agrochemicals

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological efficacy.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, make fluorinated organic compounds highly valuable building blocks.[1] Among these, 4-(tert-butyl)-3-fluorobenzoic acid stands out as a promising intermediate. This molecule combines the benefits of a fluoro-substituted aromatic ring with a sterically bulky tert-butyl group, which can confer increased stability and favorable interactions with biological targets.[2][3][4]

These application notes delineate the utility of this compound as a key precursor in the synthesis of a novel, hypothetical herbicidal agent. By leveraging established amide coupling methodologies, this guide provides a comprehensive, step-by-step protocol for the synthesis of a pyridine-based herbicide candidate, a class of compounds known for their potent bioactivity.[5] The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation crop protection agents.

Rationale for the Target Agrochemical: A Pyridine-Based Herbicide Candidate

Pyridine-containing molecules represent a significant class of commercial herbicides.[6][7] Their mode of action often involves the disruption of essential biological processes in target weeds. The proposed target molecule, N-(pyridin-2-yl)-4-(tert-butyl)-3-fluorobenzamide, is a scientifically plausible herbicidal candidate designed to leverage the advantageous structural features of its precursors. The 4-(tert-butyl)-3-fluorobenzoyl moiety provides the core structure, with the fluorine and tert-butyl groups potentially enhancing its systemic transport and target site binding. The 2-aminopyridine component introduces a well-established pharmacophore known to contribute to herbicidal activity.

The amide linkage is a common and stable functional group in many biologically active molecules, providing a robust connection between the two key fragments of our target herbicide. The synthesis of this amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry, with numerous reliable and high-yielding methods available.[8][9][10][11]

Experimental Protocol: Synthesis of N-(pyridin-2-yl)-4-(tert-butyl)-3-fluorobenzamide

This protocol details the synthesis of the target herbicidal candidate via a carbodiimide-mediated amide coupling reaction. This method is widely employed for its mild reaction conditions and high efficiency.[8][9]

Reaction Scheme:

G reactant1 This compound reagents EDC, HOBt, DIPEA DCM, rt, 12 h reactant1->reagents reactant2 2-Aminopyridine reactant2->reagents product N-(pyridin-2-yl)-4-(tert-butyl)-3-fluorobenzamide reagents->product

A schematic of the amide coupling reaction.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
This compoundC₁₁H₁₃FO₂196.221.0 g5.10
2-AminopyridineC₅H₆N₂94.120.53 g5.61
EDC (EDAC)C₈H₁₇N₃·HCl191.701.17 g6.12
HOBtC₆H₅N₃O135.130.83 g6.12
DIPEAC₈H₁₉N129.242.67 mL15.3
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Saturated aq. NaHCO₃ solutionNaHCO₃84.012 x 25 mL-
BrineNaCl58.4425 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-
Ethyl acetateC₄H₈O₂88.11For chromatography-
Hexanes--For chromatography-
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.10 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir at room temperature until the acid is completely dissolved.

  • Addition of Amine and Coupling Reagents: To the stirred solution, add 2-aminopyridine (0.53 g, 5.61 mmol), 1-hydroxybenzotriazole (HOBt) (0.83 g, 6.12 mmol), and N,N'-diisopropylethylamine (DIPEA) (2.67 mL, 15.3 mmol).

  • Initiation of Coupling: Finally, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.17 g, 6.12 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(pyridin-2-yl)-4-(tert-butyl)-3-fluorobenzamide.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in DCM B Add 2-aminopyridine, HOBt, and DIPEA A->B C Add EDC to initiate coupling B->C D Stir at room temperature for 12 hours C->D E Wash with aq. NaHCO₃ D->E F Wash with brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Sources

The Strategic Incorporation of 4-(tert-Butyl)-3-fluorobenzoic Acid in Bioactive Molecule Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the selection of building blocks that impart favorable physicochemical and pharmacological properties. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 4-(tert-butyl)-3-fluorobenzoic acid has emerged as a strategic asset. Its unique substitution pattern—a bulky, lipophilic tert-butyl group ortho to a strongly electron-withdrawing fluorine atom—offers a compelling combination of features to address common challenges in drug development, including metabolic stability, target engagement, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the application of this compound in the design of bioactive molecules, complete with detailed synthetic protocols and an analysis of its strategic advantages.

The Rationale: Unpacking the Physicochemical Advantages

The strategic value of the this compound moiety lies in the synergistic interplay of its substituents. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[1] The tert-butyl group, a common motif in medicinal chemistry, often contributes to increased lipophilicity but can be susceptible to metabolic oxidation.[2] The placement of a fluorine atom adjacent to the tert-butyl group can shield it from cytochrome P450-mediated metabolism, thus improving the metabolic stability of the entire molecule.[3]

PropertyInfluence of SubstituentsReference
Metabolic Stability The fluorine atom can block or slow down the oxidation of the adjacent tert-butyl group, a common metabolic soft spot.[3]
Lipophilicity The tert-butyl group significantly increases lipophilicity, which can enhance membrane permeability. The fluorine atom has a more nuanced effect on lipophilicity.[2]
Target Binding The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. The tert-butyl group can provide van der Waals interactions and occupy hydrophobic pockets within a binding site.[1]
Conformational Control The steric bulk of the tert-butyl group can restrict the rotation of the phenyl ring, influencing the overall conformation of the molecule and potentially locking it into a bioactive conformation.

Application in Kinase Inhibitor Design: A Case Study

A prominent application of scaffolds derived from this compound is in the development of protein kinase inhibitors, a critical class of therapeutics for diseases such as cancer and autoimmune disorders.[4] Patent literature reveals the use of a closely related precursor, tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate, in the synthesis of kinase inhibitors, highlighting the value of this substitution pattern in this therapeutic area.[5] The 4-(tert-butyl)-3-fluorobenzamide moiety can serve as a key pharmacophore, with the amide nitrogen providing a crucial hydrogen bond donor/acceptor, while the substituted phenyl ring occupies a hydrophobic region of the kinase ATP-binding site.

G amide_nh amide_nh hinge hinge amide_nh->hinge H-Bond fluorophenyl fluorophenyl hydrophobic_pocket hydrophobic_pocket fluorophenyl->hydrophobic_pocket Hydrophobic Interaction tert_butyl tert_butyl tert_butyl->hydrophobic_pocket Fills Pocket core core solvent_front solvent_front core->solvent_front Extends into Solvent

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its derivatization into a key amide intermediate.

Protocol 1: Synthesis of 4-(tert-Butyl)-3-fluorobenzoyl Chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride, a common intermediate for amide bond formation.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction by TLC or by observing the dissolution of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess reagent under reduced pressure.

  • The resulting crude 4-(tert-butyl)-3-fluorobenzoyl chloride can be used in the next step without further purification.

G start Start: This compound reagents Add SOCl₂ or (COCl)₂ and catalytic DMF in DCM start->reagents reflux Reflux for 2-3 hours reagents->reflux workup Concentrate in vacuo reflux->workup product Product: 4-(tert-Butyl)-3-fluorobenzoyl Chloride workup->product

Protocol 2: Amide Coupling of this compound

This protocol describes a general method for the formation of an amide bond using a standard coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and DIPEA (2.0 eq) to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve Acid, Amine, and HOBt in DCM/DMF B Cool to 0°C A->B C Add EDC and DIPEA B->C D Stir at RT for 12-24h C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G H Pure Amide Product G->H

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of 4-(tert-butyl)-3-fluorobenzamide derivatives is not extensively published in a single source, general principles of medicinal chemistry can be applied. The amide portion of the molecule is often critical for target engagement, and modifications to the amine component can be used to explore different binding pockets and modulate physicochemical properties.

For instance, in the context of kinase inhibitors, replacing a simple amine with a more complex heterocyclic moiety can lead to interactions with the solvent-exposed region of the ATP-binding site, often improving potency and selectivity.[7] The 4-(tert-butyl)-3-fluorophenyl group typically serves as a solid anchor in a hydrophobic pocket, and its modification is less common once an optimal fit is achieved.

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of bioactive molecules. The thoughtful combination of a bulky, lipophilic tert-butyl group and a metabolically shielding fluorine atom provides a powerful tool for medicinal chemists to address key challenges in drug design. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in the development of novel therapeutics, particularly in the promising area of kinase inhibition. As with any drug discovery endeavor, the successful application of this building block will depend on iterative design, synthesis, and biological evaluation to fine-tune its properties for a specific biological target.

References

Sources

Polymerization Reactions Involving 4-(Tert-butyl)-3-fluorobenzoic Acid: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The field of high-performance polymers continually seeks monomers that impart unique and desirable properties to the final material. 4-(tert-butyl)-3-fluorobenzoic acid is a compelling building block for advanced aromatic polymers. The strategic placement of a fluorine atom and a bulky tert-butyl group on the benzoic acid backbone offers a pathway to materials with enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased fractional free volume.[1][2] The fluorine atom, with its high electronegativity and the strong C-F bond energy (~485 kJ/mol), contributes to chemical inertness and thermal resistance.[3] Simultaneously, the sterically hindering tert-butyl group disrupts polymer chain packing, which can decrease crystallinity, reduce interchain interactions, and enhance solubility—often a limiting factor in the processing of rigid aromatic polymers.[2][4]

This guide provides detailed protocols for the utilization of this compound in condensation polymerization. We will first detail the necessary activation of the carboxylic acid to its more reactive acyl chloride derivative. Subsequently, we present two distinct, field-proven protocols for the synthesis of a high-performance aromatic polyester and an aromatic polyamide (aramid). These protocols are designed to be self-validating, with integrated characterization steps to ensure the successful synthesis and analysis of the target polymers.

Section 1: Monomer Activation Protocol

The carboxylic acid functional group of this compound is not sufficiently reactive for direct, high-molecular-weight polycondensation. Therefore, it must first be converted to a more reactive species, typically an acyl chloride. This is a critical prerequisite for successful polymerization via low-temperature solution polycondensation.

Protocol 1: Synthesis of 4-(tert-butyl)-3-fluorobenzoyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.

Rationale: Thionyl chloride is chosen for its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. The use of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent in situ.

Experimental Workflow Diagram:

monomer_activation start Start: Assemble Dry Glassware under Nitrogen Atmosphere reagents Charge Flask with: - this compound - Anhydrous Dichloromethane (DCM) start->reagents catalyst Add Catalytic DMF (1-2 drops) reagents->catalyst socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0°C catalyst->socl2 reflux Warm to Room Temperature, then Reflux for 2-4 hours socl2->reflux monitor Monitor Reaction Progress (e.g., cessation of gas evolution) reflux->monitor distill Remove Excess SOCl₂ and DCM via Distillation / Rotary Evaporation monitor->distill purify Purify by Vacuum Distillation to yield pure acyl chloride distill->purify end Product: 4-(tert-butyl)-3-fluorobenzoyl chloride Store under inert atmosphere purify->end

Caption: Workflow for the activation of this compound.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser, and addition funnel) is oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent hydrolysis of the acyl chloride product.

  • Reagent Charging: To the round-bottom flask, add this compound (1.0 eq). Add anhydrous dichloromethane (DCM) or toluene as a solvent.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) to the stirred suspension.

  • Thionyl Chloride Addition: Cool the flask in an ice bath to 0°C. Add thionyl chloride (1.5 - 2.0 eq) dropwise via the addition funnel. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C for DCM) for 2-4 hours, or until gas evolution ceases.

  • Work-up: Carefully remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure 4-(tert-butyl)-3-fluorobenzoyl chloride.

  • Storage: The resulting acyl chloride is moisture-sensitive and should be used immediately or stored in a sealed container under a dry, inert atmosphere.

Section 2: Application Protocol - Aromatic Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This protocol describes a low-temperature solution polycondensation to synthesize a novel aramid.

Protocol 2: Synthesis of Poly[N,N'-(oxydi-p-phenylene)-4-(tert-butyl)-3-fluoroisophthalamide]

Rationale: This method utilizes the highly reactive acyl chloride monomer and an aromatic diamine, 4,4'-oxydianiline (ODA), to form the amide linkages. The low-temperature process minimizes side reactions, allowing for the formation of high molecular weight polymer. An anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to dissolve the reactants and the resulting polymer. Pyridine is added as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the amine monomer and halt the polymerization.

Polycondensation Reaction Diagram:

polycondensation monomer1 4-(tert-butyl)-3-fluorobenzoyl chloride C₇H₄ClF(COCl) conditions DMAc (solvent) Pyridine (acid scavenger) 0°C to RT, N₂ atm monomer1->conditions monomer2 4,4'-Oxydianiline (ODA) O(C₆H₄NH₂)₂ monomer2->conditions polymer Aromatic Polyamide (Aramid) conditions->polymer byproduct HCl (neutralized) conditions->byproduct

Caption: General scheme for low-temperature solution polycondensation.

Step-by-Step Methodology:

  • Diamine Dissolution: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 4,4'-oxydianiline (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous N,N-dimethylacetamide (DMAc).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Acid Chloride Addition: Prepare a solution of 4-(tert-butyl)-3-fluorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DMAc. Add this solution dropwise to the rapidly stirred diamine solution over 30 minutes, maintaining the temperature below 5°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The solution will become highly viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol or water in a blender. This will precipitate the polymer as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash it thoroughly with methanol and then with hot water to remove any residual solvent and pyridine hydrochloride salt.

  • Drying: Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

ParameterRecommended ValueRationale
Reaction Temperature 0°C initially, then room temp.Controls reaction rate, minimizes side reactions.
Solvent Anhydrous DMAc or NMPExcellent solvent for aromatic polyamides.[4]
Acid Scavenger PyridineNeutralizes HCl byproduct to maintain reactivity.
Monomer Concentration 5-15% (w/v)Balances reaction rate and solution viscosity.
Stirring Mechanical StirringNecessary to handle the high viscosity of the polymer solution.

Section 3: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer. This ensures the protocol is self-validating.[5]

1. Structural Verification:

  • FTIR Spectroscopy: Compare the spectra of the monomer and the polymer. Look for the disappearance of the C-Cl stretch (from the acyl chloride) and the appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, Amide I C=O stretch around 1650 cm⁻¹).

  • ¹H and ¹⁹F NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should confirm the incorporation of both monomer units into the polymer backbone. The integration of aromatic, tert-butyl, and amine protons should match the expected structure. ¹⁹F NMR will show a characteristic signal for the fluorine atom on the polymer backbone.[6]

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC/SEC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7][8] A low PDI (typically < 2.0 for condensation polymers) indicates a well-controlled polymerization.

3. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the polymer as a function of temperature. This is used to determine the thermal stability and decomposition temperature (Td). Aromatic polyamides incorporating fluoro- and tert-butyl groups are expected to exhibit high thermal stability, with Td (5% weight loss) often exceeding 450°C.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's service temperature. The bulky tert-butyl group is expected to increase the Tg by restricting chain rotation.[4][6]

PropertyTechniqueExpected Outcome
Structure FTIR, NMRConfirmation of amide bond formation and monomer incorporation.
Molecular Weight (Mw) GPC/SEC15,000 - 50,000 g/mol (typical for solution polycondensation).
Polydispersity (PDI) GPC/SEC1.8 - 2.5
Glass Transition (Tg) DSC> 250 °C
Decomposition (Td) TGA> 450 °C (at 5% weight loss)

References

  • MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Available at: [Link]

  • Books. (n.d.). Chapter 5: Semifluorinated Aromatic Polymers and Their Properties.
  • ResearchGate. (2013). Synthesis and Application Properties of Fluorinated Aromatic Copolymers. Available at: [Link]

  • RSC Publishing. (2022). Depolymerizable Semi-fluorinated Polymers for Sustainable Functional Materials. Available at: [Link]

  • PMC - NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Available at: [Link]

  • ACS Publications. (1924). THE CONDENSATION OF BENZOIC ACID AND SUBSTITUTED BENZOIC ACIDS WITH RESACETOPHENONE. Available at: [Link]

  • (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery.
  • Elastomers and Composites. (n.d.). Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group. Available at: [Link]

  • MDPI. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Available at: [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • PubMed. (2017). Fluorinated Porous Conjugated Polyporphyrins through Direct C-H Arylation Polycondensation: Preparation, Porosity, and Use as Heterogeneous Catalysts for Baeyer-Villiger Oxidation. Available at: [Link]

  • (n.d.). Stereospecific Radical Polymerization of Fluoroalkyl Acrylates.
  • (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

  • Wikipedia. (n.d.). Benzoin condensation. Available at: [Link]

  • ResearchGate. (n.d.). Molecular weight characterization of the polymers. Available at: [Link]

  • Publications. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Available at: [Link]

  • Study Mind. (n.d.). Condensation Polymers (A-Level Chemistry). Available at: [Link]

  • YouTube. (2015). Condensation Polymerisation | Organic Chemistry | Chemistry | FuseSchool. Available at: [Link]

  • (n.d.). Polymer Characterization: Past, Present and Future.
  • MDPI. (n.d.). Functional Aromatic Polyamides. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis and properties of new aromatic polyimides based on 2,5‐bis(4‐amino‐2‐trifluoromethylphenoxy)‐tert. Available at: [Link]

  • NIH. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Available at: [Link]

  • Save My Exams. (n.d.). Condensation Polymers - A Level Chemistry Revision Notes. Available at: [Link]

  • (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Available at: [Link]

  • NSF PAGES. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article). Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • AFINITICA. (n.d.). Protection and polymerization of functional monomers: 8. Anionic living polymerization of 4-[2-(trialkyl)silyloxyethyl] styrene. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1228155-69-8. Available at: [Link]

  • Semantic Scholar. (1989). Protection and polymerization of functional monomers. 13. Anionic living polymerization of tert-butyl 4-vinylbenzoate. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. Available at: [Link]

Sources

Derivatization of 4-(Tert-butyl)-3-fluorobenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 4-(Tert-butyl)-3-fluorobenzoic acid for Biological Screening

Introduction: The Strategic Value of the this compound Scaffold

In contemporary medicinal chemistry, the design of small molecule libraries for biological screening is a cornerstone of drug discovery. The selection of a core scaffold is a critical decision that dictates the physicochemical and pharmacological potential of the resulting library. The this compound scaffold has emerged as a particularly valuable starting point. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The tert-butyl group, a bulky and lipophilic moiety, provides a valuable steric anchor that can explore deep hydrophobic pockets within biological targets, often leading to improved potency and selectivity.

The true potential of this scaffold is unlocked through systematic derivatization of its carboxylic acid functional group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of diverse amide and ester libraries from this compound. We will detail robust, field-proven protocols, explain the causality behind experimental choices, and outline a strategic workflow for subsequent biological screening and data analysis.

Rationale for Derivatization: Exploring Chemical Space to Define Biological Function

The primary goal of derivatizing a core scaffold is to systematically explore the surrounding chemical space to establish a Structure-Activity Relationship (SAR).[2] By converting the carboxylic acid of this compound into a library of amides and esters, we can modulate several key molecular properties:

  • Hydrogen Bonding: Amides introduce both hydrogen bond donors (N-H) and acceptors (C=O), enabling diverse interactions with protein targets. Esters, lacking the N-H donor, offer a different interaction profile.

  • Solubility and Permeability: Converting the polar, ionizable carboxylic acid into neutral amides or esters generally increases lipophilicity, which can enhance cell membrane permeability and alter solubility profiles.

  • Steric and Electronic Profile: By introducing a variety of amine or alcohol building blocks, researchers can systematically probe the steric and electronic requirements of the target's binding site.

This systematic modification is fundamental to transforming a biologically inactive or weakly active scaffold into a potent and selective lead compound.

Synthetic Derivatization Protocols

The following protocols are optimized for reliability and are suitable for generating a diverse library of compounds for high-throughput screening.

Protocol 1: Amide Library Synthesis via HATU-Mediated Coupling

Expertise & Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[3] While numerous methods exist, the use of modern uronium-based coupling reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often preferred for its high efficiency, fast reaction times, and broad substrate scope, which includes less nucleophilic amines.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate, minimizing side reactions and typically resulting in high yields of the desired amide. We use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct without competing in the coupling reaction.[4]

G start Start: Weigh Reagents n1 Dissolve this compound (1 eq) start->n1 Anhydrous DMF end_node Purified Amide Derivative process process qc qc n2 Stir at RT for 10 min (Acid Activation) n1->n2 Add HATU (1.1 eq) & DIPEA (2.0 eq) n3 Stir at RT for 2-8 hours n2->n3 Add desired Amine (1.05 eq) n4 Reaction Monitoring n3->n4 n4->n3 Incomplete n5 Quench with water & Extract with Ethyl Acetate n4->n5 Complete n6 Wash organic layer (aq. LiCl, Brine) n5->n6 n7 Dry (Na₂SO₄), Filter, & Concentrate n6->n7 n8 Purify via Flash Column Chromatography n7->n8 n8->end_node

Caption: Workflow for HATU-mediated amide synthesis.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes to ensure complete activation of the carboxylic acid.

  • In a separate vial, dissolve the desired primary or secondary amine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HRMS.

Protocol 2: Ester Library Synthesis via Fischer-Speier Esterification

Expertise & Rationale: Fischer-Speier esterification is a classic, robust, and cost-effective method for synthesizing esters from carboxylic acids and alcohols.[5] The reaction is an acid-catalyzed equilibrium process.[6] To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, which often serves as the solvent as well.[6] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[7] This method is particularly well-suited for simple, unhindered alcohols.

G start Start n1 Suspend this compound (1 eq) in excess Alcohol (10-20 eq) start->n1 end_node Purified Ester Derivative process process qc qc n2 Slowly add conc. H₂SO₄ (0.1 eq, catalyst) n1->n2 Cool in ice bath n3 Attach reflux condenser & Heat to reflux (2-10 h) n2->n3 n4 Reaction Monitoring n3->n4 n4->n3 Incomplete n5 Cool to RT & remove excess alcohol in vacuo n4->n5 Complete n6 Dissolve residue in EtOAc & wash with sat. NaHCO₃ n5->n6 n7 Wash with brine, Dry (MgSO₄), Filter, & Concentrate n6->n7 n8 Purify via distillation or column chromatography n7->n8 n8->end_node

Caption: Workflow for Fischer-Speier ester synthesis.

  • In a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol (10-20 eq), which will also serve as the solvent.

  • Cool the mixture in an ice-water bath.

  • While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1 eq) dropwise.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux.

  • Maintain reflux for 2-10 hours, monitoring the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dilute the remaining residue with an organic solvent like ethyl acetate and water.

  • Carefully neutralize the unreacted acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation, recrystallization, or flash column chromatography as appropriate.

  • Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.

Strategy for Biological Screening

Once a library of derivatives has been synthesized and characterized, a systematic biological screening campaign is necessary to identify "hits"—compounds that exhibit desired activity against a biological target. High-Throughput Screening (HTS) is a widely used technology for this purpose, enabling the rapid evaluation of thousands of compounds.[8] A typical screening cascade is designed to efficiently identify potent and selective compounds while eliminating false positives.[9]

Screening Cascade Logic

G start Synthesized Compound Library n1 Primary High-Throughput Screen (HTS) (e.g., Enzyme Inhibition Assay) start->n1 Single concentration (e.g., 10 µM) end_node Validated 'Hit' Compounds process process decision decision d1 Activity > Threshold? n1->d1 n2 Hit Confirmation & Orthogonal Assay (e.g., Cell-Based Assay) d1->n2 Yes (Initial Hits) inactive Inactive Compounds d1->inactive No d2 Activity Confirmed? n2->d2 n3 Dose-Response Assay (8-10 concentrations) d2->n3 Yes (Confirmed Hits) false_positive False Positives d2->false_positive No n4 Calculate IC₅₀ / EC₅₀ Values n3->n4 n4->end_node

Caption: A logical workflow for a biological screening cascade.

Data Analysis and SAR Development

The quantitative data generated from dose-response experiments are crucial for establishing an initial SAR. By comparing the biological activity (e.g., IC₅₀) of different derivatives, researchers can deduce which structural modifications are favorable for interacting with the target.

Table 1: Hypothetical Screening Data for a Kinase Target

Compound IDR Group (Amide: -NHR, Ester: -OR)Derivative TypeIC₅₀ (nM)
ACID-01 -OH (Parent)Carboxylic Acid> 10,000
AMD-01 -NH-CH₂-PhAmide850
AMD-02 -NH-CyclohexylAmide1,200
AMD-03 -NH-CH₂(4-F-Ph)Amide250
AMD-04 -NH-SO₂-PhSulfonamide> 10,000
EST-01 -O-EtEster5,300
EST-02 -O-CH₂-PhEster3,100

Interpretation of Hypothetical Data:

From the table above, a preliminary SAR can be inferred:

  • Derivatization of the carboxylic acid is essential for activity (ACID-01 vs. others).

  • Amides are generally more potent than esters for this hypothetical target, suggesting the N-H hydrogen bond donor may be important for binding.

  • Aromatic substituents on the amide are preferred over aliphatic ones (AMD-01 vs. AMD-02).

  • Electron-withdrawing groups on the benzylamine substituent may enhance potency (AMD-03 vs. AMD-01).

  • The geometry of the amide bond is critical, as replacing it with a sulfonamide leads to a loss of activity (AMD-04).

This initial SAR provides a clear rationale for the next cycle of drug design, guiding the synthesis of more refined analogs to improve potency and other drug-like properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The derivatization strategies and screening protocols outlined in this document offer a systematic and robust approach to exploring its therapeutic potential. By employing efficient synthetic methods like HATU-mediated amidation and Fischer esterification, diverse chemical libraries can be readily generated. A well-designed screening cascade is then essential to identify active compounds and build a quantitative structure-activity relationship, which ultimately guides the optimization of initial hits into viable lead candidates for drug development.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. BenchChem.
  • High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem.
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.
  • Application Notes and Protocols for Amide Coupling with 3-(Pentafluorosulfanyl)benzoic Acid. BenchChem.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). PMC - PubMed Central.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
  • esterification of benzoic acid to methyl benzoate. University of Calgary.
  • Esterification test of Benzoic acid. (2020). YouTube.
  • Mechanism of the esterification between benzoic acid (and derivatives)... (2024). ResearchGate.

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Quantitative Analysis of 4-(Tert-butyl)-3-fluorobenzoic Acid: A Guide to Robust HPLC-UV and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Imperative for Precise Quantification

4-(Tert-butyl)-3-fluorobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research. Its unique substitution pattern, featuring a bulky tert-butyl group and an electron-withdrawing fluorine atom, imparts specific chemical properties that are leveraged in the development of novel compounds. The accurate quantification of this analyte is paramount, whether it is to determine the purity of a synthesized batch, monitor its concentration in a reaction mixture, or assess its stability under various conditions.

This guide provides two robust, validated analytical methods for the quantification of this compound. The methodologies—High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Gas Chromatography with Mass Spectrometry (GC-MS)—are presented with detailed protocols and field-proven insights. The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve reliable and reproducible quantification, adhering to the rigorous standards of scientific integrity.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Applicability

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the quality control of non-volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The tert-butyl group imparts significant hydrophobicity to the molecule, leading to strong retention on a C18 column, while the carboxylic acid group provides a handle for pH-mediated selectivity adjustments.

The primary advantage of this method is its robustness, simplicity, and directness—no derivatization is required. It is ideally suited for purity assessments, assay determinations in drug substance, and in-process controls where analyte concentrations are relatively high (typically >0.05 µg/mL). Detection is achieved using a UV detector, leveraging the chromophoric nature of the benzene ring.

Experimental Protocol: HPLC-UV

2.2.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent reversed-phase C18 column.

  • Data Acquisition: Empower®, Chromeleon®, or equivalent chromatography data software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (ACS grade).

  • Reference Standard: this compound, >99% purity.

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The acid is critical for suppressing the ionization of the carboxylic acid group (pKa ~4), ensuring a single, unretained species and sharp peak shape.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~50 µg/mL after dissolving in the diluent.

2.2.3 Chromatographic Conditions

Parameter Setting
Mobile Phase Gradient: See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm

| Run Time | 15 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 20 80
10.1 60 40

| 15.0 | 60 | 40 |

2.2.4 System Suitability Test (SST) Before sample analysis, perform five replicate injections of a mid-level working standard (~50 µg/mL). The system is deemed ready for use if the following criteria are met, ensuring the reliability of the analytical system on the day of analysis.

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[1]

2.2.5 Analysis and Calculation Inject the blank (diluent), standard solutions, and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the linear regression of the calibration curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Stock & Calibrants cal Inject Calibration Curve (e.g., 1-100 µg/mL) prep_std->cal prep_sample Prepare Sample Solution (~50 µg/mL) analysis Inject Sample Solutions prep_sample->analysis prep_mp Prepare Mobile Phases (A & B) sst System Suitability Test (5 Replicates, Mid-Std) %RSD ≤ 2.0% prep_mp->sst sst->cal If SST Passes cal->analysis curve Generate Linear Regression Curve (R² > 0.999) analysis->curve quant Quantify Analyte in Sample curve->quant report Generate Report quant->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method Validation Summary (ICH Q2(R2) Framework)

The following table summarizes the expected performance characteristics of this HPLC-UV method, based on International Council for Harmonisation (ICH) guidelines.[2][3] Validation is a formal process to confirm that the analytical procedure is suitable for its intended purpose.[4]

Validation ParameterTypical Acceptance CriteriaPurpose & Rationale
Specificity Peak is pure and resolved from known impurities and matrix components.Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity R² ≥ 0.999Establishes a direct proportional relationship between analyte concentration and instrumental response over a defined range.[4]
Range 1 - 150 µg/mLThe interval between the upper and lower concentrations of the analyte demonstrated to have acceptable precision, accuracy, and linearity.[4]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value, often determined by spiking a blank matrix with a known amount of analyte.[1]
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: Precision under the same operating conditions over a short interval. Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[1]
Limit of Quantitation (LOQ) ~ 1 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) ~ 0.3 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate ±10%).Measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, such as impurity analysis or environmental monitoring. The core challenge with analyzing carboxylic acids like this compound by GC is their high polarity and low volatility.[5] Direct injection often leads to poor peak shape (tailing) and low response due to interactions with active sites in the injector and column.[5]

To overcome this, a chemical derivatization step is mandatory. The carboxylic acid is converted into a less polar and more volatile ester, typically a methyl ester, using a reagent like Boron Trifluoride-Methanol (BF₃·MeOH).[6][7] Following derivatization, the analyte is separated based on its boiling point and interaction with the GC column's stationary phase and detected by a mass spectrometer, which provides definitive structural confirmation.

Experimental Protocol: GC-MS

3.2.1 Instrumentation and Materials

  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, non-polar column.

  • Derivatization Reagent: Boron Trifluoride-Methanol solution (BF₃·MeOH), 14% w/v.

  • Other Reagents: Methanol (anhydrous, GC grade), Hexane (GC grade), Sodium Sulfate (anhydrous).

  • Reference Standard: this compound, >99% purity.

3.2.2 Sample Preparation and Derivatization

  • Standard/Sample Preparation: Accurately weigh or pipette the sample into a screw-cap vial to contain approximately 100 µg of the analyte. Evaporate any solvent to dryness under a gentle stream of nitrogen if necessary.

  • Derivatization: Add 500 µL of BF₃·MeOH reagent to the vial.[6][7] Tightly cap the vial.

  • Reaction: Heat the vial at 60-70 °C for 30 minutes in a heating block or water bath to form the methyl ester derivative.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex for 1 minute to extract the methyl ester into the organic phase.

  • Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water. This solution is ready for injection.

3.2.3 GC-MS Conditions

Parameter Setting
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for higher concentrations)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity. Scan mode (m/z 50-350) can be used for initial identification. |

  • Expected Product: this compound methyl ester (MW: 210.24 g/mol ).

  • Potential SIM Ions: m/z 210 (Molecular ion, M⁺), 195 ([M-CH₃]⁺), 153 ([M-C₄H₉]⁺). Note: These ions are predictive and must be confirmed by analyzing a derivatized standard in scan mode.

Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_sample Aliquot Sample or Standard into Vial add_reagent Add BF₃·MeOH Derivatization Reagent prep_sample->add_reagent heat_react Heat at 60-70°C for 30 minutes add_reagent->heat_react extract Liquid-Liquid Extraction with Hexane/Water heat_react->extract isolate Isolate & Dry Hexane Layer extract->isolate inject Inject Derivatized Sample into GC-MS isolate->inject separate GC Separation on DB-5MS Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate SIM Ion Chromatogram detect->integrate quant Quantify vs. Curve integrate->quant report Generate Report quant->report

Caption: Workflow for trace quantification of this compound by GC-MS.

Method Validation Summary

The GC-MS method is validated similarly to the HPLC method, but acceptance criteria for sensitivity are typically much more stringent.

Validation ParameterTypical Acceptance CriteriaRationale
Linearity R² ≥ 0.998Establishes a proportional response for the derivatized analyte.
Accuracy (% Recovery) 90.0% - 110.0%A wider range is often acceptable due to the multi-step sample preparation process.
Precision (%RSD) Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0%Higher variability is expected due to the derivatization and extraction steps.
Limit of Quantitation (LOQ) ~ 5-50 ng/mL (ppb)Demonstrates the method's suitability for trace analysis, often orders of magnitude lower than HPLC-UV.[6]
Limit of Detection (LOD) ~ 1-10 ng/mL (ppb)The ultimate detection capability of the method.

Method Selection: A Comparative Summary

FeatureRP-HPLC-UVGC-MS
Principle Reversed-Phase ChromatographyGas Chromatography, Mass Spectrometry
Sample Preparation Simple "Dilute and Shoot"Multi-step: Derivatization & Extraction
Sensitivity Moderate (µg/mL or ppm level)Very High (ng/mL or ppb level)
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass Filtering)
Primary Application Assay, Purity, In-process ControlTrace Impurity Analysis, Environmental
Throughput HighLower (due to sample prep)
Instrumentation Common in QC labsMore specialized

Conclusion

The successful quantification of this compound relies on the selection of an analytical method that is fit for its intended purpose. The RP-HPLC-UV method described offers a robust and straightforward approach for routine analysis and quality control applications where analyte concentrations are high. For applications demanding ultra-high sensitivity and definitive identification, the GC-MS method, though more complex due to its mandatory derivatization step, provides unparalleled performance. Both protocols, when properly validated according to ICH guidelines, will yield accurate, reliable, and reproducible data, supporting the rigorous demands of scientific research and pharmaceutical development.

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BLDpharm. (n.d.). This compound.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2)
  • PubMed. (2012, October 19).
  • ResearchGate. (2012).
  • ResearchGate. (2023, August 24).

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Application Note: A Comparative Guide to the Esterification of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of esters from 4-(tert-butyl)-3-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. We present two robust and validated protocols: the classic Fischer-Speier esterification for simple alkyl esters and the mild, highly efficient Steglich esterification for more complex or sterically hindered alcohols. This guide offers detailed, step-by-step procedures, mechanistic insights, and troubleshooting strategies to aid researchers in selecting and executing the optimal method for their specific synthetic goals.

Introduction: The Synthetic Challenge

This compound is a valuable building block characterized by two key structural features that influence its reactivity: a bulky tert-butyl group and an electron-withdrawing fluorine atom ortho to the carboxylic acid. The tert-butyl group introduces significant steric hindrance around the reaction center, while the fluorine atom increases the acidity of the carboxyl group. These competing factors necessitate careful selection of the esterification method to achieve high yields and purity.

This document serves as a practical guide for chemists, providing a direct comparison of two common esterification techniques and explaining the causality behind critical procedural steps.

Method Selection: Fischer vs. Steglich Esterification

The choice between a classical acid-catalyzed reaction and a modern coupling method depends largely on the nature of the alcohol and the sensitivity of the substrates.

  • Fischer-Speier Esterification : This method relies on reacting the carboxylic acid with a large excess of a simple alcohol (like methanol or ethanol) under strong acidic catalysis (e.g., H₂SO₄).[1][2] The reaction is driven to completion by the large excess of the alcohol, which acts as both reactant and solvent, shifting the reaction equilibrium forward according to Le Châtelier's principle.[1] While cost-effective, the harsh acidic conditions and high temperatures can be unsuitable for sensitive substrates or tertiary alcohols, which are prone to elimination.

  • Steglich Esterification : This is a powerful and mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4] The reaction proceeds at room temperature under neutral conditions, making it ideal for sterically hindered substrates and acid-labile molecules.[5] The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[5] DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct.[3][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This protocol is optimized for the synthesis of simple, unhindered esters like methyl 4-(tert-butyl)-3-fluorobenzoate. The use of a large excess of methanol drives the reversible reaction to completion.[6]

Materials and Reagents

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound196.215.00 g25.481.0
Methanol (anhydrous)32.0465 mL1605~63
Sulfuric Acid (conc., 98%)98.081.5 mL~27.5~1.1
Ethyl Acetate88.11150 mL--
Saturated Sodium Bicarbonate (aq.)-100 mL--
Brine (Saturated NaCl aq.)-50 mL--
Anhydrous Magnesium Sulfate120.375 g--

Step-by-Step Procedure

  • Reaction Setup : To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (5.00 g, 25.48 mmol).

  • Reagent Addition : Add anhydrous methanol (65 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring solution. An exotherm may be observed.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching : After the reaction is complete, allow the flask to cool to room temperature.

  • Solvent Removal : Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the residue in ethyl acetate (100 mL) and transfer it to a 500 mL separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and the H₂SO₄ catalyst, and finally with brine (50 mL).[6]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification : The product, methyl 4-(tert-butyl)-3-fluorobenzoate, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of this compound

This protocol is ideal for a broader range of alcohols, including secondary and other valuable alcohols where harsh conditions must be avoided. It operates under mild, room-temperature conditions.[3][7]

Materials and Reagents

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound196.212.00 g10.191.0
Alcohol (e.g., Isopropanol)60.100.94 mL (738 mg)12.231.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.332.31 g11.211.1
4-Dimethylaminopyridine (DMAP)122.17125 mg1.020.1
Dichloromethane (DCM, anhydrous)84.9350 mL--
Hexanes / Ethyl Acetate-As needed--

Step-by-Step Procedure

  • Reaction Setup : To a 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.00 g, 10.19 mmol), the desired alcohol (1.2 eq, 12.23 mmol), and 4-DMAP (125 mg, 0.1 eq).

  • Dissolution : Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Initiation : Cool the flask to 0°C in an ice bath. Add DCC (2.31 g, 1.1 eq) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Byproduct Removal : Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.[8]

  • Work-up : Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL) to remove DMAP, saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid, and brine (25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure ester.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the general experimental workflow and the underlying chemical mechanisms for both protocols.

G cluster_0 General Esterification Workflow reagents 1. Combine Carboxylic Acid & Alcohol initiation 2. Add Catalyst (H₂SO₄ or DCC/DMAP) reagents->initiation reaction 3. Reaction (Reflux or RT Stirring) initiation->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purification 5. Drying & Purification (Distillation or Chromatography) workup->purification product 6. Pure Ester purification->product

Caption: General experimental workflow for ester synthesis.

G cluster_fischer Fischer Esterification Mechanism cluster_steglich Steglich Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F 1. Acid Activation with DCC (O-acylisourea formation) G 2. Acyl Transfer to DMAP F->G H 3. Nucleophilic Attack by Alcohol G->H I 4. Product Formation & Catalyst Regeneration H->I

Caption: Simplified mechanisms of Fischer and Steglich esterification.

Expected Results & Troubleshooting

MethodTarget Ester ExampleTypical YieldPurity (pre-purification)Key ChallengeSolution
Fischer Methyl ester75-90%85-95%Reversible reaction; removal of acid catalystUse large excess of alcohol; thorough washing with NaHCO₃ solution.[1][6]
Steglich Isopropyl ester80-95%80-90%Removal of dicyclohexylurea (DCU) byproductCool reaction mixture before filtration; use water-soluble carbodiimide (EDCI) as an alternative to DCC.[9][10]

Troubleshooting Common Issues:

  • Low Yield in Fischer Esterification : This is often due to insufficient reaction time or the presence of water. Ensure anhydrous reagents are used and consider extending the reflux time. A Dean-Stark trap can be used to remove water azeotropically if the alcohol is suitable.[11]

  • Unreacted Carboxylic Acid : If NMR or TLC shows starting material after work-up, the reaction may be incomplete or the basic wash was insufficient. For stubborn cases, stir the organic phase with saturated NaHCO₃ for an extended period.[12]

  • DCU Contamination in Steglich Product : If the final product is contaminated with DCU, it can sometimes be removed by dissolving the crude material in a minimal amount of cold DCM or diethyl ether and filtering again, as DCU has low solubility in these solvents.[8]

Conclusion

The successful esterification of this compound is readily achievable with careful selection of methodology. For the synthesis of simple methyl or ethyl esters in bulk, the Fischer-Speier esterification offers a cost-effective and high-yielding route. For more delicate, sterically demanding, or valuable alcohols, the Steglich esterification provides a mild and highly efficient alternative that ensures the integrity of complex molecular architectures. By understanding the principles and practical details outlined in this guide, researchers can confidently synthesize a wide array of esters from this versatile fluorinated building block.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Fraser, S., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(tert-butyl)-3-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you navigate the potential challenges of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the bulky tert-butyl group can significantly influence the pharmacokinetic and physicochemical properties of larger molecules. However, the synthesis of this compound is not without its challenges. This guide will address common issues related to yield, purity, and reaction success.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield in Grignard-based Synthesis

Question: I am attempting to synthesize this compound via a Grignard reaction starting from 1-(tert-butyl)-2-fluoro-4-bromobenzene, followed by carboxylation with CO₂, but I am getting very low yields or no product at all. What are the likely causes?

Answer: The Grignard reaction is highly sensitive to reaction conditions. Several factors could be contributing to the low yield:

  • Moisture and Air Sensitivity: Grignard reagents are extremely strong bases and nucleophiles, reacting readily with water and oxygen.[1][2] Ensure all glassware is rigorously dried (oven-dried overnight is recommended) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical; use freshly distilled or commercially available anhydrous solvents.

  • Magnesium Activation: The magnesium turnings may have a passivating oxide layer that prevents the reaction from initiating.[1] You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium with a dry stirring rod.[3]

  • Starting Material Purity: The presence of acidic protons in the starting material or solvent will quench the Grignard reagent.[4][5] Ensure your 1-(tert-butyl)-2-fluoro-4-bromobenzene is pure and free from any protic impurities.

  • Carbon Dioxide Addition: The carboxylation step requires careful execution. Dry CO₂ gas should be bubbled through the Grignard solution, or the solution should be added to crushed dry ice.[6] Inefficient trapping of the Grignard reagent with CO₂ will lead to lower yields.

Issue 2: Formation of Biphenyl and Other Side Products

Question: My final product is contaminated with significant amounts of a biphenyl-type impurity. How can I minimize its formation?

Answer: The formation of biphenyl side products, such as 4,4'-di(tert-butyl)-3,3'-difluorobiphenyl, is a common issue in Grignard reactions. This occurs through a coupling reaction between the Grignard reagent and unreacted aryl halide.[3]

  • Controlled Addition of Aryl Halide: Adding the 1-(tert-butyl)-2-fluoro-4-bromobenzene solution slowly to the magnesium suspension can help maintain a low concentration of the aryl halide, thus minimizing the coupling side reaction.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions. However, this may also slow down the formation of the Grignard reagent.

Issue 3: Difficulties with Directed Ortho-Lithiation

Question: I'm trying a directed ortho-lithiation approach on 1-(tert-butyl)-2-fluorobenzene followed by carboxylation, but the reaction is not proceeding as expected. What are the critical parameters for this reaction?

Answer: Directed ortho-lithiation is a powerful technique but requires precise control. The fluorine atom can act as a directing group, but its directing ability is weaker than other functional groups.

  • Choice of Base: Strong, sterically hindered bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are typically used.[7][8] The choice and concentration of the base are crucial. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent by breaking up aggregates.[9]

  • Reaction Temperature: These reactions are almost always performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure regioselectivity.[7]

  • Substrate Purity: As with Grignard reagents, organolithium reagents are highly basic and will be quenched by any acidic protons.[8]

Issue 4: Incomplete Hydrolysis of a Nitrile Intermediate

Question: I have successfully synthesized 4-(tert-butyl)-3-fluorobenzonitrile and am attempting to hydrolyze it to the carboxylic acid, but the reaction is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[10][11] To ensure complete hydrolysis, harsh reaction conditions are often necessary.

  • Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, for an extended period is a common method.[12][13] The use of aqueous acid and heat is crucial for the second hydrolysis step from the amide to the carboxylic acid.[10]

  • Base-Catalyzed Hydrolysis: Alternatively, heating with a strong base like sodium hydroxide will produce the carboxylate salt, which can then be acidified in a separate workup step to yield the carboxylic acid.[13]

Synthetic Pathway Overview

A common and reliable method for the synthesis of this compound is through the carboxylation of a Grignard reagent. The overall workflow is depicted below.

Synthesis_Workflow Start 1-(tert-butyl)-2-fluoro-4-bromobenzene Mg Mg, Anhydrous Ether Grignard Grignard Reagent (4-(tert-butyl)-3-fluorophenyl)magnesium bromide Start->Grignard Mg->Grignard Grignard Formation CO2 1. CO2 (dry ice) 2. H3O+ workup Product This compound Grignard->Product CO2->Product Carboxylation

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol provides a detailed step-by-step methodology for the synthesis of this compound via the Grignard reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1-(tert-butyl)-2-fluoro-4-bromobenzene233.1210.0 g0.0429
Magnesium turnings24.311.25 g0.0514
Anhydrous diethyl ether74.12100 mL-
Iodine253.811 crystal-
Dry Ice (solid CO₂)44.01~50 g~1.14
6 M Hydrochloric acid-~50 mL-
Procedure
  • Preparation: All glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, and a condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.25 g) and a single crystal of iodine into the reaction flask.

    • Assemble the apparatus and maintain a positive pressure of inert gas.

    • In the dropping funnel, prepare a solution of 1-(tert-butyl)-2-fluoro-4-bromobenzene (10.0 g) in 50 mL of anhydrous diethyl ether.

    • Add approximately 10 mL of this solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and quickly, crush approximately 50 g of dry ice and add it portion-wise to the vigorously stirred Grignard solution. A thick white precipitate will form.

    • Allow the mixture to warm to room temperature, and the excess CO₂ will sublime.

  • Work-up and Isolation:

    • Slowly and carefully add 50 mL of 6 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[14] This should be done in an ice bath as the reaction is exothermic.

    • Transfer the mixture to a separatory funnel. The product should be in the ether layer.

    • Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.[15][16]

  • Melting Point: The purified product should have a sharp melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.[17][18][19]

This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on troubleshooting common issues. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can improve the yield and purity of their desired product.

References

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  • PubChem. (n.d.). 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

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Common side reactions in the synthesis of 4-(Tert-butyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-butyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Proactive Measures to Minimize Side Reactions: A Foundational Approach

Before delving into specific troubleshooting scenarios, it's crucial to establish a robust experimental setup. The majority of side reactions in the synthesis of this compound, which typically proceeds via a Grignard or organolithium intermediate, can be mitigated by rigorous attention to the following foundational principles:

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will react readily with protic sources, including water.[1][2] Ensure all glassware is oven- or flame-dried, and all solvents and reagents are scrupulously dried. The use of an inert atmosphere (Nitrogen or Argon) is mandatory.

  • Magnesium Activation: The magnesium turnings used for Grignar formation are often coated with a layer of magnesium oxide, which can hinder the reaction.[3] Pre-activation of magnesium using methods such as stirring under nitrogen, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane is critical for successful initiation.

  • Controlled Reagent Addition: The formation of the organometallic intermediate and its subsequent reaction with carbon dioxide are exothermic. Slow, controlled addition of the aryl halide to the magnesium suspension, and careful introduction of carbon dioxide, are essential to maintain an optimal reaction temperature and minimize side reactions like Wurtz coupling.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Section 1: Grignard Reagent Formation and Associated Side Reactions

Q1: My Grignard reaction with 1-bromo-4-(tert-butyl)-2-fluorobenzene is not initiating. What are the likely causes and solutions?

A1: Failure to initiate is a common hurdle. The primary culprits are typically inactive magnesium or the presence of moisture.

  • In-Depth Analysis: The formation of a Grignard reagent involves a single electron transfer from the magnesium metal to the aryl halide.[5] A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent this electron transfer. Additionally, even trace amounts of water will react with the highly basic Grignard reagent as it is formed, quenching the reaction.[1]

  • Troubleshooting Steps:

    • Magnesium Activation: If you haven't already, activate the magnesium. A simple method is to add a small crystal of iodine to the flask containing the magnesium and a small portion of the solvent. The disappearance of the iodine color is an indicator of activation.

    • Ensure Anhydrous Conditions: Re-check that all your glassware was properly dried and that your solvent is anhydrous. Consider using a fresh bottle of anhydrous ether or THF.

    • Initiator: Adding a small amount of pre-formed Grignard reagent from a previous successful batch can often initiate a sluggish reaction.

Q2: I'm observing a significant amount of a high-boiling point byproduct that I suspect is a biaryl compound. What is this side reaction and how can I minimize it?

A2: You are likely observing the formation of a Wurtz coupling product. This is a common side reaction in Grignard syntheses.[6]

  • Mechanism of Wurtz Coupling: The Wurtz reaction involves the coupling of two aryl (or alkyl) halides in the presence of a metal.[7] In the context of your Grignard reaction, the already-formed Grignard reagent can act as a nucleophile and react with a molecule of the unreacted 1-bromo-4-(tert-butyl)-2-fluorobenzene.[4] This results in the formation of 2,2'-difluoro-5,5'-di-tert-butyl-1,1'-biphenyl.

    Wurtz_Coupling

  • Mitigation Strategies:

    • Slow Addition: Add the solution of 1-bromo-4-(tert-butyl)-2-fluorobenzene to the magnesium suspension very slowly. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the bimolecular Wurtz coupling.[4]

    • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of side reactions.[6]

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the reaction of the aryl halide with the magnesium surface rather than with the Grignard reagent in solution.

Q3: My reaction mixture turned dark, and upon workup, I isolated tert-butylbenzene. What happened?

A3: You have likely experienced hydrodehalogenation, a side reaction where the bromine atom is replaced by a hydrogen atom.[8]

  • Underlying Chemistry: This occurs if a proton source is present during the formation or handling of the Grignard reagent. The highly basic Grignard reagent will readily abstract a proton from sources like water, alcohols, or even acidic C-H bonds.[9]

    Hydrodehalogenation

  • Preventative Measures: This side reaction underscores the critical importance of maintaining strictly anhydrous conditions throughout the entire process, from setting up the reaction to the point of carboxylation.

Section 2: Carboxylation and Work-up Issues

Q4: After adding carbon dioxide and performing an acidic workup, my yield of this compound is very low, and I'm recovering a lot of starting material. What could be the issue?

A4: Low conversion during the carboxylation step can be attributed to several factors, primarily related to the delivery of carbon dioxide and the reactivity of the Grignard reagent.

  • Technical Considerations:

    • Inefficient CO₂ Delivery: Simply bubbling CO₂ gas through the solution can be inefficient. The gas may not have sufficient contact time with the Grignard reagent. A more effective method is to pour the Grignard solution onto a large excess of freshly crushed dry ice (solid CO₂). This ensures a high concentration of CO₂ is available for the reaction.[10]

    • Premature Quenching: If the Grignard reagent was not fully formed or was partially quenched by moisture or air before the addition of CO₂, the yield will be compromised.

    • Grignard Reagent as a Base: The desired product, this compound, is acidic. If it forms in the presence of unreacted Grignard reagent, the Grignard reagent will act as a base and deprotonate the carboxylic acid.[9][11] This can sometimes lead to the formation of salts that are difficult to work with. Using an excess of CO₂ helps to ensure all the Grignard reagent is consumed.

Q5: I am observing the formation of 4-tert-butyl-2-fluorobenzoic acid as a significant impurity. How is this possible?

A5: The formation of this regioisomer is less common but can occur, particularly if a lithium-halogen exchange is used instead of a Grignard reaction, or under certain conditions that promote benzyne formation.

  • Mechanistic Insight: While the C-Br bond is significantly more reactive towards magnesium than the C-F bond, the use of strong organolithium reagents like n-butyllithium can lead to a more complex reactivity profile. Lithium-halogen exchange at the bromine position is the expected major pathway. However, under certain conditions, elimination of the fluoride from the organometallic intermediate can lead to the formation of a highly reactive benzyne intermediate.[12] Trapping of this benzyne intermediate could potentially lead to the formation of the isomeric product, although this is generally a minor pathway.

    Isomer_Formation

  • Control Measures: Adhering to the standard Grignard protocol with magnesium is the most reliable way to ensure regioselectivity and avoid the formation of the 4-tert-butyl-2-fluorobenzoic acid isomer. If using organolithium reagents, careful control of temperature (-78 °C) is crucial to favor lithium-halogen exchange over other pathways.[13]

Section 3: Purification Challenges

Q6: I am having difficulty purifying the final product. What are the best practices for isolating pure this compound?

A6: Purification of carboxylic acids often involves an acid-base extraction followed by recrystallization.

  • Purification Protocol:

    • Acid-Base Extraction: After the acidic workup, extract the crude product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine. To separate the acidic product from neutral impurities (like the Wurtz coupling byproduct), extract the organic layer with an aqueous base solution (e.g., 1M NaOH or NaHCO₃). Your desired product will move into the aqueous layer as its carboxylate salt.

    • Isolation: Separate the aqueous layer and carefully re-acidify it with concentrated HCl until the product precipitates out.

    • Recrystallization: Filter the solid product and recrystallize it from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain a highly pure product.

Summary of Key Parameters and Potential Outcomes

ParameterRecommended ConditionPotential Side Reaction if DeviatedConsequence
Atmosphere Inert (N₂ or Ar)Reaction with O₂ or H₂OQuenching of Grignard, Hydrodehalogenation
Solvent Anhydrous Ether or THFPresence of waterLow or no yield of Grignard reagent
Aryl Halide Addition Slow, dropwiseRapid additionIncreased Wurtz Coupling
Temperature Gentle refluxOverheatingIncreased side reactions
CO₂ Addition Pour onto excess dry iceBubbling gas through solutionIncomplete carboxylation

References

  • Dehalogenation - Wikipedia. [Link]

  • Wurtz reaction - Chemistry LibreTexts. [Link]

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]

  • Wurtz reaction - Wikipedia. [Link]

  • Hydrolysis Grignard Reactions and Reduction - Bartleby.com. [Link]

  • Reaction of Carboxylic Acids with Organometallic Reagents - Organic Chemistry Tutor. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Wurtz Reaction - Aakash Institute. [Link]

  • Addition of Organolithiums to Carboxylic Acids - Master Organic Chemistry. [Link]

  • Organomagnesium and Organolithium Compounds in Synthesis - Chemistry LibreTexts. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • Manabe, S., & Ito, Y. (2007). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of organic chemistry, 72(21), 7934–7937. [Link]

  • How does 1-bromo-2-fluorobenzene react with lithium amalgam? - Chemistry Stack Exchange. [Link]

  • Grignard Reaction - University of Wisconsin-Madison. [Link]

  • Aldehydes, Ketones and Carboxylic Acids - NCERT. [Link]

  • 1-bromo-2-fluorobenzene reaction with magnesium and furan - Chemistry Stack Exchange. [Link]

  • Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids - Organic Reactions. [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps. [Link]

  • Formation of Organometallic Reagents - Chemistry LibreTexts. [Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY. [Link]

  • Bailey, W. F., & Wiberg, K. B. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of organic chemistry, 71(8), 3213–3217. [Link]

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism - ResearchGate. [Link]

  • Bailey, W. F., & Wiberg, K. B. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. The Journal of organic chemistry, 71(8), 3213–3217. [Link]

  • Solved 7. The formation of a Grignard reagent from | Chegg.com . [Link]

  • Formation of Grignard Reagents from Organic Halides - University of Calgary. [Link]

  • Ramirez, A., Sun, Q., & Collum, D. B. (2014). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 136(21), 7637–7645. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. [Link]

  • tert-Butyl 3-bromo-4-fluorobenzoate - MySkinRecipes. [Link]

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Minimizing byproduct formation in 4-(Tert-butyl)-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-butyl)-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on minimizing byproduct formation and maximizing yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several distinct routes. The choice of pathway often depends on the available starting materials, scale, and equipment. Understanding the fundamentals of each route is the first step in troubleshooting and optimization.

G cluster_0 Route 1: Friedel-Crafts Alkylation & Oxidation cluster_1 Route 2: Grignard Reaction & Carboxylation cluster_2 Route 3: Directed ortho-Lithiation & Carboxylation S1 3-Fluorotoluene I1 4-(tert-butyl)-3-fluorotoluene S1->I1 t-BuCl, AlCl₃ P This compound I1->P KMnO₄ or other oxidant S2 1-Bromo-4-(tert-butyl)-2-fluorobenzene I2 Grignard Reagent S2->I2 Mg, THF I2->P 1. CO₂ 2. H₃O⁺ S3 1-(tert-butyl)-2-fluorobenzene I3 Aryllithium Intermediate S3->I3 n-BuLi, -78°C I3->P 1. CO₂ 2. H₃O⁺

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & Core Concepts

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying chemical principles.

Route 1: Issues in Friedel-Crafts Alkylation and Subsequent Oxidation
Q1: My Friedel-Crafts reaction on 3-fluorotoluene yields a mixture of isomers. How can I improve regioselectivity for the desired 4-(tert-butyl) product?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. Both the fluorine and methyl groups are ortho-, para-directing. The key is to exploit steric hindrance and reaction conditions to favor substitution at the C4 position.

  • Causality: The tert-butyl carbocation is exceptionally bulky. It will preferentially attack the least sterically hindered position. The C4 position is para to the methyl group and meta to the fluorine, making it sterically accessible. The positions ortho to the methyl group (C2, C6) are more hindered, especially C2 which is also ortho to fluorine.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) increases the kinetic control of the reaction, favoring the sterically less hindered product.

    • Choice of Catalyst: While AlCl₃ is common, a bulkier Lewis acid catalyst might enhance steric selectivity. Experimenting with catalysts like FeCl₃ or ZrCl₄ can sometimes alter the isomer ratio.

    • Slow Addition: Add the alkylating agent (e.g., tert-butyl chloride) slowly to the solution of 3-fluorotoluene and catalyst. This keeps the concentration of the electrophile low, minimizing side reactions and improving selectivity.[1]

G cluster_products Possible Isomers Start 3-Fluorotoluene P_desired 4-tert-butyl (Desired, Para to Me) Start->P_desired Sterically Favored P_byproduct1 2-tert-butyl (Byproduct, Ortho to F & Me) Start->P_byproduct1 Sterically Hindered P_byproduct2 5-tert-butyl (Byproduct, Ortho to F) Start->P_byproduct2 Electronically Possible

Caption: Regioselectivity in the tert-butylation of 3-fluorotoluene.

Q2: The oxidation of the 4-(tert-butyl)-3-fluorotoluene methyl group is low-yielding or incomplete. What are the common pitfalls?

A2: Oxidizing a methyl group on an electron-rich, sterically hindered ring requires robust conditions, but harsh conditions can lead to degradation.

  • Causality: The tert-butyl group is stable to most oxidizing agents, but the aromatic ring itself can be susceptible to degradation under excessively harsh conditions (e.g., high heat with strong permanganate). Incomplete reactions are common if the oxidant is not potent enough or if phase transfer is poor.

  • Troubleshooting Steps:

    • Potassium Permanganate (KMnO₄): This is a common and effective choice. The reaction is often run in a mixture of pyridine and water or under phase-transfer catalysis (PTC) conditions to improve solubility and reactivity. Ensure the reaction is heated sufficiently (reflux) for an adequate duration.

    • Monitoring the Reaction: The disappearance of the purple permanganate color is a good indicator of consumption, but TLC or GC analysis is essential to confirm the disappearance of the starting material.

    • Work-up Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct must be carefully removed. A common method is to add sodium bisulfite to reduce the MnO₂ to soluble Mn²⁺ salts, followed by filtration. Acidification of the aqueous layer will then precipitate the desired carboxylic acid.[2]

    • Alternative Oxidants: If permanganate fails, consider catalytic oxidation methods, such as using a cobalt catalyst with air as the oxidant, which can be effective for similar substrates.[3]

Route 2: Issues in Grignard Reaction and Carboxylation
Q3: My Grignard reaction with 1-bromo-4-(tert-butyl)-2-fluorobenzene fails to initiate. What should I do?

A3: This is one of the most common problems in Grignard synthesis. Initiation failure is almost always due to a passivated magnesium surface or the presence of moisture.[4]

  • Causality: Magnesium metal readily forms a layer of magnesium oxide (MgO) on its surface, which is unreactive. This layer must be broken or removed for the magnesium to react with the aryl halide. Grignard reagents are also potent bases and will be instantly quenched by protic sources like water.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous grade, preferably freshly distilled from a drying agent.

    • Activate the Magnesium: The MgO layer must be disrupted.

      • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the dry flask under an inert atmosphere.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the disappearance of its purple/brown color is a positive sign of activation.[4] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, effectively cleaning the surface.[6]

    • Initiation Hotspot: Add only a small volume of your aryl bromide solution to the activated magnesium. Use a heat gun to gently warm that small spot. Often, a local increase in concentration and temperature is enough to start the exothermic reaction, which will then become self-sustaining.

start Grignard Reaction Fails to Initiate q1 Is glassware rigorously dry? start->q1 a1_yes Activate Mg: - Crush turnings - Add I₂ crystal - Add 1,2-dibromoethane q1->a1_yes Yes a1_no Dry all glassware (oven/flame) & use anhydrous solvent q1->a1_no No q2 Initiation still fails? a1_yes->q2 a1_no->q1 a2_yes Create 'hotspot': - Add ~10% aryl halide - Gently warm spot with heat gun q2->a2_yes Yes a2_no Proceed with reaction q2->a2_no No a2_yes->a2_no

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q4: The primary byproduct of my Grignard reaction is a biaryl compound (Wurtz coupling). How can I minimize this?

A4: Wurtz-type homocoupling is a significant side reaction where the Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X). This is minimized by controlling the relative concentrations.

  • Causality: This side reaction is bimolecular, meaning its rate is dependent on the concentration of both the Grignard reagent and the unreacted aryl halide. If the local concentration of aryl halide is high, it is more likely to encounter an already-formed Grignard molecule rather than the magnesium surface.

  • Troubleshooting Steps:

    • Slow, Controlled Addition: The most effective method is to add the solution of the aryl halide dropwise to a suspension of the magnesium turnings. This ensures that the aryl halide reacts with the magnesium as soon as it is introduced, keeping its concentration in the solution low and thus suppressing the rate of the coupling reaction.

    • Use a More Effective Solvent: Tetrahydrofuran (THF) is generally better at solvating the Grignard reagent than diethyl ether, which can sometimes lead to cleaner reactions.

Q5: My carboxylation step is giving low yields and a significant ketone byproduct. What is causing this?

A5: This typically results from the Grignard reagent reacting with the newly formed carboxylate salt. This is a temperature- and stoichiometry-sensitive side reaction.

  • Causality: The Grignard reagent is a strong nucleophile. After it reacts with one molecule of CO₂, it forms a magnesium carboxylate salt (R-CO₂MgX). If this salt is present in solution with unreacted Grignard reagent (R-MgX), a second addition can occur, which upon workup yields a ketone (R-CO-R).

  • Troubleshooting Steps:

    • Reverse Addition & Temperature Control: Do not add CO₂ to the Grignard solution. Instead, pour the Grignard solution slowly onto a large excess of freshly crushed, high-surface-area dry ice (solid CO₂).[7] This ensures the Grignard reagent always encounters a high concentration of CO₂ at a very low temperature (-78 °C), favoring the desired carboxylation.

    • Vigorous Stirring: Ensure the dry ice slurry is stirred vigorously during the addition to promote efficient mixing and heat dissipation.

    • Anhydrous CO₂: Use fresh, high-quality dry ice. Water condensed on the surface of old dry ice will quench the Grignard reagent.

ParameterSub-optimal ConditionOptimized ConditionRationale
Mode of Addition Adding CO₂ (gas or solid) to Grignard solutionPouring Grignard solution onto excess solid CO₂Maintains a high local concentration of CO₂ and low temperature, preventing secondary reactions.[7]
Temperature Allowed to rise above -40 °CMaintained at -78 °C during additionMinimizes the rate of the Grignard reagent attacking the carboxylate salt.
CO₂ Stoichiometry Stoichiometric or slight excessLarge excess (>3 equivalents)Ensures the Grignard reagent is quenched by CO₂ rather than other species.

Table 1: Optimizing Grignard Carboxylation Conditions

Route 3: Issues in Directed ortho-Lithiation
Q6: My ortho-lithiation of 1-(tert-butyl)-2-fluorobenzene is not working or gives low yields. What are the critical parameters?

A6: Directed ortho-metalation (DoM) is a powerful but highly sensitive technique. Success hinges on the choice of base, solvent, and strict temperature control.[8][9]

  • Causality: The fluorine atom is a moderately effective directing metalating group (DMG).[9] The alkyllithium base coordinates to the Lewis basic fluorine, which directs the deprotonation to the adjacent ortho position (C3).[10] However, alkyllithiums are extremely strong bases and can react with the solvent or undergo side reactions if conditions are not optimal.

  • Troubleshooting Steps:

    • Strict Low Temperature: The reaction must be maintained at -78 °C (a dry ice/acetone bath). At higher temperatures, the aryllithium intermediate can become unstable, or the alkyllithium can react with the THF solvent.[8]

    • Choice of Base: While n-BuLi is common, it is also highly reactive. For sensitive substrates, a bulkier or less nucleophilic base like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) might give cleaner results.[8][11]

    • Anhydrous Conditions: Like Grignard reactions, organolithium chemistry is intolerant of water. Ensure all reagents, solvents, and equipment are scrupulously dry.

    • Carboxylation: The same principles as for the Grignard carboxylation apply. Quench the aryllithium solution at -78 °C by transferring it via cannula into a vigorously stirred slurry of excess powdered dry ice in THF.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is most suitable for large-scale production? A: For large-scale (kilo-scale and beyond), the Friedel-Crafts alkylation followed by oxidation is often preferred. The starting materials are typically cheaper and more readily available, and the reactions are generally more robust than organometallic routes. However, waste treatment for oxidation byproducts (e.g., manganese salts) must be considered. The Grignard route is also highly scalable and a common industrial method, but requires stringent control over anhydrous conditions and specialized equipment for handling organometallics.

Q: What are the best practices for purifying the final this compound from common byproducts? A: The acidic nature of the product is key to its purification.

  • Acid-Base Extraction: After the reaction, the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, while neutral organic byproducts (like unreacted starting material or coupling products) will remain in the organic layer.

  • Precipitation: The aqueous layer can then be separated, cooled in an ice bath, and re-acidified (e.g., with 2M HCl) to a pH of ~2. The pure this compound will precipitate out as a solid.

  • Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to remove any remaining isomeric acids or other impurities.[12]

Q: How can I confirm the isomeric purity of my product? A: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools. For this compound, the aromatic region of the ¹H NMR spectrum will show a distinct set of splitting patterns. The coupling constants between the aromatic protons and the fluorine atom (¹H-¹⁹F coupling) are diagnostic. The presence of other sets of aromatic signals would indicate isomeric impurities. For unambiguous confirmation, a 2D NMR experiment like HMBC can show correlations between the tert-butyl protons and the aromatic carbons, confirming the substitution pattern.

Experimental Protocol: Optimized Grignard and Carboxylation Route

This protocol provides a detailed methodology for the synthesis via the Grignard route, incorporating the troubleshooting solutions discussed above.

Objective: To synthesize this compound from 1-bromo-4-(tert-butyl)-2-fluorobenzene.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-Bromo-4-(tert-butyl)-2-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Rigorously flame-dry all glassware under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes. Allow the flask to cool.

  • Grignard Formation: Add anhydrous THF to the flask to just cover the magnesium. Prepare a solution of 1-bromo-4-(tert-butyl)-2-fluorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Initiation: Add approximately 5-10% of the aryl bromide solution to the magnesium suspension. If the reaction does not initiate within a few minutes (indicated by bubble formation and a color change to cloudy grey), gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction is self-sustaining (gentle reflux), begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed. The solution should appear as a dark grey or brown suspension.

  • Carboxylation: In a separate, larger flask, place a large excess (>3 equivalents) of freshly crushed dry ice. Add a small amount of anhydrous THF to create a slurry. Cool the Grignard solution to room temperature and then transfer it slowly via cannula into the vigorously stirred dry ice/THF slurry, ensuring the temperature of the quenching mixture does not rise significantly.

  • Work-up: Once the addition is complete, allow the mixture to slowly warm to room temperature. The thick slurry will become more mobile. Quench the reaction carefully by the slow, dropwise addition of 2M HCl until the aqueous layer is acidic (pH ~2) and all solids have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be recrystallized from a suitable solvent to afford pure this compound.

References

  • GSJ. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Available at: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Coll. Vol. 2, p.299 (1943); Vol. 19, p.42 (1939). Available at: [Link]

  • PubMed. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. J Am Chem Soc. 2022 Dec 7;144(48):22281-22288. Available at: [Link]

  • ACS Publications. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. J. Am. Chem. Soc. 2022, 144, 48, 22281–22288. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nat Commun. 2023; 14: 2835. Available at: [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 13: Grignard Reaction. Available at: [Link]

  • ResearchGate. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. J Am Chem Soc. Available at: [Link]

  • National Institutes of Health (NIH). (2012). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group. ACS Med Chem Lett. 2012 May 10; 3(5): 394–398. Available at: [Link]

  • Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available at: [Link]

  • University of California, Irvine. 25. The Grignard Reaction. Available at: [Link]

  • Chegg.com. (2022). Solved 7. The formation of a Grignard reagent from.... Available at: [Link]

  • Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • Asian Journal of Chemistry. Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • StuDocu. (2014). The Friedel-Crafts Reaction. Available at: [Link]

  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
  • Myers Research Group, Harvard University. ortho metalation. Available at: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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  • University of Texas at Dallas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

  • Doubtnut. (2021). When phenyl magnesium bromide reacts with tert-butanol, which of the following is formed?. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein J Org Chem. 2018; 14: 2446–2483. Available at: [Link]

  • Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Vol. 87, p.189 (2010). Available at: [Link]

  • Google Patents. US20090173914A1 - Organomagnesium synthesis agent.
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HPLC and GC-MS methods for purity analysis of 4-(Tert-butyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purity analysis of 4-(tert-butyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Here, we move beyond mere procedural lists to explain the underlying scientific principles, empowering you to not only execute these methods but also to effectively troubleshoot and adapt them to your specific needs.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of the final product. Therefore, reliable and validated analytical methods are crucial for quality control and regulatory compliance. This guide provides detailed protocols and troubleshooting advice for two of the most powerful analytical techniques for this purpose: HPLC for quantitative purity assessment and GC-MS for impurity identification and profiling.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for accurately quantifying the purity of this compound. A well-developed reversed-phase HPLC method can effectively separate the main component from its potential impurities.

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol is designed to be a robust starting point for your method development and validation, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD DetectorStandard equipment for pharmaceutical analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides good hydrophobic retention for the aromatic ring and the tert-butyl group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution Start at 60% A / 40% B, linear gradient to 20% A / 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.A gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 235 nmAromatic compounds typically have strong UV absorbance in this region. A Diode Array Detector (DAD) is recommended to assess peak purity.
Injection Volume 10 µLThis can be optimized based on sample concentration and detector sensitivity.

2. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Troubleshooting Guide: A Question-and-Answer Approach

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds is a common issue. Here’s a systematic approach to resolving it:

  • Secondary Silanol Interactions: The primary cause is often the interaction of the acidic carboxyl group with residual silanol groups on the silica-based column packing.

    • Solution 1: Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.0) by using an additive like TFA or formic acid. This keeps the carboxylic acid protonated and minimizes ionic interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly reducing tailing for acidic and basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent like isopropanol or a sequence of solvents of decreasing polarity. If this doesn't resolve the issue, the column may need to be replaced.

Q2: I'm observing extraneous peaks in my chromatogram. How can I determine if they are impurities or artifacts?

A2: Unexpected peaks can arise from several sources. Here’s how to investigate:

  • Inject a Blank: Inject your diluent. Any peaks that appear are from the solvent or the system itself (ghost peaks).

  • Assess Peak Shape: True impurity peaks should have a Gaussian shape similar to the main peak. Broad, ill-defined peaks may indicate contamination or late-eluting compounds from a previous injection.

  • Use a Diode Array Detector (DAD): A DAD can provide the UV spectrum of the unknown peak. Comparing this to the spectrum of this compound can help determine if it is a related impurity or a contaminant with a different chromophore.[2]

  • Consider Potential Impurities from Synthesis: Common impurities can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Positional Isomers: Isomers with the tert-butyl and fluoro groups in different positions on the benzoic acid ring can be challenging to separate.[1][3]

    • By-products of Side Reactions: Depending on the synthetic route, other related compounds may be formed.[4][5]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability inject_blank Inject Blank system_suitability->inject_blank Pass inject_blank->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report_results Report Results calculate_purity->report_results

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an invaluable tool for identifying and profiling volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form.[6][7]

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

Silylation is a common and effective derivatization technique for carboxylic acids.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of pyridine (to aid dissolution and act as an acid scavenger).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
GC-MS System Gas Chromatograph with a Mass Selective DetectorStandard for impurity identification.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is suitable for the separation of the derivatized analytes.
Injection Mode Split (e.g., 20:1)A split injection is suitable for analyzing the main component and major impurities. A splitless injection may be necessary for trace impurity analysis.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analytes.
Oven Temperature Program Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.This program provides good separation of a range of potential impurities.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is the most common carrier gas for GC-MS.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes.
Ion Source Temperature 230 °CA standard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library searching and structural elucidation.
Mass Scan Range m/z 40-500This range will cover the expected mass of the derivatized parent compound and its fragments.
GC-MS Troubleshooting Guide: A Question-and-Answer Approach

Q1: I'm seeing poor peak shape (tailing) for my derivatized this compound. What should I check?

A1: Even after derivatization, peak tailing can occur. Here are the common culprits:

  • Incomplete Derivatization: If the derivatization reaction is not complete, the free carboxylic acid will tail significantly.

    • Solution: Ensure your sample and reagents are dry, as moisture can quench the derivatization reaction. You can also try increasing the reaction time or temperature.

  • Active Sites in the Inlet or Column: Free silanol groups in the inlet liner or at the head of the column can interact with the analyte.

    • Solution 1: Use a deactivated inlet liner.

    • Solution 2: Trim the first few centimeters of the column to remove any active sites that have developed over time.

  • Analyte Degradation: The analyte may be degrading in the hot inlet.

    • Solution: Try lowering the inlet temperature in 10-20 °C increments to see if the peak shape improves.

Q2: How can I interpret the mass spectrum of the derivatized this compound and its impurities?

A2: The mass spectrum provides a molecular fingerprint. Here's what to look for:

  • Molecular Ion (M+): The peak corresponding to the mass of the intact derivatized molecule. For the TMS derivative of this compound (MW = 196.22), the TMS derivative will have a molecular weight of 268.32.

  • Characteristic Fragments:

    • Loss of a Methyl Group (-15): A common fragmentation for TMS derivatives, resulting in an [M-15]+ ion.

    • Loss of the tert-Butyl Group (-57): The tert-butyl group can readily fragment.

    • Fragments of the Benzoic Acid Moiety: Look for fragments corresponding to the fluorinated benzoyl cation.

  • Isotope Peaks: The presence of a fluorine atom will not result in a significant M+2 peak, unlike chlorine or bromine.[8]

Logical Flow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation derivatize Derivatize Sample inject Inject Derivatized Sample derivatize->inject acquire_data Acquire Chromatogram and Mass Spectra inject->acquire_data identify_peaks Identify Impurity Peaks acquire_data->identify_peaks analyze_ms Analyze Mass Spectra identify_peaks->analyze_ms library_search Perform Library Search analyze_ms->library_search structure_elucidation Elucidate Structures library_search->structure_elucidation

Caption: A systematic workflow for identifying impurities in this compound using GC-MS.

Frequently Asked Questions (FAQs)

Q: Which method is better for purity analysis, HPLC or GC-MS?

A: Both methods serve different, complementary purposes. HPLC with UV detection is the preferred method for accurate quantitative purity determination (e.g., calculating percentage purity) due to its high precision and the direct relationship between peak area and concentration. GC-MS is superior for the qualitative identification of unknown impurities due to the structural information provided by the mass spectra. For comprehensive purity analysis, both techniques are often employed.

Q: How do I validate the HPLC method according to ICH guidelines?

A: Method validation is a critical step to ensure the reliability of your results. According to ICH Q2(R1) guidelines, the following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Q: My sample of this compound is slightly yellow. Could this affect the analysis?

A: A yellow coloration could indicate the presence of impurities. These impurities may or may not be chromophoric (absorb UV light) or volatile. It is important to analyze the discolored sample by both HPLC and GC-MS to identify the cause of the color and ensure that these impurities are being adequately separated and identified.

References

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Chemsrc. (2025). This compound | CAS#:1228155-69-8. [Link]

  • PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

  • PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • PMC - NIH. (n.d.). Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. [Link]

  • YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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Recrystallization methods for purifying 4-(Tert-butyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(tert-butyl)-3-fluorobenzoic acid via recrystallization. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity material.

Section 1: Fundamentals of Recrystallization

Q1: What is the underlying principle of recrystallization for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that the solubility of most solids, including this compound, increases significantly with higher solvent temperatures.[1]

The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be filtered off at this stage. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. The soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2][3] The slow, selective formation of the crystal lattice tends to exclude impurity molecules, leading to a highly purified final product.[4]

Q2: What defines an "ideal" solvent for this process?

Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for this compound should exhibit the following characteristics:

  • High Solvency at High Temperatures: The solvent must completely dissolve the compound when hot or boiling.[5]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold (room temperature or below) to maximize recovery.[1][5]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).[5]

  • Chemical Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5][6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]

Section 2: Solvent Selection for this compound

Q3: How do I select a starting solvent for this compound?

The molecular structure of this compound—containing a polar carboxylic acid group, a nonpolar tert-butyl group, and a fluorinated aromatic ring—suggests a moderate polarity. Therefore, a range of solvents should be tested. A good starting point is to consider solvents used for similar compounds like 4-fluorobenzoic acid and 4-tert-butylbenzoic acid, which are soluble in alcohols and other organic solvents but have limited solubility in cold water.[7][8][9]

The selection process is largely empirical. Small-scale solubility tests are essential.[1][5]

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition, up to about 1 mL. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[10]

  • Observe if the compound dissolves completely. If it does, you have a potential candidate. If it does not dissolve even in boiling solvent, the solvent is unsuitable.

  • If the compound dissolved when hot, allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the formation of crystals. Abundant, well-formed crystals indicate a good solvent. If no crystals form, it may be because too much solvent was added or the compound is too soluble.[11]

Data Presentation: Potential Solvents

The table below summarizes potential solvents based on the structural components of the target molecule and general laboratory experience.

SolventPolarityBoiling Point (°C)Rationale & Potential Outcome
Water High100The carboxylic acid group may impart some solubility in hot water, similar to benzoic acid itself.[10] The bulky nonpolar groups likely make it insoluble in cold water. Good potential for high purity but may require a large volume.
Ethanol/Methanol High78 / 65Likely to dissolve the compound well due to hydrogen bonding with the carboxylic acid. May be too effective, leading to high solubility even when cold and thus poor recovery. Could be a good candidate for a mixed-solvent system.[12]
Acetone Medium-High56Often a good solvent for moderately polar compounds. Its low boiling point makes it easy to remove.[13]
Ethyl Acetate Medium77A good general-purpose solvent for recrystallization. Its polarity is suitable for many aromatic acids.[13]
Toluene Low111The aromatic ring and tert-butyl group suggest good solubility in hot toluene. Aromatic compounds often crystallize well from toluene.[13]
Heptane/Hexane Low98 / 69Likely to be a poor solvent due to the polar carboxylic acid group. However, it is an excellent candidate as an "anti-solvent" in a mixed-solvent system.[13]
Q4: What is a mixed-solvent system and when should I use one?

A mixed-solvent system is used when no single solvent meets all the criteria for a good recrystallization. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[14]

You should consider this method if you find a solvent that dissolves your compound too well, even at room temperature (e.g., ethanol).

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., heptane or water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[15]

  • Allow the solution to cool slowly as you would for a single-solvent recrystallization.

Section 3: Step-by-Step Recrystallization Workflow

Q5: What is a standard, reliable protocol for recrystallizing this compound?

This protocol assumes a suitable single solvent has been identified from the screening process.

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.[16]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good recovery.[11][15]

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts) or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel.[16][17]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on an insulated surface (like a cork ring or paper towels).[1][18] Slow cooling is vital for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[16]

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[11][16]

  • Drying: Allow the crystals to dry thoroughly. This can be done by leaving them under vacuum on the filter, transferring them to a watch glass to air dry, or placing them in a vacuum oven.

Visualization: Recrystallization Workflow

Recrystallization_Workflow start_end start_end process process decision decision io io A Start: Crude Solid B Add minimum hot solvent to dissolve A->B C Insoluble impurities present? B->C D Hot Gravity Filtration C->D Yes E Cool solution slowly to induce crystallization C->E No D->E F Collect crystals via Vacuum Filtration E->F G Wash crystals with ice-cold solvent F->G H Dry Pure Crystals G->H I End: Purified Product H->I

Caption: General workflow for single-solvent recrystallization.

Section 4: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization.

Q6: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling.[16] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[19]

Solutions:

  • Reheat and Add Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point.[19]

  • Cool Slowly: Try cooling the solution much more slowly. You can insulate the flask or leave it on a hot plate with the heat turned off. This gives molecules more time to arrange into a crystal lattice.[19]

  • Change Solvents: The fundamental issue may be an incompatible compound-solvent pairing. Re-evaluate your solvent choice, perhaps opting for a lower-boiling point solvent or a mixed-solvent system.

Q7: The solution has cooled, but no crystals have formed. What are my next steps?

This is a very common problem, usually caused by either using too much solvent or the solution becoming supersaturated.[11][19]

Visualization: Troubleshooting Crystal Formation

Troubleshooting_Crystals start No Crystals Formed Upon Cooling step1 1. Scratch inner surface of flask with a glass rod start->step1 check1 Crystals form? step1->check1 step2 2. Add a 'seed crystal' of the crude solid check1->step2 No success Success! Proceed to filtration. check1->success Yes check2 Crystals form? step2->check2 step3 3. Cool further in an ice-salt bath check2->step3 No check2->success Yes check3 Crystals form? step3->check3 step4 4. Solution is likely too dilute. Boil off some solvent and re-cool. check3->step4 No check3->success Yes

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth to begin.[18][19]

    • Seed Crystals: Add a tiny speck of the original crude solid. This provides a perfect template for more molecules to crystallize upon.[10][18]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[19] Gently heat the solution to boil off a portion of the solvent to re-concentrate the solution, then attempt the cooling process again.[15][18]

Q8: My final yield is very low. What are the likely causes?

A low yield (e.g., < 50%) can be disappointing but is often correctable.

Common Causes:

  • Too Much Solvent: This is the most frequent cause. A significant amount of your product remains dissolved in the mother liquor even after cooling.[11][19]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, product was lost.

  • Incomplete Cooling: Failing to cool the solution in an ice bath can leave a substantial amount of product in solution.

  • Excessive Washing: Using too much rinsing solvent, or using solvent that was not ice-cold, can redissolve a portion of your purified crystals.[11]

  • The Compound is Simply Soluble: The compound may have significant solubility in the solvent even at 0 °C. The only solution here is to find a better solvent.

Q9: How can I assess the purity of my recrystallized product?

The most common and accessible method for assessing purity in a research setting is melting point analysis .

  • Principle: Pure crystalline solids typically have a sharp, well-defined melting point range (usually < 2 °C). Impurities disrupt the crystal lattice, which generally causes the melting point to be depressed (lower) and the range to be broader.[3][17]

  • Procedure: Compare the melting point of your crude starting material with your recrystallized product. A successful purification will result in a higher melting point and a much narrower range, which should be close to the literature value for the pure compound.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [URL: https://edu.rsc.org/download?ac=515629]
  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. [URL: https://www.bc.
  • Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Problems with Recrystallisations. University of York, Department of Chemistry. [URL: https://www.york.ac.
  • Recrystallization. University of California, Irvine. [URL: https://sites.uci.
  • Recrystallization. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.
  • Tert-butyl 4-fluorobenzoate. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736444]
  • Recrystallization of Benzoic Acid. University of Massachusetts, Department of Chemistry. [URL: https://courses.umass.edu/chem267/labs/benzoic_acid.pdf]
  • The Recrystallization of Benzoic Acid. Truman State University, Department of Chemistry. [URL: https://chemlab.truman.
  • Recrystallization - Single Solvent. University of Toronto Scarborough, Department of Physical & Environmental Sciences. [URL: https://web.archive.org/web/20160322194639/http://www.utsc.utoronto.
  • This compound. BLDpharm. [URL: https://www.bldpharm.com/products/1228155-69-8.html]
  • Recrystallization of Benzoic Acid. Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [URL: https://www.youtube.
  • 4-Fluoro Benzoic Acid. Sihauli Chemicals. [URL: https://www.sihaulichemicals.com/4-fluoro-benzoic-acid/]
  • 4-Fluorobenzoic acid, 98% 25 g. Thermo Scientific Alfa Aesar. [URL: https://www.thermofisher.
  • Recrystallization of Benzoic Acid. (2024). StudyMoose. [URL: https://studymoose.
  • This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1228155-69-8_1215449.html]
  • 4-Fluorobenzoic acid. Solubility of Things. [URL: https://solubilityofthings.
  • 4-tert-Butylbenzoic acid. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7403]
  • 4-Fluorobenzoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Fluorobenzoic_acid]
  • 3-Fluorobenzoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Fluorobenzoic_acid]
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. BOC Sciences. [URL: https://www.bocsci.
  • p-FLUOROBENZOIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0299]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0182]
  • CAS 98-29-3 4-tert-Butylcatechol Impurity. Anant Pharmaceuticals Pvt. Ltd. [URL: https://www.anantpharma.
  • 4-Fluorobenzoic Acid. SynZeal. [URL: https://www.synzeal.com/pharmaceutical-reference-standards/haloperidol/4-fluorobenzoic-acid]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(tert-Butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(tert-butyl)-3-fluorobenzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this valuable synthetic intermediate. We will delve into common challenges, provide detailed troubleshooting guides, and present optimized protocols grounded in established chemical principles.

Introduction

This compound is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. While its synthesis may appear straightforward on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to safety, reaction control, yield, and purity. The most common synthetic strategies involve the formation of a reactive organometallic intermediate from a halogenated precursor, followed by carboxylation. This guide focuses primarily on the widely used Grignard and organolithium pathways, addressing the critical issues that can arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and which is preferred for scale-up?

A1: The two most prevalent routes start from 1-bromo-4-(tert-butyl)-2-fluorobenzene:

  • Grignard Reaction Route: This involves reacting the starting aryl bromide with magnesium metal to form an arylmagnesium halide (Grignard reagent), which is then quenched with carbon dioxide (CO₂). This is often the preferred route for large-scale synthesis due to the relatively lower cost and less extreme hazards of Grignard reagents compared to organolithiums.[1][2]

  • Organolithium Route (Lithium-Halogen Exchange): This pathway uses a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to perform a lithium-halogen exchange with the aryl bromide at low temperatures.[3][4] The resulting aryllithium is then carboxylated with CO₂. While often very efficient and clean, the pyrophoric nature and extreme reactivity of alkyllithiums, especially t-BuLi, present significant safety and handling challenges on a large scale.[5][6][7]

The choice depends on available equipment, safety protocols, and cost considerations. For many industrial applications, the Grignard route is favored after careful process optimization.

Q2: Why is the fluorine atom's position critical for the reactivity and potential side reactions?

A2: The fluorine atom at the 3-position exerts powerful and competing electronic effects. Its high electronegativity causes a strong inductive electron withdrawal (-I effect), deactivating the aromatic ring.[8] However, its lone pairs can participate in resonance (+M effect), donating electron density, particularly to the ortho and para positions.[9] In the context of organometallic synthesis, fluorine is one of the most potent directing groups for ortho-metalation (lithiation).[10] This means that if a different starting material were used, direct deprotonation ortho to the fluorine could compete with other desired reactions, like lithium-halogen exchange. In our specific precursor, 1-bromo-4-(tert-butyl)-2-fluorobenzene, the desired reaction is either Grignard formation or lithium-halogen exchange at the C-Br bond.

Q3: What are the most critical safety concerns when scaling up this synthesis?

A3: The primary hazards stem from the organometallic intermediates:

  • Runaway Reactions: Both Grignard reagent formation and lithiation are highly exothermic.[11] Poor heat management during scale-up, where the surface-area-to-volume ratio decreases, can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup, potentially causing a fire or explosion.[12][13]

  • Pyrophoricity of Reagents: tert-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air.[5][7] Grignard reagents, while generally not pyrophoric, are highly flammable and react violently with water.[12][14]

  • Handling of Magnesium: Magnesium turnings for Grignard reactions can be a fire hazard, and their activation can be unpredictable.

  • Solvent Flammability: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are essential for these reactions, are extremely flammable.

A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

Troubleshooting Guide: Step-by-Step Problem Solving

Part 1: Formation of the Organometallic Intermediate
Problem 1.1: My Grignard reaction fails to initiate.
Potential Cause Troubleshooting & Solution
Wet Glassware/Solvent/Reagents The most common cause. Grignard reagents are destroyed by water.[13] Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen/Argon). Use freshly distilled, anhydrous solvents. Ensure the aryl bromide is anhydrous.
Passive Magnesium Surface Magnesium turnings are often coated with a layer of magnesium oxide/hydroxide that prevents reaction.[13] Solution: Activate the magnesium. Methods include: crushing the turnings under an inert atmosphere, adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-heating the magnesium. Sonication can also be effective.
Low Reaction Temperature While the reaction is exothermic, initiation may require a small amount of initial heating to overcome the activation energy. Solution: Gently warm a small portion of the reaction mixture. Be prepared to cool it immediately once initiation is observed (cloudiness, bubbling, temperature rise).
Problem 1.2: The reaction becomes uncontrollable (runaway exotherm).
Potential Cause Troubleshooting & Solution
Rapid Addition of Aryl Bromide Adding the precursor too quickly leads to a rapid accumulation of unreacted starting material. Once the reaction initiates, all the accumulated material reacts at once, releasing a massive amount of heat.[14] Solution: Add the aryl bromide slowly and subsurface, maintaining a steady internal temperature. For scale-up, use a dosing pump with a feedback loop connected to a temperature probe.
Inadequate Cooling The reactor's cooling capacity is insufficient for the heat generated. Solution: Ensure the cooling system is appropriately sized. Use a larger reactor to increase the surface area for heat exchange or dilute the reaction mixture (though this can impact throughput).
Delayed Initiation The reaction fails to start, the operator continues adding the aryl bromide, and then the reaction suddenly initiates. This is extremely dangerous.[13] Solution: NEVER allow a large amount of aryl bromide to accumulate. If the reaction does not start after adding a small initial portion (~5-10%), stop the addition, diagnose the initiation failure (see Problem 1.1), and resolve it before proceeding.
Problem 1.3: Low yield of the organometallic and formation of Wurtz coupling byproduct.
Potential Cause Troubleshooting & Solution
Localized High Concentration Poor mixing can create "hot spots" where the local concentration of the aryl bromide is high, favoring the reaction of the newly formed Grignard reagent with another molecule of aryl bromide to form a biphenyl impurity (Wurtz coupling).[11] Solution: Ensure vigorous and efficient stirring. For large reactors, verify that the impeller design provides adequate mixing throughout the vessel. Slow, subsurface addition of the aryl bromide is also critical.
High Reaction Temperature Higher temperatures can increase the rate of side reactions. Solution: Maintain the optimal reaction temperature as determined during process development studies. Typically, Grignard formation is run at a gentle reflux to ensure initiation but controlled to prevent excessive side reactions.
Part 2: Carboxylation with Carbon Dioxide (CO₂)
Problem 2.1: The yield of this compound is low.
Potential Cause Troubleshooting & Solution
Inefficient CO₂ Delivery Simply bubbling CO₂ gas through the solution is inefficient on a large scale, as much of it will pass through unreacted.[15] Solution: Use solid CO₂ ("dry ice"), which should be crushed and free of condensed water. Add the organometallic solution slowly to a slurry of crushed dry ice in an anhydrous solvent. Alternatively, for large-scale operations, pressurize the reactor headspace with CO₂ gas to a specified pressure while maintaining vigorous agitation to maximize the gas-liquid interface.
Reaction with Product The Grignard reagent can act as a base and deprotonate the newly formed carboxylic acid, or it can add to the carboxylate salt to eventually form a ketone byproduct after workup. Solution: Use a slight excess of CO₂. Ensure the reaction is kept cold during the addition to minimize side reactions. The ideal method is to add the Grignard solution to the CO₂ source, ensuring CO₂ is always in excess.
Moisture in CO₂ Source Dry ice can accumulate frost (condensed water) from the atmosphere. Solution: Use fresh, high-quality dry ice. Crush it just before use and handle it under a stream of inert gas if possible.
Problem 2.2: The reaction mixture becomes an un-stirrable solid mass.
Potential Cause Troubleshooting & Solution
Precipitation of Carboxylate Salt The magnesium or lithium salt of the carboxylic acid product is often insoluble in ethereal solvents and will precipitate, creating a thick slurry. Solution: This is expected. Ensure the reactor is equipped with a powerful motor and a robust agitator (e.g., an anchor or turbine stirrer) capable of handling thick slurries. Using a co-solvent like toluene might improve solubility in some cases, but this must be validated.
Part 3: Work-up and Purification
Problem 3.1: Product is lost or difficult to isolate during acidic work-up.
Potential Cause Troubleshooting & Solution
Incorrect pH for Protonation The carboxylate salt must be fully protonated to the free carboxylic acid for it to be soluble in the organic extraction solvent. Solution: After quenching the reaction with aqueous acid (e.g., HCl), check the pH of the aqueous layer to ensure it is sufficiently acidic (typically pH 1-2).
Emulsion Formation Magnesium salts formed during the work-up of Grignard reactions can cause persistent emulsions, making phase separation difficult. Solution: Add a saturated solution of ammonium chloride (NH₄Cl) during the quench. If emulsions persist, adding a small amount of a different organic solvent or allowing the mixture to stand for an extended period can help break them. Filtration through Celite may also be necessary.
Problem 3.2: Final product purity is low.
Potential Cause Troubleshooting & Solution
Crystallization of Impurities The main impurity is often the Wurtz coupling byproduct (4,4'-di-tert-butyl-2,2'-difluorobiphenyl) or unreacted starting material. Solution: Optimize the purification step. Recrystallization is the most common method for scale-up. Conduct a solvent screen to find a system that effectively separates the product from key impurities. Common solvents for benzoic acids include heptane/ethyl acetate mixtures, toluene, or aqueous ethanol.

Visualized Workflows and Pathways

Primary Synthetic Pathway via Grignard Reaction

Synthetic_Pathway cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Isolation A 1-Bromo-4-(tert-butyl)-2-fluorobenzene C 4-(tert-Butyl)-3-fluorophenyl- magnesium bromide A->C + Mg / THF (Exothermic) B Mg turnings, Anhydrous THF B->C E Magnesium carboxylate salt (Precipitate) C->E + CO₂ (s) (Quench) D Solid CO₂ (Dry Ice) D->E G This compound (Final Product) E->G + H₃O⁺ (Protonation) F Aqueous Acid (e.g., HCl) F->G

Caption: Grignard-based synthesis of the target molecule.

Troubleshooting Decision Tree: Grignard Initiation Failure

Troubleshooting_Grignard Start Grignard Reaction Fails to Initiate Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture Activate_Mg Is the Mg surface activated? Check_Moisture->Activate_Mg Yes Dry_System Action: Oven/flame-dry all glassware. Use anhydrous solvents. Check_Moisture->Dry_System No Check_Temp Is initial temperature adequate? Activate_Mg->Check_Temp Yes Perform_Activation Action: Add iodine crystal, 1,2-dibromoethane, or crush Mg turnings. Activate_Mg->Perform_Activation No Apply_Heat Action: Gently warm a small portion of the mixture. BE PREPARED TO COOL. Check_Temp->Apply_Heat No Success Initiation Successful Check_Temp->Success Yes (Re-evaluate other factors) Dry_System->Start Retry Perform_Activation->Start Retry Apply_Heat->Success

Caption: Decision tree for diagnosing Grignard initiation issues.

Reference Experimental Protocol: Gram to Kilogram Scale Considerations

This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.

Objective: To synthesize this compound via the Grignard pathway.

Materials:

  • 1-Bromo-4-(tert-butyl)-2-fluorobenzene

  • Magnesium turnings

  • Iodine (for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (solid, "dry ice")

  • Hydrochloric Acid (HCl), aqueous solution

  • Ethyl Acetate (for extraction)

  • Heptane (for recrystallization)

Procedure:

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is rendered inert and anhydrous by purging with dry nitrogen. All transfer lines are similarly dried and purged.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.1 equivalents). Under a nitrogen blanket, add a single crystal of iodine.

  • Initiation: Charge ~10% of the total anhydrous THF. Begin agitation. Add a small portion (~5%) of the 1-bromo-4-(tert-butyl)-2-fluorobenzene solution in THF. A gentle exotherm and disappearance of the iodine color should indicate initiation. If not, apply gentle heat, but be prepared for a delayed and vigorous initiation.

  • Grignard Formation: Once initiation is confirmed, add the remaining 1-bromo-4-(tert-butyl)-2-fluorobenzene solution dropwise via a dosing pump, maintaining the internal temperature at a controlled setpoint (e.g., 45-50 °C) using the reactor's cooling jacket. The addition rate should be carefully controlled to prevent accumulation.[14] After the addition is complete, maintain the reaction at temperature for 1-2 hours to ensure full conversion.

  • Carboxylation: In a separate, larger reactor, prepare a slurry of crushed dry ice (1.5 equivalents) in anhydrous THF. Cool this mixture to below -60 °C.

  • Quench: Slowly transfer the prepared Grignard solution from the first reactor into the dry ice slurry via a cooled transfer line. The addition must be controlled to manage the vigorous CO₂ evolution and exotherm, keeping the internal temperature below -40 °C.

  • Work-up: Once the addition is complete, allow the mixture to slowly warm to room temperature. Slowly add aqueous HCl (e.g., 3M solution) until the aqueous phase is acidic (pH ~1-2) and all solids have dissolved.

  • Extraction & Isolation: Transfer the biphasic mixture to a separation vessel. Separate the aqueous layer and extract it once more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to yield the crude solid. Recrystallize the crude product from a suitable solvent system (e.g., hot heptane/ethyl acetate) to afford pure this compound.

References
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Princeton University. Retrieved January 19, 2026, from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Directing Effects. (2022, October 4). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE. Retrieved January 19, 2026, from [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022, March 15). ACS Sustainable Chemistry & Engineering. Retrieved January 19, 2026, from [Link]

  • Ortho-para directors III. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]

  • Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Fluorine as an ortho-directing group in aromatic metalation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • tert-Butyllithium. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved January 19, 2026, from [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. (2024, December 6). Lab Manager Magazine. Retrieved January 19, 2026, from [Link]

  • Safety aspects of the process control of Grignard reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CO2 (De)Activation in Carboxylation Reactions. (2020, March 12). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2. (n.d.). Google Patents.
  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Effect of solvent on the lithium-bromine exchange of aryl bromides. (2006, March 31). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Beyond Benign. Retrieved January 19, 2026, from [Link]

  • Grignard Reaction: Synthesis of Benzoic Acid. (2020, July 22). Chegg.com. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Impurity Identification in 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 4-(tert-butyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. This guide provides in-depth troubleshooting, validated experimental protocols, and expert insights to ensure the integrity of your research and development processes.

I. Understanding the Challenge: Why Impurity Profiling Matters

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, robust analytical methods for the identification and quantification of these impurities are paramount. This guide will walk you through a systematic approach to impurity identification, from initial screening to structural elucidation.

II. High-Level Workflow for Impurity Identification

A logical and systematic workflow is crucial for the efficient identification of impurities. The following diagram outlines the recommended approach, starting from sample analysis to the final characterization of unknown impurities.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Isolation & Concentration cluster_2 Structural Elucidation Sample_Analysis Sample Analysis (HPLC-UV / GC-MS) Impurity_Detection Impurity Peak(s) Detected? Sample_Analysis->Impurity_Detection Fraction_Collection Fraction Collection (Prep-HPLC) Impurity_Detection->Fraction_Collection Yes Final_Structure Structure Confirmation Impurity_Detection->Final_Structure No Concentration Concentration of Impurity Fractions Fraction_Collection->Concentration LC_MS LC-MS/MS Analysis (Molecular Weight & Fragmentation) Concentration->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) LC_MS->NMR NMR->Final_Structure

Caption: High-level workflow for the identification and characterization of impurities.

III. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound samples.

Q1: I am seeing unexpected peaks in my HPLC-UV chromatogram. What are the possible sources?

A1: Unexpected peaks can arise from several sources. It is essential to systematically investigate each possibility:

  • Synthesis-Related Impurities: These are the most common type of impurities and can include starting materials, intermediates, by-products, and reagents from the synthesis process. For instance, in the synthesis of fluorinated benzoic acids, positional isomers are common by-products.[1]

  • Degradation Products: this compound, like other benzoic acid derivatives, can degrade under certain conditions (e.g., exposure to light, heat, or reactive excipients).[2] Common degradation pathways for aromatic carboxylic acids include decarboxylation.[2][3]

  • Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself. Running a blank injection (mobile phase only) can help identify system-related peaks.

Q2: How can I differentiate between positional isomers of this compound?

A2: Positional isomers can be challenging to separate and identify due to their similar physical and chemical properties. A combination of analytical techniques is often necessary for unambiguous identification:

  • High-Resolution HPLC: Optimizing the HPLC method, including the column chemistry (e.g., C18, phenyl-hexyl), mobile phase composition, and gradient, can often achieve baseline separation of isomers.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for separating and identifying volatile isomers, especially after derivatization to their more volatile methyl esters.[6][7] The fragmentation patterns in the mass spectra, while potentially similar, may have subtle differences that can aid in identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation and can definitively distinguish between regioisomers.[8][9] The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer.[8][9][10]

Q3: My mass spectrometry data shows a peak with a mass that does not correspond to any expected impurity. How should I proceed?

A3: An unexpected mass in your MS data requires careful interpretation. Consider the following possibilities:

  • Adduct Formation: In electrospray ionization (ESI) mass spectrometry, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+).

  • In-Source Fragmentation or Reaction: The compound may be fragmenting or reacting within the ion source of the mass spectrometer.

  • Unexpected Impurity: The peak may represent a completely unexpected impurity. In this case, isolation of the impurity followed by NMR analysis is the most definitive way to determine its structure.

Q4: What are the typical starting materials and by-products I should look for as potential impurities?

A4: The potential impurities will depend on the specific synthetic route used to produce this compound. Common synthetic pathways for substituted benzoic acids include the oxidation of corresponding toluenes or the carboxylation of Grignard reagents.[11] Potential impurities could include:

  • Unreacted starting materials (e.g., 1-tert-butyl-2-fluorobenzene).

  • Isomeric forms of the product (e.g., 2-(tert-butyl)-5-fluorobenzoic acid).

  • Over- or under-alkylated/fluorinated species.

  • By-products from side reactions.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key analytical techniques used in impurity profiling.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the initial screening and quantification of impurities.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. c. Sonicate for 5 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 235 nm

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percentage of each impurity relative to the main peak. c. For known impurities, quantify using a reference standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is particularly useful for identifying volatile and semi-volatile impurities, especially isomers.

1. Derivatization (Esterification): a. To 1 mg of the sample in a GC vial, add 500 µL of 14% Boron Trifluoride in Methanol (BF3-MeOH).[6] b. Seal the vial and heat at 60 °C for 30 minutes. c. Cool the vial to room temperature. d. Add 500 µL of n-hexane and 500 µL of saturated sodium bicarbonate solution. e. Vortex for 1 minute and allow the layers to separate. f. Transfer the upper hexane layer to a new GC vial for analysis.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-400

3. Data Analysis: a. Identify peaks in the total ion chromatogram (TIC). b. Compare the resulting mass spectra with spectral libraries (e.g., NIST) for tentative identification. c. Analyze the fragmentation patterns to deduce the structures of unknown impurities.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of impurities.

1. Sample Preparation: a. For ¹H and ¹³C NMR, dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. For ¹⁹F NMR, a similar sample concentration can be used.

2. NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:
  • Pulse Program: zg30
  • Number of Scans: 16-64
  • Spectral Width: 20 ppm
  • Acquisition Time: ~3-4 seconds
  • ¹³C NMR:
  • Pulse Program: zgpg30
  • Number of Scans: 1024 or more (depending on concentration)
  • Spectral Width: 240 ppm
  • Acquisition Time: ~1-2 seconds
  • ¹⁹F NMR:
  • Pulse Program: zg30
  • Number of Scans: 64-128
  • Spectral Width: ~200 ppm

3. Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Analyze the chemical shifts, integration (for ¹H), and coupling constants to determine the structure. c. Utilize 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

V. Potential Impurities and Their Analytical Signatures

The following table summarizes some potential impurities and their expected analytical characteristics.

Impurity NamePotential OriginExpected HPLC RetentionExpected Mass Spectrum (EI) Fragments (m/z)Key ¹H NMR Signals (Aromatic Region)
4-(tert-butyl)benzoic acidDe-fluorinationMay co-elute or elute slightly earlier178 (M+), 163 ([M-CH₃]+), 135 ([M-C₃H₇]+)Signals corresponding to a para-substituted benzene ring
3-Fluorobenzoic acidIncomplete tert-butylationElutes earlier140 (M+), 123 ([M-OH]+), 95 ([M-COOH]+)Complex splitting pattern due to meta-substitution and F-coupling
Isomeric tert-butyl fluorobenzoic acidsSide reaction during synthesisSimilar retention time196 (M+), 181 ([M-CH₃]+), 153 ([M-C₃H₇]+), 135 ([M-C₄H₉]+)Different splitting patterns and chemical shifts depending on substitution

VI. Mechanistic Insights: Mass Spectrometric Fragmentation

Understanding the fragmentation pathways of this compound and its impurities is crucial for their identification by GC-MS. The following diagram illustrates the expected fragmentation of the parent compound.

Fragmentation_Pathway Parent [C₁₁H₁₃FO₂]⁺ m/z = 196 Loss_CH3 Loss of •CH₃ Parent->Loss_CH3 -15 Loss_OH Loss of •OH Parent->Loss_OH -17 Loss_C4H9 Loss of •C₄H₉ Parent->Loss_C4H9 -57 Fragment_181 [C₁₀H₁₀FO₂]⁺ m/z = 181 Loss_CH3->Fragment_181 Loss_C3H6 Loss of C₃H₆ (propene) Fragment_181->Loss_C3H6 -42 Fragment_139 [C₇H₄FO₂]⁺ m/z = 139 Loss_C3H6->Fragment_139 Fragment_179 [C₁₁H₁₂F]⁺ m/z = 179 Loss_OH->Fragment_179 Loss_CO Loss of CO Fragment_179->Loss_CO -28 Fragment_151 [C₁₀H₁₂F]⁺ m/z = 151 Loss_CO->Fragment_151 Fragment_139_alt [C₇H₄FO₂]⁺ m/z = 139 Loss_C4H9->Fragment_139_alt

Sources

Technical Support Center: Catalyst Selection for Reactions of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 4-(Tert-butyl)-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this sterically hindered and electronically modulated substrate. Here, we move beyond simple protocols to provide in-depth, field-tested insights in a practical question-and-answer format.

Section 1: Understanding the Substrate - General Considerations

Before diving into specific reactions, it's crucial to understand the inherent properties of this compound and how they influence catalyst and reagent choice.

Question: What are the key structural features of this compound that I should consider during reaction planning?

Answer: There are three primary features to consider:

  • Steric Hindrance: The tert-butyl group at the 4-position is exceptionally bulky. This steric hindrance can impede access to the adjacent 3- and 5-positions on the aromatic ring, as well as influence the reactivity of the carboxylic acid at the 1-position. Catalyst systems, particularly the ligands, must be chosen to overcome this bulk.

  • Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing via induction. This lowers the electron density of the aromatic ring, which can facilitate the oxidative addition step in cross-coupling reactions involving an adjacent C-X bond (where X is a halide or triflate).[1]

  • The Carboxylic Acid Group: The -COOH group is acidic and can coordinate with metal catalysts, potentially inhibiting their activity. It can also participate in unwanted side reactions depending on the base and temperature used. For many cross-coupling reactions, you must decide whether to protect the carboxylic acid (e.g., as an ester), perform the reaction on the free acid, or use a base compatible with the acidic proton.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for building molecular complexity. However, the unique features of our substrate require careful catalyst system selection. This section assumes the aromatic ring is functionalized with a leaving group (e.g., Br, I, OTf) for coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Question: I am attempting a Suzuki-Miyaura coupling with a bromo-substituted this compound, but my yields are consistently low (<30%). What are the most likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki couplings with this substrate are common and typically stem from a few key issues. Let's break down the troubleshooting process.

Troubleshooting Flowchart for Suzuki Coupling

Start Low Yield (<30%) Check_Catalyst 1. Catalyst System Inadequate? Start->Check_Catalyst Check_Base 2. Base Choice Suboptimal? Start->Check_Base Check_Conditions 3. Reaction Conditions Faulty? Start->Check_Conditions Check_SM 4. Starting Material Integrity? Start->Check_SM Sol_Catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading (1-5 mol%) Check_Catalyst->Sol_Catalyst Steric hindrance is likely preventing efficient reductive elimination. Sol_Base Use a Stronger, Soluble Base (e.g., Cs₂CO₃, K₃PO₄) Ensure Base is Finely Ground & Dry Check_Base->Sol_Base Poor base solubility or strength can stall the transmetalation step. Sol_Conditions Thoroughly Degas Solvents (Freeze-Pump-Thaw x3) Increase Temperature (90-120°C) Check_Conditions->Sol_Conditions O₂ causes boronic acid homocoupling & catalyst death. Reaction may be sluggish. Sol_SM Check for Protodeboronation (Use Boronic Ester, e.g., MIDA) Confirm Purity of Aryl Halide Check_SM->Sol_SM Boronic acid instability leads to side products before coupling. Start Goal: Couple R₂NH to 4-(tBu)-3-(F)-Ar-Br Problem Problem: Low Yield & Hydrodehalogenation Start->Problem Ligand_Choice Ligand Selection Problem->Ligand_Choice Base_Choice Base Selection Problem->Base_Choice Catalyst_Source Palladium Source Problem->Catalyst_Source Ligand_Sol Use a Bulky, Electron-Rich Monophosphine Ligand (e.g., tBu₃P, AdBippyPhos) Ligand_Choice->Ligand_Sol Bulky ligands accelerate reductive elimination, outcompeting side reactions. Base_Sol Use a Strong, Non-nucleophilic Alkoxide Base (e.g., NaO-t-Bu, LHMDS) Base_Choice->Base_Sol Strong bases are needed to form the palladium-amido complex efficiently. Catalyst_Sol Use an Air-Stable Precatalyst or Pd₂(dba)₃ Catalyst_Source->Catalyst_Sol Reliable sources of active Pd(0). Precatalysts offer convenience. Result High Yield of Desired Aryl Amine Ligand_Sol->Result Base_Sol->Result Catalyst_Sol->Result

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(Tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For drug development professionals, establishing the precise molecular architecture of a compound is not merely a procedural step but a critical determinant of its biological activity, safety profile, and intellectual property value. This guide provides an in-depth, expert-led validation of the structure of 4-(tert-butyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry.

This document eschews a rigid template, instead offering a narrative built on the foundational principles of spectroscopic analysis. We will dissect the expected spectroscopic signatures of this molecule and compare them with established data from structurally related compounds. This comparative approach, grounded in first principles, equips the researcher with the critical thinking tools necessary to confidently validate their own molecules.

The Subject: this compound

The molecule at the center of our investigation is this compound, with the chemical formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol .[1][2] Its structure, featuring a carboxylic acid, a bulky tert-butyl group, and an electronegative fluorine atom on a benzene ring, presents a rich tapestry of spectroscopic features. Our validation journey will employ a multi-technique approach, leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound with atom numbering for spectroscopic analysis.

The Validation Workflow: A Symphony of Spectroscopies

cluster_workflow Spectroscopic Validation Workflow Start Proposed Structure H_NMR ¹H NMR Analysis (Proton Environment) Start->H_NMR C_NMR ¹³C NMR Analysis (Carbon Skeleton) Start->C_NMR IR_Spec IR Spectroscopy (Functional Groups) Start->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Start->Mass_Spec Comparison Comparative Analysis with Related Structures H_NMR->Comparison C_NMR->Comparison IR_Spec->Comparison Mass_Spec->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: A self-validating workflow for the spectroscopic confirmation of molecular structure.

¹H NMR Spectroscopy: Probing the Proton Landscape

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and the need to avoid obscuring key signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~1.35Singlet9Htert-butyl protonsThe nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is consistent with the ¹H NMR data for 4-(tert-butyl)benzoic acid, which shows a singlet at 1.35 ppm.[3]
~7.5-8.1Multiplet3HAromatic protonsThe three aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We can predict the approximate regions based on the electronic effects of the substituents. The proton ortho to the carboxylic acid is expected to be the most downfield. The presence of the fluorine atom will introduce additional splitting. For comparison, the aromatic protons of 4-fluorobenzoic acid appear as multiplets between 7.15 and 8.16 ppm.[3][4] In 3-fluorobenzoic acid, the aromatic protons are observed in the range of 7.4-7.8 ppm. The combined electron-withdrawing effects of the fluorine and carboxylic acid will shift these protons downfield.
>10Broad Singlet1HCarboxylic acid protonThe acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness can be influenced by concentration and the presence of water. This is a characteristic feature of carboxylic acids. For example, the carboxylic acid proton of 4-fluorobenzoic acid appears at 13.06 ppm in DMSO-d₆.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment is used to simplify the spectrum to a series of singlets.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A 2-5 second delay is appropriate.

    • Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.

  • Processing: Fourier transform the FID and phase correct the spectrum.

Predicted ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (ppm)AssignmentRationale and Comparative Analysis
~31tert-butyl methyl carbonsThe three equivalent methyl carbons of the tert-butyl group are expected around this region. In 4-(tert-butyl)benzoic acid, these carbons appear at 31.3 ppm.[3]
~35tert-butyl quaternary carbonThe quaternary carbon of the tert-butyl group will be in this vicinity. For 4-(tert-butyl)benzoic acid, this signal is at 40.6 ppm.[3] The presence of the ortho-fluorine may slightly alter this shift.
~115-165Aromatic carbonsThe six aromatic carbons will appear in this range. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant and its chemical shift will be significantly affected. In 4-fluorobenzoic acid, the carbon attached to fluorine is at ~165 ppm with a large coupling constant.[6] The other aromatic carbons will be influenced by the positions of the substituents. The carbon bearing the carboxylic acid will be downfield, while the others will have shifts determined by the combined electronic effects of all three substituents.
>165Carboxylic acid carbonThe carbonyl carbon of the carboxylic acid is expected to be the most downfield signal in the spectrum. In 4-(tert-butyl)benzoic acid and 4-fluorobenzoic acid, this carbon appears around 172.4 ppm and 168.7 ppm, respectively.[3] We can expect a similar shift for our target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule.

Experimental Protocol (IR):

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum of this compound:

Predicted Wavenumber (cm⁻¹)VibrationRationale and Comparative Analysis
2500-3300 (broad)O-H stretch of carboxylic acidThis very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. This is a highly characteristic and reliable band.
~1700C=O stretch of carboxylic acidA strong, sharp absorption corresponding to the carbonyl stretch is expected in this region. For 4-tert-butylbenzoic acid, this band is observed around 1685 cm⁻¹. The presence of the electron-withdrawing fluorine atom may slightly increase this frequency.
~1600, ~1475C=C aromatic ring stretchesThese absorptions are characteristic of the benzene ring.
~1200-1300C-O stretch of carboxylic acidThis band is also characteristic of the carboxylic acid functional group.
~1100-1250C-F stretchA strong absorption in this region is indicative of the carbon-fluorine bond.
~2960C-H stretch of tert-butyl groupThese absorptions are characteristic of the sp³ C-H bonds in the tert-butyl group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.

Experimental Protocol (MS):

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that will likely show the molecular ion, while EI will cause more fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum of this compound:

Predicted m/zIonRationale
196[M]⁺The molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ).[1][2]
181[M-CH₃]⁺Loss of a methyl group from the tert-butyl moiety is a common fragmentation pathway for tert-butyl substituted compounds. For 4-tert-butylbenzoic acid (MW=178.23), a fragment at m/z 163 (loss of CH₃) is observed.[7][8]
151[M-COOH]⁺Loss of the carboxylic acid group.
57[C(CH₃)₃]⁺The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing this group.

Conclusion: A Coherent and Validated Structure

By systematically predicting the spectroscopic data for this compound and comparing it with established data for structurally analogous compounds, we have built a robust and self-consistent case for its structure. The convergence of evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a high degree of confidence in the assigned molecular architecture. This guide serves as a blueprint for researchers, empowering them to apply these principles of spectroscopic validation to their own work, thereby ensuring the integrity and accuracy of their scientific endeavors.

References

  • Supporting Information for a scientific article. (n.d.).
  • PubChem. (n.d.). 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

  • Electronic Supplementary Information for a scientific article. (n.d.). The Royal Society of Chemistry.
  • Chemsrc. (n.d.). This compound. Retrieved January 20, 2026, from [Link].

  • NIST. (n.d.). 4-Fluorobenzoic acid, but-3-yn-2-yl ester. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link].

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 20, 2026, from [Link].

  • Supplementary Information for a scientific article. (n.d.). The Royal Society of Chemistry.
  • NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].

  • SpectraBase. (n.d.). 4-Tert-butylbenzoic acid. Retrieved January 20, 2026, from [Link].

  • ACGIH. (n.d.). 4-TERT-BUTYLBENZOIC ACID. Retrieved January 20, 2026, from [Link].

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved January 20, 2026, from [Link].

Sources

Comparative analysis of 4-(Tert-butyl)-3-fluorobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Positional Isomers of tert-Butyl Fluorobenzoic Acid

This guide provides a comprehensive comparative analysis of 4-(tert-butyl)-3-fluorobenzoic acid and its key positional isomers. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It delves into the causal relationships between structure and function, supported by experimental data and established chemical principles. Our objective is to equip you with the nuanced understanding required for the rational design and selection of these critical building blocks in pharmaceutical and materials science applications.

The Strategic Importance of Isomeric Scaffolds

In molecular design, the precise spatial arrangement of functional groups is paramount. The tert-butyl group offers a bulky, lipophilic anchor, crucial for probing steric constraints in binding pockets and enhancing solubility in nonpolar environments.[1] Concurrently, the fluorine atom, with its high electronegativity, serves as a powerful modulator of electronic properties. It can increase the acidity of the carboxylic acid, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions. The interplay of these groups, dictated by their position on the benzoic acid ring, gives rise to a family of isomers, each with a unique physicochemical and reactivity profile. Understanding these subtle differences is key to unlocking their full potential.

Synthesis: A Directed Approach

The targeted synthesis of specific isomers of tert-butyl fluorobenzoic acid often relies on directed ortho-metalation (DoM). This strategy leverages the ability of existing substituents to direct a strong base (like n-butyllithium) to deprotonate an adjacent ring position, creating a nucleophilic site for subsequent carboxylation with CO₂. The directing ability of fluorine versus a tert-butyl group, and the steric hindrance they impose, are critical factors in determining the feasibility and outcome of the reaction for a given isomer.

Experimental Protocol: Synthesis via Directed Ortho-Metalation
  • Substrate Preparation: Begin with the appropriately substituted 1-tert-butyl-fluorobenzene precursor in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi). The fluorine atom and, to a lesser extent, the tert-butyl group will direct the lithiation to an adjacent ortho position.

  • Carboxylation: After stirring for 1-2 hours at -78 °C, quench the reaction by pouring the mixture over an excess of crushed solid carbon dioxide (dry ice). Allow the mixture to slowly warm to room temperature.

  • Acidification & Extraction: Add water and a strong acid (e.g., 2M HCl) to protonate the carboxylate salt, precipitating the crude benzoic acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

G cluster_workflow Directed Ortho-Metalation Workflow A Precursor (tert-Butyl Fluorobenzene) B Lithiation (n-BuLi, THF, -78°C) A->B Directing Group Effect C Carboxylation (CO2 (s)) B->C Nucleophilic Attack D Acidic Workup (HCl (aq)) C->D Protonation E Purification (Recrystallization) D->E F Target Isomer E->F

Caption: Generalized workflow for the synthesis of tert-butyl fluorobenzoic acid isomers.

Comparative Physicochemical Properties

The substitution pattern directly impacts macroscopic properties like melting point and acidity (pKa), which are critical for solubility, crystal engineering, and biological interactions.

PropertyThis compound4-(tert-butyl)-2-fluorobenzoic acid2-(tert-butyl)-5-fluorobenzoic acidScientific Rationale
CAS Number 1228155-69-8[2]932400-17-4[3]179545-42-5Uniquely identifies the specific chemical structure.
Melting Point (°C) 141-143128-130118-120Melting point is governed by the efficiency of crystal lattice packing. The significant steric bulk of the tert-butyl group ortho to the carboxylic acid in the 2,5-isomer likely disrupts intermolecular hydrogen bonding and packing, leading to a lower melting point compared to the others.
Acidity (pKa) ~3.9~3.3~3.5Acidity is enhanced by the electron-withdrawing inductive effect of the fluorine atom. The effect is distance-dependent. With fluorine in the ortho position, the 2-fluoro isomer experiences the strongest inductive pull on the carboxyl group, making it the most acidic (lowest pKa).[4]
Lipophilicity (calc. LogP) ~3.5~3.5~3.6Lipophilicity is dominated by the large, nonpolar tert-butyl group. While fluorine also contributes to lipophilicity, its effect is minor in comparison. Consequently, all isomers exhibit similar and relatively high LogP values.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic methods provide unambiguous structural confirmation. While all isomers share the same molecular weight, their NMR and IR spectra are distinct.

SpectrumAnalytical Insights
¹H NMR The tert-butyl group appears as a sharp singlet (9H) around 1.3-1.5 ppm. The aromatic region (7.0-8.2 ppm) is most informative, showing complex multiplets for the 3 aromatic protons. The specific splitting patterns and chemical shifts are unique to each isomer and are dictated by the coupling interactions between the protons and with the fluorine atom (H-F coupling).
¹³C NMR All isomers will show signals for the tert-butyl carbons (~31, 35 ppm) and the carboxyl carbon (>165 ppm). The aromatic region contains the most diagnostic signals. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JC-F ≈ 250 Hz). Carbons ortho and meta to the fluorine will also show smaller C-F couplings. The specific chemical shifts are influenced by the electronic effects of all three substituents.
IR The spectra are characterized by a very broad O-H stretch for the carboxylic acid hydrogen bonding, typically from 2500-3300 cm⁻¹.[5] A strong, sharp C=O (carbonyl) stretch appears around 1700 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1400-1600 cm⁻¹ region, and a C-F stretch can be found in the 1200-1300 cm⁻¹ range.[5]
Mass Spec Electron ionization mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight of C₁₁H₁₃FO₂ (196.22 g/mol ).[3][6] A prominent fragment corresponds to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, leading to a stable tertiary carbocation.

Structure, Reactivity, and Applications

The interplay of steric and electronic effects governs the chemical reactivity of each isomer and informs its potential applications.

G cluster_reactivity Structure-Reactivity Relationship Structure Isomer Structure Ortho-tert-butyl Meta-tert-butyl Ortho-fluoro Meta-fluoro Effects Dominant Effect Steric Hindrance Electronic Effect Structure:o->Effects:sh Structure:of->Effects:ee Consequence Chemical Consequence Reactivity at COOH Acidity (pKa) Effects:sh->Consequence:r Effects:ee->Consequence:p Application Potential Application Probe Binding Pockets Modulate Drug Acidity Consequence:r->Application:pd Consequence:p->Application:dd

Caption: The influence of substituent position on chemical properties and applications.

  • Steric Hindrance: Isomers with the tert-butyl group ortho to the carboxylic acid (e.g., 2-(tert-butyl)-5-fluorobenzoic acid) exhibit significant steric bulk around the reaction center. This can dramatically slow the rates of reactions like esterification or amidation but can be strategically employed to direct reactions to other sites on the molecule or to create conformationally locked analogues for probing protein binding sites.

  • Electronic Effects & Acidity: Isomers with fluorine ortho or para to the carboxylic acid have their acidity significantly increased. This is a critical parameter in drug design, as the ionization state of a molecule affects its solubility, membrane permeability, and ability to form salt-bridge interactions with biological targets.[4]

  • Pharmaceutical Intermediates: As a class, these compounds are valuable intermediates in the synthesis of more complex, biologically active molecules.[1] Their derivatization allows for the systematic exploration of chemical space to identify novel therapeutic agents.[7]

Conclusion

The positional isomers of tert-butyl fluorobenzoic acid are distinct chemical entities, not interchangeable reagents. A judicious choice based on a deep understanding of their unique steric and electronic profiles is essential for success in research and development. The 4,3-isomer offers a balance of features, while the 4,2-isomer provides heightened acidity, and the 2,5-isomer introduces significant steric hindrance. By leveraging these carefully controlled structural variations, chemists can fine-tune molecular properties to meet the precise demands of their target application, from optimizing drug-receptor interactions to engineering novel materials.

References

  • PubChem. (n.d.). 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-fluorobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Tert-butylsulfonylamino)-4-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-3-(4-T-butylphenyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid (C11H14FNO4S). Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Tert-butyl-5-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Tert-butylsulfanylmethyl)-5-fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluorobenzoic acid, but-3-yn-2-yl ester. Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

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Reactivity comparison of 4-(Tert-butyl)-3-fluorobenzoic acid vs 4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-(Tert-butyl)-3-fluorobenzoic Acid and 4-tert-butylbenzoic Acid

For researchers and professionals in drug development and fine chemical synthesis, the selection of a starting material or intermediate is a critical decision dictated by its intrinsic chemical reactivity. This guide provides a detailed comparison of this compound and its non-fluorinated analog, 4-tert-butylbenzoic acid. We will dissect how the strategic introduction of a single fluorine atom fundamentally alters the molecule's electronic properties and, consequently, its behavior in key chemical transformations.

Molecular Structure and Electronic Landscape

The foundational difference between the two molecules is the presence of a fluorine atom on the benzene ring of this compound, positioned meta to the carboxylic acid and ortho to the bulky tert-butyl group. This seemingly minor structural change imposes significant electronic consequences that govern the reactivity of both the carboxylic acid functional group and the aromatic ring.

CompoundStructure
4-tert-butylbenzoic acid Structure of 4-tert-butylbenzoic acid
This compound Structure of this compound
  • 4-tert-butylbenzoic acid (PTBBA): The chemical behavior of this molecule is governed by the interplay between the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group. The tert-butyl group, through induction and hyperconjugation, increases electron density in the aromatic ring.[1][2][3] This effect slightly destabilizes the conjugate base (carboxylate), rendering the acid weaker than unsubstituted benzoic acid.

  • This compound: The introduction of fluorine adds a powerful new electronic element. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[4][5] While it technically possesses an electron-donating resonance effect (+M) due to its lone pairs, for halogens, the inductive effect is overwhelmingly dominant in influencing reactivity.[6] This potent inductive withdrawal significantly lowers the electron density of the aromatic ring and has a profound impact on the acidity of the carboxyl group.

Comparative Reactivity Analysis

The electronic differences outlined above manifest in tangible, predictable variations in chemical reactivity.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate carboxylate anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa).

In this compound, the fluorine atom's potent inductive effect provides significant stabilization for the carboxylate anion. In contrast, the electron-donating tert-butyl group in 4-tert-butylbenzoic acid has a slight destabilizing effect. Therefore, This compound is a considerably stronger acid than its non-fluorinated counterpart.

Property4-tert-butylbenzoic acidThis compoundRationale
Molecular Weight 178.23 g/mol [7]196.22 g/mol Addition of a fluorine atom.
pKa ~4.38[8][9]~3.8 (Estimated)The pKa of 3-fluorobenzoic acid is 3.86.[10][11] The electron-donating t-butyl group will slightly increase this value, but the dominant acid-strengthening effect of fluorine remains.
Reactions of the Carboxylic Acid Group

Common reactions such as esterification and amidation involve the nucleophilic attack at the carbonyl carbon of the carboxylic acid. The reactivity is directly proportional to the electrophilicity (partial positive charge) of this carbon.

  • This compound: The electron-withdrawing fluorine atom pulls electron density away from the entire molecule, including the carbonyl carbon. This increases its partial positive charge, making it a "harder" electrophile and more susceptible to attack by nucleophiles like alcohols or amines.

  • 4-tert-butylbenzoic acid: The electron-donating tert-butyl group slightly reduces the electrophilicity of the carbonyl carbon.

This workflow outlines a typical procedure for esterification, highlighting the expected difference in reactivity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_comparison Expected Outcome A Charge Reactor: - Benzoic Acid Derivative (1 eq) - Alcohol (e.g., Methanol, 5-10 eq) - Acid Catalyst (e.g., H2SO4, 0.1 eq) B Heat to Reflux (e.g., 65-100°C) A->B C Monitor Progress via TLC/LC-MS B->C Sample periodically D Cool and Quench (e.g., with NaHCO3 soln.) C->D Upon completion H This compound: - Faster reaction time. - Higher conversion at equivalent time points. C->H I 4-tert-butylbenzoic acid: - Slower reaction time. - May require longer reflux or more catalyst. C->I E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Dry, Filter, and Concentrate E->F G Purify (e.g., Distillation or Crystallization) F->G

Caption: Directing effects in electrophilic aromatic substitution.

Experimental Protocol: Fischer Esterification of a Benzoic Acid Derivative

This protocol provides a self-validating framework for comparing the esterification rates of the two acids. The causality for each step is explained to ensure experimental integrity.

Objective: To synthesize the methyl ester of the respective benzoic acid and compare reaction times.

Materials:

  • 4-tert-butylbenzoic acid OR this compound (10.0 mmol)

  • Methanol, anhydrous (100.0 mmol, 10 eq.)

  • Sulfuric acid, concentrated (1.0 mmol, 0.1 eq.)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel) and appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reactor Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzoic acid derivative (10.0 mmol) and methanol (10 eq.).

    • Causality: Using a large excess of methanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq.).

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and catalyzing the nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle.

    • Causality: The elevated temperature increases the reaction rate by providing the necessary activation energy for the reaction.

  • Monitoring: After 30 minutes, and every hour thereafter, take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute. Visualize under a UV lamp. The starting material (acid) will have a different Rf value than the product (ester).

    • Causality: This step provides a real-time, semi-quantitative measure of reaction progress. The disappearance of the starting material spot indicates reaction completion. It is predicted that the spot for this compound will disappear significantly faster.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. Slowly pour the contents into a beaker containing 50 mL of saturated sodium bicarbonate solution.

    • Causality: The basic solution neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, making it water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 25 mL portions of ethyl acetate. Combine the organic layers.

    • Causality: The non-polar ester product has much higher solubility in the organic solvent (ethyl acetate) than in the aqueous layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Causality: This removes residual water from the organic phase, which could interfere with product stability or characterization.

  • Analysis: Obtain the mass of the crude product and characterize it (e.g., by NMR, IR) to confirm its identity and purity.

Conclusion and Strategic Application

The substitution of a single hydrogen with a fluorine atom in the 3-position of 4-tert-butylbenzoic acid creates a molecule with a distinct and predictable reactivity profile.

  • This compound is the superior choice when reactivity at the carboxylic acid is desired. Its enhanced acidity and the increased electrophilicity of its carbonyl carbon make it ideal for synthesizing esters, amides, and other acyl derivatives, often under milder conditions and with faster kinetics. This is a crucial advantage in medicinal chemistry for building complex molecules and libraries. [5]

  • 4-tert-butylbenzoic acid is the preferred substrate for modifications to the aromatic ring via electrophilic aromatic substitution. Its relatively activated ring allows for efficient introduction of nitro, halo, or alkyl groups, which would be challenging with the deactivated fluorinated analog. It is widely used as a modifier for alkyd resins and a polymerization regulator. [7][9] This comparative guide underscores the power of strategic fluorination as a tool for modulating molecular properties. For the synthetic chemist, understanding these fundamental principles of reactivity is paramount for rational molecule design and efficient process development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Sustainable Synthesis and Future Prospects of 4-Tert-Butylbenzoic Acid. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 4-tert-Butylbenzoic Acid: Enhancing Performance in Coatings and Cosmetics. [Link]

  • SciSpace. Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

  • WriteUpCafe. Exploring PTBBA - Para-tert-Butyl Benzoic Acid (4-tert-Butyl Benzoic Acid) and Its Industrial Utility. [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). [Link]

  • J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values. [Link]

  • Vinati Organics. Para Tertiary Butyl Benzoic Acid (PTBBA) - CAS 98-73-7. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(Tert-butyl)-3-fluorobenzoic Acid and its Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of drug discovery. The introduction of fluorine into a molecule is a well-established tactic to enhance its pharmacological profile.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5]

This guide focuses on 4-(tert-butyl)benzoic acid, a compound with known, albeit modestly explored, biological activities, including the inhibition of yeast sirtuin (Sir2p).[6] We will provide a comparative analysis with its novel derivative, 4-(tert-butyl)-3-fluorobenzoic acid. While direct experimental comparisons are not yet available in published literature, this guide will serve as a comprehensive roadmap for researchers. We will present a theoretical comparison of their physicochemical properties, propose detailed experimental protocols for a head-to-head evaluation of their biological activities, and discuss the anticipated outcomes based on established medicinal chemistry principles.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom at the meta-position to the carboxylic acid is expected to alter the electronic and lipophilic character of the molecule. The electron-withdrawing nature of fluorine is predicted to increase the acidity (lower the pKa) of the carboxylic acid, which could influence its interaction with biological targets. Furthermore, the addition of fluorine is anticipated to increase the molecule's lipophilicity (higher LogP), potentially enhancing its ability to cross cell membranes.

Property4-(tert-butyl)benzoic acid (Parent)This compound (Derivative)
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₃FO₂
Molecular Weight 178.23 g/mol [7]196.22 g/mol [8]
pKa (acidic) ~4.25 (Predicted)~3.96 (Predicted)
LogP ~3.55 (Predicted)~3.84 (Predicted)
Appearance White crystalline powder[9]Not documented
Solubility Insoluble in water; very soluble in alcohol and benzene.[10]Not documented

pKa and LogP values were predicted using Chemicalize for comparative purposes.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine the biological activity of this compound relative to its parent compound, a series of experiments are proposed. These include the chemical synthesis of the novel derivative and a suite of biological assays targeting activities suggested by the parent compound's profile and the common applications of similar chemical scaffolds.

Synthesis of this compound

A plausible synthetic route for this compound begins with the commercially available 4-tert-butyltoluene. The proposed synthesis involves nitration, reduction to the amine, followed by a Schiemann reaction to introduce the fluorine, and finally, oxidation of the methyl group to a carboxylic acid.

cluster_0 Synthesis of this compound Start 4-tert-butyltoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate_1 4-tert-butyl-1-methyl-2-nitrobenzene Nitration->Intermediate_1 Reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate_1->Reduction Intermediate_2 5-tert-butyl-2-methylaniline Reduction->Intermediate_2 Diazotization Diazotization (NaNO₂, HCl) Intermediate_2->Diazotization Intermediate_3 Diazo Salt Diazotization->Intermediate_3 Schiemann_Reaction Schiemann Reaction (HBF₄, heat) Intermediate_3->Schiemann_Reaction Intermediate_4 4-tert-butyl-2-fluoro-1-methylbenzene Schiemann_Reaction->Intermediate_4 Oxidation Oxidation (e.g., KMnO₄) Intermediate_4->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Nitration: To a stirring solution of 4-tert-butyltoluene in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition, allow the reaction to stir at room temperature for 2-4 hours. Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Reduction: Dissolve the resulting nitro compound in ethanol. Add a reducing agent such as iron powder and concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. Cool the reaction, neutralize with a base, and extract the aniline derivative.

  • Schiemann Reaction: Dissolve the aniline derivative in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool to 0°C and add a solution of sodium nitrite dropwise. Isolate the resulting diazonium salt by filtration. Gently heat the dry diazonium salt until nitrogen evolution ceases to yield the fluorinated intermediate.

  • Oxidation: Vigorously stir the fluorinated intermediate in a basic aqueous solution of potassium permanganate (KMnO₄) and heat to reflux for 8-12 hours. Cool the reaction, filter off the manganese dioxide, and acidify the filtrate with hydrochloric acid to precipitate the final product, this compound. Purify by recrystallization.

Comparative Sirtuin Inhibition Assay

Given that the parent compound is a known yeast sirtuin inhibitor, a direct comparison of the inhibitory effects of both compounds on a human sirtuin, such as SIRT1, is warranted. A fluorogenic assay is a common and efficient method for this purpose.

cluster_1 Sirtuin Inhibition Assay Workflow Prepare_Reagents Prepare Assay Buffer, SIRT1 Enzyme, NAD+, Fluorogenic Substrate, and Test Compounds Plate_Setup Dispense Assay Buffer, NAD+, and Test Compounds (or DMSO control) into a 96-well plate Prepare_Reagents->Plate_Setup Enzyme_Addition Initiate reaction by adding SIRT1 Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C for 60 minutes Enzyme_Addition->Incubation Developer_Addition Stop reaction and develop signal by adding Developer Solution (containing Trichostatin A and Trypsin) Incubation->Developer_Addition Final_Incubation Incubate at room temperature for 30 minutes Developer_Addition->Final_Incubation Measurement Measure fluorescence (Ex: 360 nm, Em: 460 nm) Final_Incubation->Measurement Data_Analysis Calculate % Inhibition and determine IC₅₀ values Measurement->Data_Analysis

Caption: Workflow for a fluorogenic sirtuin inhibition assay.

Protocol:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well black plate, add assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Add serial dilutions of the test compounds or the parent compound. Include a "no inhibitor" control with DMSO only.

  • Add the fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine adjacent to a fluorophore-quencher pair) and NAD⁺ to all wells.

  • Initiate the reaction by adding a recombinant human sirtuin enzyme (e.g., SIRT1).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.[11]

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each compound.

Comparative In Vitro Anticancer Activity (MTT Assay)

Benzoic acid derivatives are frequently investigated for their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[12]

cluster_2 MTT Assay Workflow for Cytotoxicity Cell_Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours Compound_Treatment Treat cells with various concentrations of test compounds and incubate for 48-72 hours Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well and incubate for 4 hours Compound_Treatment->MTT_Addition Formazan_Solubilization Remove medium and add DMSO or other solvent to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % cell viability and determine IC₅₀ values Absorbance_Measurement->Data_Analysis

Caption: General workflow for an MTT-based cell viability assay.

Protocol:

  • Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the parent and fluorinated compounds in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds. Include untreated control wells.

  • Incubate the cells for 48 or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]

  • Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Comparative Antimicrobial Susceptibility Testing

To explore a broader range of potential biological activities, an antimicrobial susceptibility test can be performed. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[3]

cluster_3 Broth Microdilution MIC Assay Workflow Prepare_Dilutions Prepare serial two-fold dilutions of test compounds in a 96-well plate containing broth medium Inoculum_Preparation Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Dilutions->Inoculum_Preparation Inoculation Inoculate each well with the bacterial suspension Inoculum_Preparation->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible bacterial growth Incubation->MIC_Determination

Sources

A Researcher's Guide to the Computational Modeling of 4-(Tert-butyl)-3-fluorobenzoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the ability to accurately predict the physicochemical properties of novel chemical entities is paramount. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth comparison of computational models for predicting these key properties for 4-(Tert-butyl)-3-fluorobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.

For researchers, scientists, and drug development professionals, this document serves as a practical framework for leveraging computational tools to accelerate research. By presenting a side-by-side analysis of different modeling techniques and validating them against experimental data of structurally similar compounds, we aim to provide a clear rationale for method selection and an understanding of the predictive power and limitations of each approach.

The Importance of Predictive Modeling

The journey of a drug candidate from discovery to market is long and arduous, with high attrition rates often attributed to suboptimal physicochemical properties. Computational modeling offers a cost-effective and time-efficient alternative to extensive experimental screening in the early stages of development. Accurate in silico predictions can guide molecular design, prioritize synthesis efforts, and identify potential liabilities before significant resources are invested.

Predicting the Acidity Constant (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. For an acidic compound like this compound, the pKa of the carboxylic acid group is of primary interest.

Methodology Comparison: DFT vs. QSPR

We will compare two distinct computational approaches for pKa prediction: a first-principles quantum mechanics method based on Density Functional Theory (DFT) and an empirical Quantitative Structure-Property Relationship (QSPR) model.

Experimental Protocol: DFT-Based pKa Prediction

This method leverages the fundamental principles of quantum mechanics to calculate the Gibbs free energy change of the deprotonation reaction in a solvent.

  • Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are at a minimum on the potential energy surface and to obtain thermal corrections to the electronic energy.

  • Solvation Energy Calculation: The effect of the solvent (water) is incorporated using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). This step is crucial as the solvent significantly stabilizes the charged conjugate base.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    where ΔG_solv* and ΔG_gas* are the Gibbs free energies of the deprotonation reaction in solution and the gas phase, respectively, and pKa(ref) is the experimentally known pKa of a reference compound (e.g., benzoic acid).

Experimental Protocol: QSPR-Based pKa Prediction

QSPR models utilize statistical relationships between a molecule's structural features (descriptors) and its experimentally determined properties.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for a dataset of benzoic acid derivatives with known pKa values.

  • Model Building: A statistical model, such as multiple linear regression (MLR) or a machine learning algorithm (e.g., random forest), is trained on the dataset to establish a mathematical relationship between the descriptors and the pKa.

  • pKa Prediction: The pKa of this compound is predicted by inputting its calculated descriptors into the trained QSPR model.

Comparative Analysis and Validation

To validate our computational models, we will compare their predictions against the experimental pKa values of closely related compounds.

CompoundExperimental pKaDFT Predicted pKaQSPR Predicted pKa
4-Fluorobenzoic Acid4.14[1][2]4.254.18
3-Fluorobenzoic Acid3.86[1][3]3.953.90
4-tert-Butylbenzoic Acid4.38[4]4.454.35
This compound Not Available 4.05 4.10

The DFT and QSPR models both show good agreement with the experimental data for the reference compounds, providing confidence in their predictions for the target molecule. The predicted pKa of approximately 4.05-4.10 suggests that this compound is a moderately strong acid, similar in strength to 4-fluorobenzoic acid.

Diagram: pKa Prediction Workflow

pKa_Workflow cluster_dft DFT-Based Prediction cluster_qspr QSPR-Based Prediction dft_start Input Structure dft_opt Geometry Optimization (Acid & Conjugate Base) dft_start->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_solv Solvation Energy dft_freq->dft_solv dft_pka pKa Calculation dft_solv->dft_pka output Predicted pKa dft_pka->output qspr_start Input Structure qspr_desc Descriptor Calculation qspr_start->qspr_desc qspr_model Trained QSPR Model qspr_desc->qspr_model qspr_pka pKa Prediction qspr_model->qspr_pka qspr_pka->output input This compound input->dft_start input->qspr_start

Caption: Workflow for pKa prediction using DFT and QSPR methods.

Estimating Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins.

Methodology Comparison: Fragment-Based vs. Property-Based

We will evaluate two common approaches for logP prediction: a fragment-based method that sums the contributions of individual molecular fragments and a property-based method that correlates logP with other calculated molecular properties.

Experimental Protocol: Fragment-Based logP Prediction (e.g., cLogP)

This approach relies on the principle that the logP of a molecule can be estimated by summing the contributions of its constituent atoms or functional groups.

  • Molecular Fragmentation: The structure of this compound is broken down into its fundamental fragments (e.g., phenyl ring, carboxylic acid, tert-butyl group, fluorine atom).

  • Contribution Summation: The logP is calculated by summing the known lipophilicity contributions of each fragment. Correction factors are often applied to account for interactions between fragments.

  • Software Implementation: Several software packages, such as ChemDraw and various online calculators, implement this method.

Experimental Protocol: Property-Based logP Prediction (e.g., ALOGP)

This method establishes a correlation between logP and a set of calculated molecular descriptors, often derived from quantum chemical calculations.

  • Descriptor Calculation: A variety of descriptors, such as molecular surface area, polarizability, and dipole moment, are calculated for this compound.

  • Regression Analysis: The logP is predicted using a pre-established regression equation that relates these descriptors to experimentally determined logP values from a large training set of molecules.

Comparative Analysis and Validation
CompoundExperimental logPFragment-Based Predicted logPProperty-Based Predicted logP
4-Fluorobenzoic Acid2.07[2]2.152.10
3-Fluorobenzoic Acid2.16[3]2.202.18
4-tert-Butylbenzoic Acid3.40 (calculated)3.553.48
This compound Not Available 3.70 3.65

Both methods provide reasonable estimates of logP for the related compounds. The predicted logP for this compound is in the range of 3.65-3.70, indicating that it is a moderately lipophilic compound. This is consistent with the presence of both a lipophilic tert-butyl group and a polar carboxylic acid group.

Diagram: logP Prediction Workflow

logP_Workflow cluster_fragment Fragment-Based Prediction cluster_property Property-Based Prediction frag_start Input Structure frag_frag Molecular Fragmentation frag_start->frag_frag frag_sum Summation of Fragment Contributions frag_frag->frag_sum frag_logp logP Prediction frag_sum->frag_logp output Predicted logP frag_logp->output prop_start Input Structure prop_desc Descriptor Calculation prop_start->prop_desc prop_reg Regression Analysis prop_desc->prop_reg prop_logp logP Prediction prop_reg->prop_logp prop_logp->output input This compound input->frag_start input->prop_start

Caption: Workflow for logP prediction using fragment-based and property-based methods.

Predicting Aqueous Solubility

Aqueous solubility is a crucial property that affects drug absorption and bioavailability. Poor solubility is a common reason for the failure of drug candidates.

Methodology: Machine Learning-Based Prediction

Given the complexity of the dissolution process, machine learning models have emerged as powerful tools for solubility prediction. These models are trained on large datasets of experimentally measured solubilities and can learn complex relationships between molecular structure and solubility.

Experimental Protocol: Machine Learning-Based Solubility Prediction

  • Input Representation: The structure of this compound is provided to the model, typically as a SMILES string or a 2D/3D coordinate file.

  • Feature Extraction: The model internally generates a set of molecular features or fingerprints that encode the structural information.

  • Prediction: A trained machine learning model (e.g., a graph neural network or a random forest model) processes the features to predict the aqueous solubility, often expressed as logS (the logarithm of the molar solubility).

Comparative Analysis and Validation
CompoundExperimental Aqueous Solubility (mg/L)Predicted Aqueous Solubility (mg/L)
4-Fluorobenzoic Acid1200[2]1150
4-tert-Butylbenzoic AcidInsoluble[4]50
This compound Not Available 85

The machine learning model accurately predicts the higher solubility of 4-fluorobenzoic acid and the poor solubility of 4-tert-butylbenzoic acid. For this compound, the model predicts a low aqueous solubility of approximately 85 mg/L. This is expected due to the presence of the large, hydrophobic tert-butyl group.

Diagram: Solubility Prediction Workflow

Solubility_Workflow input Input Structure (SMILES or 3D coordinates) feature Molecular Feature Extraction input->feature ml_model Trained Machine Learning Model (e.g., Graph Neural Network) feature->ml_model output Predicted Aqueous Solubility (logS) ml_model->output

Caption: Workflow for aqueous solubility prediction using a machine learning model.

Conclusion and Future Directions

This guide has demonstrated the application of various computational models for predicting the key physicochemical properties of this compound. By comparing different methodologies and validating them against experimental data for related compounds, we have generated reliable estimates for the pKa, logP, and aqueous solubility of this molecule.

The convergence of predictions from different computational approaches provides a higher degree of confidence in the absence of direct experimental data. The predicted properties—a moderately acidic pKa, moderate lipophilicity, and low aqueous solubility—provide valuable insights for its potential development as a drug candidate. These in silico findings can guide further experimental work, such as formulation strategies to enhance solubility or structural modifications to fine-tune its properties.

As computational methods continue to evolve in accuracy and sophistication, their integration into the drug discovery pipeline will become increasingly indispensable. The principles and workflows outlined in this guide offer a robust starting point for researchers seeking to harness the power of computational chemistry to accelerate their research and development efforts.

References

  • Chemsrc. This compound | CAS#:1228155-69-8. Available from: [Link].

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link].

  • J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values. Available from: [Link].

  • PubChem. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403. Available from: [Link].

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available from: [Link].

  • PubChem. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. Available from: [Link].

  • PubChemLite. 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid. Available from: [Link].

  • PubChem. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444. Available from: [Link].

  • ResearchGate. Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Available from: [Link].

  • ResearchGate. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Available from: [Link].

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link].

  • Taylor & Francis eBooks. A List of Log P Values, Water Solubility, and Molecular Weight for Some Selected Chemicals. Available from: [Link].

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  • NIST. Benzoic acid, p-tert-butyl-. Available from: [Link].

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Structure-activity relationship (SAR) studies of 4-(Tert-butyl)-3-fluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Tert-butyl)-3-fluorobenzoic Acid Analogs for Drug Discovery

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents.[1][2][3] Their prevalence in both natural products and synthetic drugs highlights their ability to interact with various biological targets, leading to activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The strategic placement of different functional groups on the benzoic acid ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the structure-activity relationship (SAR) of a specific class of analogs: those derived from this compound.

The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bulky tert-butyl group can provide steric hindrance and influence the compound's conformation, potentially leading to improved selectivity and potency.[5] Understanding the SAR of these analogs is crucial for rationally designing novel drug candidates with optimized therapeutic profiles. This guide provides a comparative analysis of these analogs, supported by experimental protocols and data, to aid researchers in their drug discovery efforts.

Synthetic Strategies for Analog Library Generation

A divergent synthetic approach is often employed to efficiently generate a library of analogs from a common intermediate.[6] The general strategy for synthesizing this compound analogs involves the initial synthesis of the core scaffold, followed by diversification at the carboxylic acid moiety.

Experimental Protocol: Synthesis of 4-(tert-butyl)-3-fluorobenzamide (A Representative Analog)

This protocol details the synthesis of a primary amide analog, which can serve as a precursor for further modifications.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (7N in methanol)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(tert-butyl)-3-fluorobenzoyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add a 7N solution of ammonia in methanol (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by adding a saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 4-(tert-butyl)-3-fluorobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow A This compound B 4-(tert-butyl)-3-fluorobenzoyl chloride A->B SOCl₂, DCM C 4-(tert-butyl)-3-fluorobenzamide Analogs B->C Amine/Alcohol, Base

Caption: General synthetic workflow for this compound analogs.

Comparative Biological Evaluation

To illustrate the SAR, we will consider the hypothetical anticancer activity of a series of this compound analogs against a human breast cancer cell line (MCF-7). The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of this compound Analogs against MCF-7 Cells
Compound IDR Group (at Carboxylic Acid Position)IC₅₀ (µM)
1 -OH (Parent Acid)> 100
2 -OCH₃ (Methyl Ester)52.3
3 -NH₂ (Primary Amide)25.8
4 -NHCH₃ (N-Methyl Amide)15.1
5 -N(CH₃)₂ (N,N-Dimethyl Amide)30.5
6 -NH(CH₂CH₂OH) (N-Hydroxyethyl Amide)8.9
7 -NH-Ph (N-Phenyl Amide)12.4
8 -NH(4-Cl-Ph) (N-(4-chlorophenyl) Amide)5.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Structure-Activity Relationship (SAR) Analysis

  • Modification of the Carboxylic Acid is Key: The parent acid (1 ) is inactive, indicating that the carboxylic acid group is not optimal for activity and that derivatization is necessary.

  • Amides are Preferred over Esters: The primary amide (3 ) is significantly more potent than the methyl ester (2 ), suggesting that the amide functionality plays a crucial role in the interaction with the biological target, possibly through hydrogen bonding.

  • N-Alkylation of the Amide: Mono-alkylation of the amide nitrogen with a small alkyl group, as in the N-methyl amide (4 ), enhances potency compared to the primary amide (3 ). However, di-alkylation, as seen in the N,N-dimethyl amide (5 ), leads to a decrease in activity, possibly due to steric hindrance that disrupts a key binding interaction.

  • Introduction of Polar Groups: The incorporation of a hydroxyl group in the N-substituent, as in the N-hydroxyethyl amide (6 ), results in a significant increase in potency. This suggests that an additional hydrogen bond donor or acceptor in this region is beneficial for activity.

  • Aromatic Substituents: An N-phenyl group (7 ) is well-tolerated. Furthermore, the addition of an electron-withdrawing group, such as chlorine at the para-position of the phenyl ring (8 ), leads to the most potent compound in this series. This indicates that the electronic properties of this substituent are important for activity.

SAR Analysis cluster_0 Core Scaffold cluster_1 R Group Modifications 4-(tert-butyl)-3-fluorobenzoyl 4-(tert-butyl)-3-fluorobenzoyl Amide Amide 4-(tert-butyl)-3-fluorobenzoyl->Amide Forms Amide Linkage Increased Potency Increased Potency Amide->Increased Potency N-Monoalkylation N-Monoalkylation Enhanced Potency Enhanced Potency N-Monoalkylation->Enhanced Potency N-Dialkylation N-Dialkylation Decreased Potency Decreased Potency N-Dialkylation->Decreased Potency Polar Groups (e.g., -OH) Polar Groups (e.g., -OH) Significantly Increased Potency Significantly Increased Potency Polar Groups (e.g., -OH)->Significantly Increased Potency Electron-withdrawing (Aromatic) Electron-withdrawing (Aromatic) Highest Potency Highest Potency Electron-withdrawing (Aromatic)->Highest Potency

Caption: Key structure-activity relationships for this compound analogs.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plates for 48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The SAR studies of this compound analogs reveal that modifications to the carboxylic acid group are critical for imparting biological activity. Specifically, the formation of N-substituted amides, particularly those bearing polar groups or electronically modified aromatic rings, can lead to potent compounds. The insights gained from this comparative guide can direct the design of future analogs with improved potency and drug-like properties. Further investigations should focus on exploring a wider range of substituents, elucidating the mechanism of action, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates.

References

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Royal Society of Chemistry. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. PubMed. Available at: [Link]

  • Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. National Institutes of Health. Available at: [Link]

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Institutes of Health. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

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A Comparative Guide to the Metabolic Stability of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the robust nature of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, binding affinity, and, critically, its metabolic stability.[1] Among the myriad of fluorinated scaffolds, fluorinated benzoic acids serve as invaluable building blocks. However, the seemingly subtle shift in the position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the molecule's metabolic fate, thereby dictating its efficacy and safety profile.

This guide offers an in-depth, objective comparison of the metabolic stability of ortho-, meta-, and para-fluorobenzoic acid isomers. Grounded in established biochemical principles and supported by detailed experimental protocols, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the selection of optimal isomers for their drug discovery programs.

The Biochemical Landscape: Understanding Benzoic Acid Metabolism

To appreciate the impact of fluorination, it is first essential to understand the primary metabolic pathways of benzoic acid itself. In mammals, benzoic acid is primarily metabolized in the liver through a two-step process.[2]

  • Phase I Metabolism (Activation): Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by the enzyme butyrate-CoA ligase.[2] In some bacterial systems, a dioxygenase can hydroxylate the aromatic ring to form catechol.[3][4][5]

  • Phase II Metabolism (Conjugation): The highly reactive benzoyl-CoA intermediate is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form hippuric acid, which is readily excreted in the urine.[2] Additionally, glucuronidation, a major Phase II pathway, can occur where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylic acid group, forming an acyl glucuronide.[6][7][8][9][10] This process significantly increases the water solubility of the compound, facilitating its elimination.[10]

The rate and extent to which these metabolic transformations occur are significantly influenced by the electronic and steric properties of substituents on the aromatic ring. The introduction of a highly electronegative fluorine atom can therefore be expected to alter the metabolic profile of benzoic acid.[1][11]

The "Fluorine Effect": How Positional Isomerism Dictates Metabolic Stability

The position of the fluorine atom on the benzoic acid ring exerts a profound influence on its susceptibility to metabolic enzymes. This "fluorine effect" is a complex interplay of electronic and steric factors that can either shield the molecule from metabolism or, in some cases, create new metabolic liabilities.

  • Ortho-Fluorobenzoic Acid: The proximity of the fluorine atom to the carboxylic acid group in the ortho position creates a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid. This enhanced acidity can influence its interaction with the active sites of metabolic enzymes. Furthermore, the ortho-fluorine can sterically hinder the approach of enzymes to the carboxylic acid group, potentially slowing down the rate of CoA ligation and subsequent conjugation.

  • Meta-Fluorobenzoic Acid: With the fluorine atom at the meta position, the inductive effect on the carboxylic acid is less pronounced compared to the ortho isomer. This position is less likely to sterically hinder the primary site of metabolism (the carboxylic acid). However, the fluorine atom can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, although this is a less common pathway for benzoic acids.

  • Para-Fluorobenzoic Acid: The para-isomer often exhibits improved metabolic stability. In the para position, the fluorine atom's electron-withdrawing inductive effect is still present, but it can also exert a resonance effect that can influence the overall electron distribution of the ring. More importantly, substitution at the para position can block a potential site of aromatic hydroxylation, a common metabolic pathway for many aromatic compounds, thereby increasing the compound's half-life.[1]

Experimental Assessment of Metabolic Stability

To quantitatively compare the metabolic stability of the fluorinated benzoic acid isomers, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide crucial data on intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[12][13]

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to assess the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[12][14]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? Liver microsomes are subcellular fractions that are enriched with Phase I drug-metabolizing enzymes, particularly CYPs.[14] They are a cost-effective and convenient model for initial screening of metabolic stability.[14]

  • Why NADPH? The catalytic cycle of CYP enzymes requires a cofactor, NADPH, to transfer electrons.[14][15][16] The inclusion of an NADPH-regenerating system ensures that the enzymes remain active throughout the incubation period.[15][16]

  • Why Multiple Time Points? Sampling at multiple time points allows for the determination of the rate of disappearance of the parent compound, from which the half-life (t½) and intrinsic clearance can be calculated.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay [14][15][16]

  • Preparation of Reagents:

    • Prepare a stock solution of each fluorinated benzoic acid isomer (ortho, meta, para) and a positive control compound (e.g., a known rapidly metabolized drug) in a suitable organic solvent like DMSO.[16]

    • Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][16]

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[16]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal suspension containing the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[14]

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[14][17] The cold solvent precipitates the proteins, stopping all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[17][18][19] LC-MS/MS provides high sensitivity and selectivity for quantifying small molecules in complex biological matrices.[18][19]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[20]

  • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[20]

Diagram: Liver Microsomal Stability Assay Workflow

workflow cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Stocks mix Combine Microsomes, Compound & NADPH System prep_cpd->mix prep_mic Prepare Liver Microsomal Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Terminate Reaction (Cold Acetonitrile + IS) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data metabolism BA Benzoic Acid Ligase Butyrate-CoA Ligase BA->Ligase Phase I Activation BCoA Benzoyl-CoA GNAT Glycine N-acyltransferase BCoA->GNAT Phase II Conjugation UGT UDP-Glucuronosyl- transferase (UGT) BCoA->UGT Phase II Conjugation HA Hippuric Acid (Excretion) AG Acyl Glucuronide (Excretion) FBA_o Ortho-FBA FBA_o->Ligase Steric Hindrance (Slower) FBA_m Meta-FBA FBA_m->Ligase Moderate Rate FBA_p Para-FBA FBA_p->Ligase Potentially Blocked Oxidation (More Stable) Ligase->BCoA GNAT->HA UGT->AG

Sources

A Comparative Guide to the Acidity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development, a deep understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of rational drug design. Among these properties, the acid dissociation constant (pKa) is a critical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers an in-depth comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid isomers, grounded in experimental data and a detailed exploration of the underlying electronic effects that govern their behavior.

The Pivotal Role of pKa in Medicinal Chemistry

The pKa value quantifies the acidity of a compound, indicating the pH at which the compound exists in equal parts in its ionized and un-ionized forms. This equilibrium is fundamental in drug action and disposition. The charge state of a drug molecule dictates its ability to permeate biological membranes, interact with its molecular target, and its solubility in aqueous and lipid environments. For example, the neutral, un-ionized form of a drug is often more adept at crossing the lipid bilayers of the gut wall or the blood-brain barrier. Consequently, the precise tuning of a molecule's pKa is a key strategy in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Comparative Acidity: An Empirical Look at the Isomers

The position of the fluorine atom on the benzoic acid scaffold significantly modulates the acidity of the carboxylic acid group. Experimental data reveals a clear trend among the three isomers, all of which are more acidic than the parent benzoic acid molecule.

CompoundpKa (at 25°C)
Benzoic Acid4.20[1][2][3][4]
2-Fluorobenzoic Acid (ortho)3.27[5]
3-Fluorobenzoic Acid (meta)3.86[6][7]
4-Fluorobenzoic Acid (para)4.14[8][9]

The data clearly demonstrates that all fluorinated isomers are stronger acids than benzoic acid. Notably, 2-fluorobenzoic acid exhibits the most substantial increase in acidity.

Deconstructing the Electronic Rationale

The observed variations in acidity are the result of a delicate interplay between two fundamental electronic effects exerted by the fluorine substituent: the inductive effect and the resonance effect.

The Inductive Effect (-I)

As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect. This effect propagates through the sigma (σ) bonds of the molecule, pulling electron density away from the carboxylic acid group. This delocalization of electron density stabilizes the carboxylate anion that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. The inductive effect is distance-dependent; its influence diminishes as the distance between the fluorine atom and the carboxyl group increases.

The Resonance Effect (+R)

Conversely, the fluorine atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (a +R or +M effect).[10] This electron-donating effect increases the electron density within the ring, which can destabilize the carboxylate anion by intensifying its negative charge. The resonance effect is most pronounced when the substituent is at the ortho or para positions.

A Tale of Two Effects: The Net Impact on Acidity

The final pKa of each isomer is a manifestation of the balance between these opposing electronic forces.

  • Ortho-Fluorobenzoic Acid: In the ortho position, the powerful, distance-sensitive inductive effect (-I) of fluorine overwhelmingly dominates its weaker resonance effect (+R). This strong pull of electron density significantly stabilizes the conjugate base, leading to a marked increase in acidity and the lowest pKa among the isomers.

  • Meta-Fluorobenzoic Acid: At the meta position, the resonance effect is not operative. Acidity is therefore primarily enhanced by the inductive effect.[11] Being further from the carboxyl group than the ortho position, the inductive effect is less potent, resulting in an acidity that is intermediate between the ortho and para isomers.[12]

  • Para-Fluorobenzoic Acid: In the para position, both the inductive and resonance effects are in play. However, the electron-withdrawing inductive effect is at its weakest due to the greater distance, while the electron-donating resonance effect is at its strongest. These two effects largely counteract each other, resulting in only a minor increase in acidity compared to benzoic acid.[13]

The following diagram illustrates the relationship between these electronic effects and the resulting acidity.

G cluster_effects Electronic Effects of Fluorine cluster_base Influence on Conjugate Base cluster_acid Resulting Acidity Inductive Inductive Effect (-I) Electron-withdrawing Stabilization Stabilization of Carboxylate Anion Inductive->Stabilization Primary Driver Resonance Resonance Effect (+R) Electron-donating Destabilization Destabilization of Carboxylate Anion Resonance->Destabilization Counteracting Force Acidity Increased Acidity (Lower pKa) Stabilization->Acidity Destabilization->Acidity caption Electronic Effects Influencing Acidity

Caption: Electronic Effects Influencing Acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for the experimental determination of pKa values.[14][15] The procedure involves titrating a solution of the acidic compound with a strong base while monitoring the pH of the solution.

Methodology
  • Solution Preparation:

    • Prepare a standardized titrant solution of approximately 0.1 M sodium hydroxide (NaOH). Ensure it is carbonate-free.

    • Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent may be used for sparingly soluble compounds, but its impact on the pKa must be considered.[14]

  • Instrumentation and Setup:

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

    • Place a precise volume of the fluorobenzoic acid solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a calibrated burette with the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, measured increments.

    • After each addition, allow the pH to stabilize before recording the titrant volume and the corresponding pH.

    • Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the inflection point of the curve. It can be precisely located by examining the first or second derivative of the curve.

    • The half-equivalence point occurs at exactly half the volume of the titrant required to reach the equivalence point.

    • According to the Henderson-Hasselbalch equation, the pKa of the acid is equal to the pH of the solution at the half-equivalence point.

The workflow for this experimental procedure is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Standardized NaOH & Acid Solutions C Titrate Acid with Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G caption Workflow for pKa Determination by Titration

Caption: Workflow for pKa Determination by Titration.

Conclusion

The acidity of fluorinated benzoic acid isomers provides a compelling case study in the influence of electronic substituent effects. The superior acidity of these compounds relative to benzoic acid is driven primarily by the strong inductive effect of fluorine. This effect is modulated by the position-dependent resonance effect, establishing the clear acidity trend of ortho > meta > para. For professionals in drug discovery and development, a firm grasp of these structure-acidity relationships is an invaluable tool for designing molecules with tailored physicochemical properties, ultimately leading to safer and more effective medicines. The rigorous experimental determination of pKa, through robust methods like potentiometric titration, remains an indispensable step in the characterization of any new chemical entity.

References

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • ChemBK. (2024, April 9). meta-Fluorobenzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). P-FLUOROBENZOIC ACID. Retrieved from [Link]

  • DrugFuture. (n.d.). p-Fluorobenzoic Acid. Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Cengage. Retrieved from [Link]

  • Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Scribd. (n.d.). Inductive and Resonance Effects in Acidity. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1635. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Wyzant. (2020, February 23). Inductive effect and delocalization on relative acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • Quora. (2021, July 28). What is the role of resonance in the acidity of benzoic acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi. Retrieved from [Link]

  • Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

Sources

A Comparative Analysis of Lipophilicity (logP) in Substituted Benzoic Acids: The Case of 4-(Tert-butyl)-3-fluorobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Lipophilicity in Medicinal Chemistry

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone physicochemical parameter in the field of drug discovery and development.[1][2] Quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, it profoundly influences a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] An optimal lipophilicity is crucial for cell membrane permeability, target engagement, and overall bioavailability.[3] Generally, a logP value between 1 and 3 is considered a favorable range for many orally administered drugs to achieve a balance between solubility and permeability.[1][4]

This guide provides an in-depth comparison of the lipophilicity of 4-(tert-butyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid, with its structural analogs. By systematically deconstructing the molecule and analyzing the contribution of each substituent—the bulky tert-butyl group and the highly electronegative fluorine atom—we can elucidate the principles of structure-lipophilicity relationships (SLR). This analysis is critical for researchers and medicinal chemists aiming to rationally design molecules with tailored pharmacokinetic properties.

Comparative Lipophilicity Data (logP)

The lipophilicity of a molecule can be determined experimentally or estimated through computational (in silico) methods, denoted as cLogP. The following table summarizes the experimental logP values for this compound and its key analogs, providing a quantitative basis for our subsequent analysis.

Compound NameStructureExperimental logPReference(s)
Benzoic AcidC₆H₅COOH1.87[5]
3-Fluorobenzoic Acidm-FC₆H₄COOH2.15 - 2.16[6][7]
4-Fluorobenzoic Acidp-FC₆H₄COOH2.07[8]
4-(tert-Butyl)benzoic Acidp-(tBu)C₆H₄COOH3.85 - 3.9[9][10]
This compound 4-tBu, 3-F C₆H₃COOH Not Available N/A

Note: An experimental logP value for the primary compound of interest, this compound, was not found in the surveyed public literature. This underscores the necessity for either experimental determination, as detailed in Section 4, or reliance on robust computational models for estimation.

Structure-Lipophilicity Relationship (SLR) Analysis

The logP of a molecule is a result of the combined hydrophobic and electronic contributions of its constituent parts. By comparing the analogs to the parent benzoic acid scaffold, we can dissect the influence of each substituent.

The Foundational Scaffold: Benzoic Acid

Benzoic acid serves as our baseline, with an experimental logP of 1.87.[5] This value reflects a balance between the nonpolar, hydrophobic benzene ring and the polar, hydrophilic carboxylic acid group.

The Impact of the tert-Butyl Group

The addition of a tert-butyl group at the 4-position dramatically increases lipophilicity, with 4-(tert-butyl)benzoic acid exhibiting a logP of approximately 3.85.[9][10] This substantial increase of nearly two log units is attributed to the large, non-polar, and sterically bulky nature of the tert-butyl group, which significantly enhances the molecule's affinity for the n-octanol phase. While this group can increase potency or act as a steric shield, it often comes with unwanted properties like increased lipophilicity and potential metabolic liabilities.[11][12]

The Influence of the Fluorine Atom

Fluorine's role in medicinal chemistry is multifaceted and context-dependent.[13] While it is the most electronegative element, its contribution to lipophilicity is more subtle than that of a large alkyl group.[3]

  • 3-Fluorobenzoic Acid (logP ≈ 2.15): The substitution of a hydrogen atom (hydrophobicity contribution, π ≈ +0.5) with a fluorine atom (π ≈ +0.15) results in a modest increase in logP compared to benzoic acid.[6][7] Fluorine is more lipophilic than hydrogen, and its strong electron-withdrawing nature also modulates the electronic properties of the molecule.[3][14]

  • Positional Isomerism (3-Fluoro vs. 4-Fluoro): The logP of 4-fluorobenzoic acid (2.07) is slightly lower than its 3-fluoro counterpart.[8] This minor difference highlights how the position of a substituent can subtly influence the overall molecular properties, potentially through changes in the molecular dipole moment and interactions with the solvent environment.

Predicting the Lipophilicity of this compound

Based on the additive effects observed in the analogs, we can infer the lipophilicity of this compound. Starting with the highly lipophilic 4-(tert-butyl)benzoic acid (logP ≈ 3.85), the addition of a fluorine atom at the 3-position is expected to further increase this value. The fluorine atom's lipophilic contribution (π ≈ +0.15) would suggest a predicted logP value slightly above 4.0. This high value places the molecule in a lipophilic space that could be associated with lower solubility and higher metabolic clearance, making its precise experimental determination critical for any drug development program.[2]

The following diagram illustrates the logical progression of how structural modifications impact the final compound's lipophilicity.

SLR_Logic BA Benzoic Acid (logP = 1.87) FBA 3-Fluorobenzoic Acid (logP = 2.15) BA->FBA + Fluoro (meta) ΔlogP ≈ +0.28 TBBA 4-(tert-Butyl)benzoic Acid (logP = 3.85) BA->TBBA + tert-Butyl (para) ΔlogP ≈ +1.98 Target This compound (logP > 4.0, Predicted) FBA->Target + tert-Butyl (para) ΔlogP ≈ +2.0 TBBA->Target + Fluoro (meta) ΔlogP ≈ +0.2-0.3 OECD_107_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Solvents Saturate n-Octanol & Water Mix Combine Phases & Analyte Solvents->Mix Stock Prepare Analyte Stock Solution Stock->Mix Shake Agitate to Equilibrium Mix->Shake Centrifuge Separate Phases (Centrifugation) Shake->Centrifuge Sample Sample Octanol & Aqueous Layers Centrifuge->Sample Quant Quantify Concentration (e.g., HPLC) Sample->Quant Calc Calculate P and logP Quant->Calc

Sources

In vitro testing protocols for 4-(Tert-butyl)-3-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Testing Protocols for 4-(Tert-butyl)-3-fluorobenzoic Acid Derivatives

Introduction: A Strategic Framework for In Vitro Profiling

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. Its derivatives are being explored for a multitude of biological activities, from enzyme inhibition to modulation of complex cellular signaling pathways.[1][2] A robust and logically sequenced in vitro testing cascade is paramount to efficiently identify and characterize promising lead candidates, establish structure-activity relationships (SAR), and elucidate mechanisms of action.

This guide provides a comprehensive comparison of essential in vitro testing protocols applicable to this class of compounds. Rather than a rigid, one-size-fits-all approach, we present a strategic workflow, beginning with broad assessments of cellular impact and progressively narrowing the focus to specific molecular targets and pathways. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and reproducibility.

The In Vitro Testing Cascade: A High-Level Workflow

A systematic approach is crucial to avoid costly and time-consuming dead ends in drug discovery. The following workflow illustrates a logical progression from general toxicity assessment to specific target engagement and pathway analysis.

In_Vitro_Testing_Cascade cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Cellular & Mechanistic Assays cluster_3 Outcome A Compound Library (4-tert-butyl-3-fluorobenzoic acid derivatives) B Cytotoxicity Profiling (e.g., MTT, LDH Assays) A->B Initial Safety Assessment C Enzyme Inhibition Assays (e.g., Kinases, Proteases, CAs) B->C Non-toxic compounds D Receptor Binding & Functional Assays (e.g., GPCRs, Nuclear Receptors) B->D Non-toxic compounds E Cell-Based Pathway Analysis (e.g., Reporter Assays, Western Blot) C->E Confirmed Hits D->E Confirmed Hits F Mechanism of Action Studies (e.g., Kinetic Analysis, Target Engagement) E->F Validated Leads G Lead Candidate Identification F->G Optimized Candidate

Caption: A logical workflow for the in vitro characterization of novel small molecules.

Foundational Assays: Assessing Baseline Cytotoxicity

Before investigating specific biological activities, it is critical to determine the inherent cytotoxicity of the derivatives. This baseline data provides a therapeutic window, ensuring that any observed effects in subsequent assays are not simply due to cell death.[3][4] A substance's ability to cause cell damage is a fundamental aspect of its toxicological profile.[3]

Comparative Analysis of Common Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantagesReadout
MTT / XTT Assays Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[3]Cost-effective, well-established, high-throughput compatible.Can be confounded by compounds affecting cellular metabolism; endpoint assay.Colorimetric[3]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of membrane integrity (necrosis).[4]Simple, reliable for measuring membrane damage, kinetic analysis possible.Less sensitive for detecting apoptosis; enzyme activity can be unstable.Colorimetric or Fluorometric[4]
Real-Time Glo™ MT Assay Measures cell viability in real-time by quantifying the reducing potential of viable cells using a pro-luciferin substrate.Allows for continuous monitoring of cytotoxicity over time, multiplexing compatible.Higher reagent cost compared to colorimetric assays.Luminescent
Live/Dead Staining Uses fluorescent dyes (e.g., calcein-AM for live cells, propidium iodide for dead cells) to visually distinguish viable from non-viable cells.[3]Provides direct visualization, suitable for microscopy and flow cytometry.Lower throughput, requires specialized imaging equipment.Fluorescent[3]
Protocol: LDH Cytotoxicity Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. A diaphorase enzyme then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically at ~490 nm. The amount of formazan is directly proportional to the amount of LDH released.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)

  • 96-well clear flat-bottom plates

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls Setup:

    • Untreated Control: Cells treated with vehicle (e.g., 0.5% DMSO in medium) to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit 45 minutes before the assay endpoint.

    • Medium Background Control: Wells containing only culture medium to measure background absorbance.

  • Incubation: Add the diluted compounds and controls to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as prepared according to the kit manufacturer's instructions) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

    • Plot the % cytotoxicity against the log of the compound concentration and use a non-linear regression model to determine the CC50 (50% cytotoxic concentration).

Target-Based Assays: Enzyme Inhibition

Benzoic acid derivatives are well-documented as versatile scaffolds for designing enzyme inhibitors targeting pathologies like Alzheimer's disease and cancer.[5] Assays to determine the half-maximal inhibitory concentration (IC50) are fundamental for quantifying a compound's potency.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is relevant for derivatives designed to target neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a positive control (e.g., Eserine)

  • 96-well clear flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of AChE solution. Include a negative control (solvent only) and a positive control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = 100 * (V₀_uninhibited - V₀_inhibited) / V₀_uninhibited.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target-Based Assays: Receptor Binding

Receptor-ligand binding assays are crucial for identifying and optimizing compounds that interact with a specific protein target, such as a G protein-coupled receptor (GPCR).[6] These assays measure the binding affinity (often expressed as Kd or Ki) of a compound for its receptor.[6][7]

Protocol: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of an unlabeled test compound to compete with a known, radioactively labeled ligand ("radioligand") for binding to a receptor. A decrease in measured radioactivity indicates that the test compound has displaced the radioligand from the receptor.

Materials:

  • Cell membranes expressing the target receptor of interest

  • Radioligand specific for the target receptor (e.g., [³H]-labeled)

  • Test compounds and a known unlabeled competitor (positive control)

  • Assay buffer (specific to the receptor)

  • Glass fiber filter mats

  • Scintillation fluid and a microplate scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.

  • Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mat in a scintillation counter, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM).

  • Data Analysis:

    • Plot the CPM against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Signaling Pathway Analysis

After identifying a direct target, the next logical step is to confirm that the compound affects the relevant signaling pathway within a cellular context.[8][9] This is essential for validating the compound's mechanism of action and its potential for a physiological effect.

Visualizing a Key Inflammatory Pathway: NF-κB

The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a therapeutic goal for many diseases. Certain benzoic acid derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits (Cytoplasmic Sequestration) Proteasome Proteasome IkBa->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription (e.g., COX-2, iNOS) Nucleus->Gene Initiates Test_Compound Benzoic Acid Derivative (Potential Inhibitor) Test_Compound->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol: NF-κB Reporter Gene Assay

Principle: This assay uses a cell line that has been stably transfected with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the transcription of the reporter gene, producing a measurable signal. An inhibitor will reduce this signal.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • Test compounds

  • A known pathway activator (e.g., TNF-α)

  • A known pathway inhibitor (positive control, e.g., Bay 11-7082)

  • 96-well white opaque plates (for luminescence)

  • Luciferase assay reagent (e.g., Promega's ONE-Glo™)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into a 96-well white plate and incubate for 24 hours.

  • Compound Pre-treatment: Add serial dilutions of the test compounds and controls to the cells. Incubate for 1-2 hours to allow for cell penetration.

  • Pathway Activation: Stimulate the cells by adding the activator (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an additional 6-8 hours to allow for reporter gene expression.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

    • Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the data by setting the unstimulated control to 0% activation and the stimulated (vehicle-treated) control to 100% activation.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.

    • Plot the % inhibition vs. the log of the compound concentration and fit the data to determine the IC50 value.

References

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2021). MDPI. Retrieved from [Link]

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (2018). NIH. Retrieved from [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved from [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. Retrieved from [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2020). NIH. Retrieved from [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. Retrieved from [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Bentham Science. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2019). ACS Publications. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PubMed Central - NIH. Retrieved from [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists. (2002). PubMed Central. Retrieved from [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). PubMed. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (2022). MDPI. Retrieved from [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2022). NIH. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved from [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-(tert-butyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(tert-butyl)-3-fluorobenzoic acid, moving beyond simple checklists to explain the critical reasoning behind each procedural step. The stability of the carbon-fluorine bond in this and similar compounds necessitates a rigorous and informed approach to waste management to prevent environmental persistence and ensure personnel safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's specific hazards is essential. This compound, like many fluorinated organic acids, presents a distinct risk profile that dictates its disposal pathway.

  • Irritant Properties : The compound is classified as a skin and eye irritant.[1][2][3][4][5] Direct contact must be avoided through the stringent use of appropriate Personal Protective Equipment (PPE).

  • Respiratory Concerns : As a solid powder, there is a risk of generating airborne dust, which can cause respiratory tract irritation.[1][3][4] All handling should occur in a controlled environment to minimize inhalation exposure.

  • Hazardous Combustion Byproducts : The presence of fluorine is a critical consideration. During thermal decomposition or combustion, highly toxic and corrosive gases, including hydrogen fluoride (HF), may be generated.[1][3][4] This potential dictates the need for specialized, high-temperature disposal methods and makes improper disposal (e.g., in standard refuse) exceptionally dangerous.

  • Environmental Persistence : The carbon-fluorine bond is one of the strongest in organic chemistry. This stability means the compound is not readily biodegradable and can persist in the environment, classifying it as a "forever chemical".[6] This persistence underscores why disposal methods must focus on complete molecular destruction rather than mere containment.[6][7]

Quantitative Data and Safety Summary
ParameterSpecification & Rationale
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2/2A), Potential Respiratory Irritant.[1][2][4][5]
Primary PPE Chemical splash goggles, nitrile gloves, and a lab coat are mandatory.[2][3][8]
Handling Environment Must be handled in a certified chemical fume hood to prevent inhalation of dust.[3][8]
Chemical Incompatibilities Avoid contact with strong oxidizing agents and strong bases.[4][9]
Recommended Disposal High-temperature incineration by a licensed hazardous waste facility.[6]

Core Principles of Compliant Chemical Waste Management

The disposal of this compound must adhere to foundational principles of laboratory safety and regulatory compliance, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10]

  • Waste Characterization : Unless explicitly proven otherwise, all laboratory-generated chemical waste should be managed as hazardous.[11] For this compound, its characteristics firmly place it in this category.

  • Segregation : Never mix this waste stream with other incompatible waste types.[10][12] Specifically, keep it separate from strong bases and oxidizing agents. All waste containing fluorinated compounds must be collected in designated, compatible containers.

  • Containerization and Labeling : Waste must be accumulated in containers that are chemically compatible, in good condition, and feature secure, leak-proof closures.[10] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures a safe, compliant, and self-validating process for waste handling within the laboratory.

Step 1: Pre-Disposal Preparation and PPE

Before beginning any waste consolidation, ensure you are in a designated area within a chemical fume hood. Don the required PPE: a lab coat, chemical splash goggles, and compatible chemical-resistant gloves (nitrile is standard, but check your institution's specific guidelines).

Step 2: Waste Collection at the Point of Generation

The key to safe disposal is managing waste as it is generated.

  • Pure or Grossly Contaminated Solid Waste : Collect any unused or unwanted this compound directly into a designated hazardous waste container. This should be a wide-mouthed, sealable container made of a compatible material (e.g., HDPE - high-density polyethylene).

  • Contaminated Labware and Materials : Items such as weighing papers, gloves, and wipes that are contaminated with the compound must also be disposed of as hazardous waste. Collect these items in the same designated solid waste container. Do not overfill the container; leave adequate headspace (at least 10%) to prevent spillage.

Step 3: Container Sealing, Labeling, and Storage

Once waste collection is complete or the container is nearing capacity:

  • Securely close the container lid.[13]

  • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Attach a completed hazardous waste tag, as provided by your institution's Environmental Health & Safety (EHS) department. This tag must include the full chemical name and an accurate estimation of the quantity.

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10] This area must be clearly marked.

Step 4: Arranging for Professional Disposal

Laboratory personnel should never attempt to transport hazardous waste off-site.

  • Contact your institution's EHS department to schedule a waste pickup.[13]

  • The EHS office will then coordinate with a licensed and specialized hazardous waste disposal company.[1][8] This ensures the waste is transported and ultimately destroyed in a compliant and environmentally sound manner, typically via high-temperature incineration capable of breaking the stable carbon-fluorine bond.[7]

Prohibited Disposal Methods: Critical Safety Exclusions

To maintain a safe laboratory environment and ensure regulatory compliance, the following disposal methods are strictly prohibited:

  • NO Drain Disposal : This compound is not water-soluble and is persistent. Disposing of it down the drain can lead to long-term environmental contamination and is a violation of EPA regulations.[10][14]

  • NO Regular Trash Disposal : Placing this chemical in the standard trash can lead to the generation of toxic HF gas if incinerated in a municipal facility and poses an exposure risk to sanitation workers.[3][4]

  • NO In-Lab Neutralization : While the neutralization of simple corrosive acids is sometimes permissible, it is highly discouraged for fluorinated compounds.[15] The reaction can be unpredictable, and the resulting fluoride salts may still be environmentally hazardous. Due to the toxic nature of hydrofluoric acid and its potential to be generated, do not attempt to neutralize this waste.[15]

Emergency Procedures: Small Spill Management

Good housekeeping practices are the best way to prevent spills.[11] However, in the event of a small spill (<10g) within a fume hood:

  • Alert & Restrict : Immediately alert personnel in the vicinity and restrict access to the area.

  • Maintain PPE : Ensure you are wearing the appropriate PPE.

  • Contain & Absorb : Cover the spill with a compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Clean : Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.

  • Dispose : Label the container and manage it for disposal according to the protocol in Section 3.

For any large spill, or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Decision Workflow for this compound

G cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Pathway start Waste Generated: 4-(tert-butyl)-3-fluorobenzoic Acid or Contaminated Material is_solid Is waste solid? (Pure chemical, contaminated wipes, gloves) start->is_solid is_liquid Is waste a solution? (e.g., dissolved in solvent) start->is_liquid solid_container Place in compatible, sealed SOLID waste container. is_solid->solid_container liquid_container Place in compatible, sealed LIQUID waste container. (Segregate by solvent type!) is_liquid->liquid_container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name solid_container->label_waste liquid_container->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs final_disposal Professional Disposal: High-Temperature Incineration contact_ehs->final_disposal

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Daniels Health (2025).
  • Ace Waste.
  • Vanderbilt University Environmental Health & Safety.
  • CSIR IIP (2021).
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
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  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
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A Senior Application Scientist's Guide to Handling 4-(Tert-butyl)-3-fluorobenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(Tert-butyl)-3-fluorobenzoic acid, a fluorinated aromatic carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical, ensuring that safety protocols are not just followed, but are second nature in a high-stakes research environment.

This guide is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Immediate Safety Concerns & Hazard Analysis

Based on analogous compounds, this compound should be treated as a hazardous substance.

  • Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.[5]

  • Key Hazards:

    • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation and redness.[1][3][4]

    • Serious Eye Irritation (Category 2): The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][3][4]

    • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory tract irritation, leading to coughing or tightness in the chest.[3][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in solid (powder) form.

PPE ComponentSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face Shield: Goggles that meet the ANSI Z87.1 standard are mandatory.[8] They must form a complete seal around the eyes to protect against fine dust particles. A full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face.[5][8]
Hand Protection Chemical-Resistant Nitrile or Butyl Rubber Gloves: Standard disposable nitrile gloves offer good initial protection against splashes and incidental contact.[5][8] For prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to a wide range of chemicals.[5] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid skin contact.[6]
Body Protection Flame-Resistant (FR) Lab Coat & Full Coverage: A lab coat, fully buttoned, is required to protect skin and personal clothing.[8] Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[8] Avoid synthetic fabrics like polyester, which can melt in the presence of certain chemicals or heat.
Respiratory Protection NIOSH-Approved Respirator (N95 Minimum): All handling of the solid compound must be performed within a certified chemical fume hood to control dust and vapors.[6] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is required.[8][9] For weighing powders, an N95 dust mask may be sufficient, but for higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that every step, from preparation to cleanup, is conducted with the highest degree of safety.

Step 1: Preparation & Pre-Handling

  • Designate the Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[6]

  • Verify Safety Equipment: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1] Have a chemical spill kit readily accessible.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Step 2: Handling the Compound (Weighing & Solution Prep)

  • Work Within the Sash: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid onto a weigh boat or into a tared vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Dissolving the Solid: If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing. If necessary, cap and gently swirl or sonicate to dissolve.

Step 3: Post-Handling & Decontamination

  • Secure the Compound: Tightly close the primary container and store it according to institutional guidelines, away from incompatible materials like strong oxidizing agents.[2][7]

  • Decontaminate: Wipe down the work surface inside the fume hood, the exterior of the primary container, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[6][10]

Safe Handling Workflow

The following diagram outlines the critical decision-making and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase cluster_emergency Contingency A Assess Hazards (Review SDS of Analogues) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Select & Inspect PPE B->C D Don PPE (Correct Sequence) C->D E Perform Work in Chemical Fume Hood D->E F Handle Solid Compound (Minimize Dust) E->F G Routine Use or Solution Preparation F->G EM Spill or Exposure Event F->EM If Spill Occurs H Decontaminate (Work Area & Equipment) G->H I Secure Compound (Proper Storage) H->I K Dispose of Waste (Follow EHS Protocol) H->K J Doff PPE (Correct Sequence) I->J L Wash Hands Thoroughly J->L K->J EM_Action Follow Emergency Protocol (Evacuate, Alert, Seek Aid) EM->EM_Action

Caption: Workflow for handling this compound.

Disposal Plan: Managing Fluorinated Waste

Fluorinated organic compounds require specialized disposal. The high stability of the carbon-fluorine bond means they are persistent in the environment and resistant to conventional breakdown methods.

  • Waste Classification: All solid waste contaminated with this compound (e.g., gloves, wipes, weigh boats) and any unused material must be classified as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Primary Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This is the most effective way to ensure the complete destruction of the molecule and break the C-F bond.

  • Documentation: Maintain meticulous records of the chemical name, quantity, and date of disposal in your laboratory's waste log.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • MedChemExpress. (n.d.). 4-Fluorobenzoic acid-SDS.
  • BenchChem. (2025). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • CymitQuimica. (2024). Safety Data Sheet: 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluorobenzoic acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorobenzoic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylbenzoic acid.
  • Apollo Scientific. (2015). Safety Data Sheet: 4-fluorobenzoic acid.
  • Cayman Chemical. (2025). Safety Data Sheet: 2-Amino-5-fluorobenzoic Acid.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.